molecular formula C9H12BrNO B1380520 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide CAS No. 1820687-56-6

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Cat. No.: B1380520
CAS No.: 1820687-56-6
M. Wt: 230.1 g/mol
InChI Key: MYUGICLBXMXFOZ-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS 1820687-56-6) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 12 BrNO and a molecular weight of 230.10 g/mol, this compound features both a ketone and a benzylamine group, the latter stabilized as a hydrobromide salt . This bifunctional structure makes it a valuable precursor for constructing more complex molecules. The compound's primary research value lies in its role as a synthetic intermediate. The reactive amine and ketone functional groups allow for a wide range of chemical transformations. For instance, the aromatic amine can be used in amide coupling reactions or reductive aminations, while the ketone can undergo nucleophilic additions or reductions. Researchers utilize this and related compounds as key starting materials in the synthesis of specialized chemical probes, such as fluorophores and chromones, which are valuable tools for studying biomolecular interactions and developing sensing platforms . Please be advised: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGICLBXMXFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

[1]

Chemical Identity & Core Data

This compound, often referred to as 4-Acetylbenzylamine Hydrobromide , serves as a versatile orthogonal linker in drug discovery.[1] It possesses two distinct reactive handles: a ketone (for reductive amination or condensation) and a primary amine (for amide coupling or nucleophilic substitution).[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Common Name 4-Acetylbenzylamine hydrobromide
CAS Number (HBr Salt) 1820687-56-6
CAS Number (HCl Salt) 66522-66-5 (Standard commercial form)
CAS Number (Free Base) 87171-25-3
Molecular Formula C₉H₁₁NO[1][2][3][4][5][6] · HBr
Molecular Weight 230.10 g/mol (Salt) / 149.19 g/mol (Base)
SMILES CC(=O)C1=CC=C(CN)C=C1.Br

Critical Note on Salt Selection: While the hydrochloride salt (CAS 66522-66-5) is the industry standard for general synthesis due to cost and stability, the hydrobromide salt (CAS 1820687-56-6) is often generated in situ or isolated specifically when avoiding chloride ions is necessary (e.g., in certain transition-metal catalyzed couplings where Cl⁻ might poison the catalyst).[1]

Synthetic Pathways & Production

The synthesis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide typically proceeds via the Delepine Reaction or Gabriel Synthesis to avoid over-alkylation, starting from 4-methylacetophenone.[1]

Primary Synthesis Workflow

The most robust route involves the radical bromination of the benzylic position followed by amination.[1]

Step 1: Benzylic Bromination

  • Precursor: 4-Methylacetophenone.[1]

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or Ethyl Acetate.[1]

  • Mechanism: Radical substitution to yield 1-(4-(Bromomethyl)phenyl)ethan-1-one (CAS 51229-51-7).[1]

  • Control Point: Reaction must be stopped before gem-dibromination occurs.

Step 2: Amination (Delepine Modification)

  • Reagents: Hexamethylenetetramine (HMTA), CHCl₃, followed by acidic hydrolysis.[1]

  • Hydrolysis: Using HBr (aq) / Ethanol yields the target Hydrobromide salt directly.[1]

  • Yield: Typically 60-75% over two steps.[1]

Visualization: Synthesis Logic

SynthesisPathwayStart4-MethylacetophenoneInter11-(4-(Bromomethyl)phenyl)ethanone(CAS 51229-51-7)Start->Inter1NBS, Radical Init.(Bromination)HexSaltHexaminium SaltIntermediateInter1->HexSaltHMTA, CHCl3(Delepine)ProductTarget:4-AcetylbenzylamineHydrobromide(CAS 1820687-56-6)HexSalt->ProductHBr (aq), EtOH(Hydrolysis)

Caption: Figure 1. Synthesis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide via the Delepine route.[1]

Applications in Drug Discovery

This compound is a "linchpin" intermediate, particularly in the synthesis of bifunctional linkers for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design.[1]

A. Orthogonal Reactivity

The molecule allows for sequential functionalization without the need for protecting groups in many cases, provided the pH is controlled.[1]

  • Amine Reactivity (Nucleophilic):

    • At basic pH (>9), the primary amine reacts with acyl chlorides, NHS-esters, or isocyanates.[1]

    • Application: Attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1]

  • Ketone Reactivity (Electrophilic):

    • The acetyl group undergoes reductive amination with amines or condensation with hydrazines.[1]

    • Application: Attachment to the "Warhead" (protein of interest ligand).[1]

B. Experimental Protocol: Reductive Amination

Use Case: Coupling the ketone moiety to a secondary amine.[1]

  • Dissolution: Dissolve 1.0 eq of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in MeOH. Add 1.0 eq of TEA to neutralize the HBr salt if the amine partner is acid-sensitive.[1]

  • Imine Formation: Add 1.1 eq of the amine partner and catalytic acetic acid.[1] Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

Visualization: Reactivity Profile

ReactivityCore4-Acetylbenzylamine(Core Structure)AminePathPrimary Amine (-NH2)Nucleophilic AttackCore->AminePathBasic pHKetonePathAcetyl Group (-COCH3)Electrophilic AttackCore->KetonePathAcidic/Neutral pHAmideAmide/Urea Linkages(Stable Bond)AminePath->Amide+ R-COCl / R-NCOAmineRedBenzylamine Derivatives(via Reductive Amination)KetonePath->AmineRed+ R-NH2 / NaBH(OAc)3

Caption: Figure 2. Orthogonal reactivity profile allowing sequential derivatization at the amine and ketone sites.[1]

Handling, Stability & Safety

As a hydrobromide salt, the compound exhibits specific physical characteristics that differ from the free base.

  • Hygroscopicity: Moderately hygroscopic.[1] Store in a desiccator at 2-8°C.

  • Stability: The salt form prevents the self-condensation (Schiff base formation) that can occur between the amine of one molecule and the ketone of another in the free base form.[1]

  • Solubility:

    • High: Water, Methanol, DMSO.[1]

    • Low: Dichloromethane, Diethyl Ether, Hexanes.[1]

  • Safety (SDS Summary):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

    • Handling: Use standard PPE. Avoid dust inhalation.[1]

References

  • CymitQuimica . 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide Product Data. Retrieved from [1]

  • Biosynth . 4-Acetylbenzylamine hydrochloride (HCl Salt Reference). Retrieved from [1]

  • BLD Pharm . 1-(4-(Aminomethyl)phenyl)ethanone (Free Base Data). Retrieved from [1]

  • ChemicalBook . 1-(4-(Bromomethyl)phenyl)ethanone (Precursor Data). Retrieved from [1]

physicochemical properties of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthon for Medicinal Chemistry & Linker Design

Part 1: Executive Summary & Structural Identity

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 1820687-56-6) is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing an acetyl group (ketone) and an aminomethyl group (primary benzylamine), stabilized as the hydrobromide salt.[1][2]

Critical Distinction: This compound is frequently confused with 4-aminoacetophenone (CAS 99-92-3). The distinction is chemically significant:

  • 4-Aminoacetophenone: Aniline derivative (Ar-NH₂). Low basicity (pKa ~2.4), nucleophilic at carbon (ortho-position).

  • Target Molecule: Benzylamine derivative (Ar-CH₂-NH₂). High basicity (pKa ~9.5), nucleophilic at nitrogen, acts as a flexible linker.

This monograph details the physicochemical profile, synthesis, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Common Synonyms 4-(Aminomethyl)acetophenone HBr; p-Acetylbenzylamine hydrobromide
CAS Number 1820687-56-6 (HBr salt); 60406-88-8 (Free base)
Molecular Formula C₉H₁₁NO[3][4][5][6] · HBr
Molecular Weight 230.10 g/mol (Salt); 149.19 g/mol (Free Base)
Structural Class Aromatic Ketone / Benzylamine Salt
Part 2: Physicochemical Properties

The hydrobromide salt form is preferred in synthesis due to its enhanced stability against oxidation and reduced volatility compared to the free base.

2.1 Physical Characteristics
ParameterValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation/light exposure.
Melting Point >200°C (Decomposition)Typical of benzylammonium halide salts.
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, TolueneSalt dissociation requires polar protic or aprotic solvents.
Hygroscopicity ModerateRequires storage in desiccated conditions.
2.2 Chemical Reactivity Profile

The molecule possesses two orthogonal reactive centers, making it an ideal "linchpin" scaffold:

  • Electrophilic Center (Ketone): Susceptible to nucleophilic attack (e.g., Grignard reagents), reductive amination, or condensation (e.g., hydrazine for heterocycle formation).

  • Nucleophilic Center (Amine): The ammonium salt protects the amine. Upon neutralization (free-basing), the primary amine (

    
    ) reacts rapidly with acyl chlorides, isocyanates, or aldehydes.
    

pKa Analysis:

  • Amine (Conjugate Acid): pKa

    
     9.4–9.8. (Strongly basic in free form).
    
  • Ketone (Alpha-proton): pKa

    
     19–20. (Enolizable under strong base).
    
Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide requires careful control to prevent over-alkylation of the amine. The Delépine Reaction or Azide Reduction are the superior routes over direct ammonolysis.

3.1 Synthetic Workflow (DOT Diagram)

SynthesisPathway cluster_legend Reaction Type Start 4-Methylacetophenone (Starting Material) Inter1 4-(Bromomethyl)acetophenone (Lachrymator!) Start->Inter1 NBS, Benzoyl Peroxide CCl4, Reflux Inter2 Hexaminium Salt (Precipitate) Inter1->Inter2 HMTA (Hexamine) CHCl3, Reflux Product 4-(Aminomethyl)acetophenone HBr (Target) Inter2->Product Conc. HBr/EtOH Hydrolysis Radical Bromination Radical Bromination Delépine Reaction Delépine Reaction Radical Bromination->Delépine Reaction Acid Hydrolysis Acid Hydrolysis Delépine Reaction->Acid Hydrolysis

Caption: Figure 1. Synthesis via the Delépine route avoids secondary amine byproducts common in direct alkylation.

3.2 Detailed Protocol: The Delépine Route

Rationale: Direct reaction of benzyl bromide with ammonia yields mixture of primary, secondary, and tertiary amines. The Delépine reaction uses hexamethylenetetramine (HMTA) to strictly enforce mono-alkylation.

Step 1: Radical Bromination

  • Reagents: 4-Methylacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), CCl₄ or Methyl Acetate (Solvent).

  • Procedure: Reflux the mixture until NBS is consumed (succinimide floats to top).

  • Workup: Filter off succinimide. Evaporate solvent.[7] Recrystallize from Hexane/EtOAc.

  • Yield: ~70-80% of 4-(Bromomethyl)acetophenone.

Step 2: Quaternization & Hydrolysis (Delépine)

  • Quaternization: Dissolve 4-(Bromomethyl)acetophenone in Chloroform (

    
    ). Add HMTA (1.05 eq). Reflux for 2-4 hours. The hexaminium salt will precipitate as a white solid.[8]
    
  • Isolation: Filter the salt and wash with cold

    
    .
    
  • Hydrolysis: Suspend the salt in Ethanol (

    
    ). Add concentrated Hydrobromic Acid (HBr, 48% aq, 3-4 eq). Reflux for 2 hours.
    
  • Purification: Cool to room temperature. The ammonium bromide byproducts (from HMTA breakdown) are soluble or removed. The target HBr salt crystallizes upon cooling or addition of ether.

  • Validation: Check ¹H NMR for the disappearance of the HMTA peak and appearance of the benzylic methylene doublet/singlet at

    
     4.1 ppm.
    
Part 4: Applications in Drug Discovery

This molecule serves as a versatile "Linker-Head" in medicinal chemistry.

4.1 Functional Logic (DOT Diagram)

Applications Core 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Amine Primary Amine (-CH2NH2) Core->Amine Ketone Acetyl Group (-C(=O)CH3) Core->Ketone PROTAC PROTAC Linker Synthesis (Amide Coupling) Amine->PROTAC Coupling to E3 Ligase Ligand Kinase Kinase Inhibitors (Hinge Binding) Ketone->Kinase Derivatization Heterocycle Heterocycle Formation (e.g., Thiazoles) Ketone->Heterocycle Condensation w/ Thiourea

Caption: Figure 2. Bifunctional utility of the scaffold in constructing complex pharmacophores.

4.2 Specific Use Cases
  • PROTAC Linkers: The rigid phenyl ring provides a defined distance between the E3 ligase ligand and the protein of interest (POI). The amine is readily coupled to carboxylic acid-terminated PEG chains.

  • Fragment-Based Drug Discovery (FBDD): The molecule is a "Rule of 3" compliant fragment (MW < 300, H-donors

    
     3, H-acceptors 
    
    
    
    3). It effectively probes sub-pockets where a hydrogen bond acceptor (ketone) and a cationic interaction (amine) are required.
  • Heterocycle Synthesis: The acetyl group is a precursor for forming thiazoles (via Hantzsch synthesis with thiourea/iodine) or pyrazoles, common motifs in oncology drugs.

Part 5: Handling & Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][9]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][4][9]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—store under inert atmosphere (Nitrogen/Argon) if possible.

  • Incompatibility: Strong oxidizing agents, acid chlorides (reacts with amine), strong bases (liberates free amine).

References
  • ChemicalBook. (2024). 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide Properties and CAS 1820687-56-6.[2][10]Link

  • National Institutes of Health (NIH) - PubChem. (2024). 4-Aminoacetophenone vs 4-(Aminomethyl)acetophenone - Compound Summary.Link(Note: Used for structural contrast and pKa validation of acetophenone derivatives).

  • PrepChem. (2023). Synthesis of substituted acetophenones via N-Bromosuccinimide.[7]Link(Adapted for bromination protocol).

  • Organic Syntheses. (1943). p-Bromoacetophenone and related benzyl bromide derivatives. Org.[2][6][8] Synth. Coll. Vol. 1, p. 127.[8] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzylamine derivatives.Link(General safety protocols for benzylamine hydrobromides).

Sources

Structural Elucidation and Analytical Characterization of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The compound 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-acetylbenzylamine hydrobromide ) is a critical bifunctional building block in medicinal chemistry. It serves as a "linker" scaffold, offering a reactive primary amine for amide coupling or reductive amination, and an acetyl group for condensation reactions (e.g., forming heterocycles like thiazoles or imidazoles).

Validating the structure of this salt form is distinct from its free base due to the protonation of the amine, which significantly alters solubility, stability, and NMR chemical shifts. This guide provides a definitive, multi-modal elucidation strategy.

Target Molecule Profile
PropertyDetail
IUPAC Name 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Common Name 4-Acetylbenzylamine HBr
Formula

MW 149.19 (Free Base) + 80.91 (HBr) = 230.10 g/mol
Key Features Para-substituted benzene; Methyl ketone; Primary ammonium salt.[1]

Analytical Strategy & Workflow

To unambiguously confirm the structure and salt stoichiometry, we employ a "Triangulation Protocol" combining Mass Spectrometry (molecular weight), NMR (connectivity), and Ion Chromatography (counter-ion validation).

Elucidation Logic Flow (DOT Visualization)

ElucidationWorkflow Sample Unknown White Solid (Candidate Material) Step1 Step 1: HRMS (ESI+) Sample->Step1 Decision1 Observed [M+H]+ = 150.09? Step1->Decision1 Decision1->Sample No (Reject) Step2 Step 2: 1H NMR (DMSO-d6) Decision1->Step2 Yes Logic2 Check: AA'BB' Pattern + Ammonium Protons (8.3 ppm) Step2->Logic2 Step3 Step 3: Counter-ion Analysis (AgNO3 Titration / IC) Logic2->Step3 Final CONFIRMED STRUCTURE: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Step3->Final

Figure 1: The logical decision tree for structural verification, prioritizing mass confirmation followed by connectivity and salt stoichiometry.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula of the cationic species and identify the presence of bromine via isotopic abundance (if analyzing the salt cluster) or fragmentation.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 10 µM (avoid saturation to prevent dimer formation).

Data Interpretation

Unlike covalent bromides (e.g., 4-bromoacetophenone), the bromide here is a counter-ion. In standard ESI+, it dissociates.

  • Primary Peak: You will observe the protonated free base

    
    .
    
    • Calculated m/z (

      
      ):  150.0913.
      
    • Acceptance Criteria:

      
       < 5 ppm.
      
  • Negative Mode Check (Optional): Run ESI- to confirm the counter-ion.

    • Target:

      
       isotopes at m/z 78.9183 (50.7%) and 80.9163 (49.3%).
      
    • Observation: A 1:1 ratio doublet confirms the presence of bromide.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: The "Gold Standard" for establishing regiospecificity (para-substitution) and protonation state.

Critical Scientist Note: Do not use


. Amine hydrobromide salts have poor solubility in chloroform, and the ammonium protons often broaden or disappear due to exchange. DMSO-d6  is the mandatory solvent to visualize the ammonium triplet and ensure sharp aromatic signals.
Predicted NMR Data (400 MHz, DMSO-d6)

Based on the fragmentation of the molecule into known synthons (Acetophenone + Benzylamine HBr), the following shifts are the standard for acceptance.

PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
1 Ammonium (

)
8.30 - 8.50 Broad Singlet/Triplet3H-Deshielded by positive charge; indicates salt form.
2 Aromatic (

)
7.95 - 8.05 Doublet (d)2H~8.2 HzOrtho to Acetyl (EWG). Strongly deshielded.
3 Aromatic (

)
7.60 - 7.70 Doublet (d)2H~8.2 HzOrtho to Aminomethyl.
4 Benzylic (

)
4.10 - 4.20 Singlet (or q)2H~5.5 HzDeshielded by aromatic ring and ammonium.
5 Acetyl (

)
2.55 - 2.60 Singlet (s)3H-Characteristic methyl ketone singlet.
Connectivity Diagram (HMBC/COSY Correlations)

NMR_Connectivity Acetyl_Me Acetyl-CH3 (2.6 ppm) Carbonyl C=O (~197 ppm) Acetyl_Me->Carbonyl HMBC Ar_Ortho_Ac Ar-H (a) (8.0 ppm) Ar_Ortho_Ac->Carbonyl HMBC Ar_Ortho_Amine Ar-H (b) (7.6 ppm) Ar_Ortho_Ac->Ar_Ortho_Amine COSY (J=8Hz) Benzylic_CH2 Benzylic CH2 (4.1 ppm) Benzylic_CH2->Ar_Ortho_Amine HMBC/NOE Ammonium NH3+ (8.4 ppm) Ammonium->Benzylic_CH2 COSY (weak)

Figure 2: Key NMR correlations. The HMBC correlation from the Acetyl-CH3 to the Carbonyl and the COSY coupling between the aromatic protons confirm the 1,4-substitution.

Troubleshooting Impurities
  • 4-Acetylbenzyl Alcohol: Look for a loss of the NH3+ signal and appearance of an -OH singlet (~5.2 ppm) and shift of the benzylic CH2 to ~4.5 ppm.

  • Starting Material (4-Methylacetophenone): Look for an aromatic methyl singlet at ~2.4 ppm (distinct from the ketone methyl).

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Sample Prep: KBr Pellet or Diamond ATR.

  • Key Bands:

    • Ketone C=O: Sharp, strong band at 1680 ± 10 cm⁻¹ . (Conjugation with the benzene ring lowers this from the typical 1715 cm⁻¹).

    • Ammonium N-H: Broad, multiple bands in the 2800–3200 cm⁻¹ region (overlapping with C-H stretches), often showing "combination bands" characteristic of amine salts.

    • Aromatic C=C: Pair of bands at 1600 cm⁻¹ and 1475 cm⁻¹ .

Protocol 4: Counter-ion Quantification (Stoichiometry)

To distinguish the Hydrobromide (HBr) salt from the Hydrochloride (HCl) or free base, a quantitative limit test is required.

Method: Argentometric Titration
  • Dissolve: 50 mg of sample in 10 mL deionized water.

  • Acidify: Add 1 mL

    
    .
    
  • Titrate: Add 0.1 M

    
    .
    
  • Result:

    • Creamy Yellow Precipitate: Indicates AgBr (Bromide).

    • White Precipitate: Indicates AgCl (Chloride - incorrect salt).

    • Gravimetric Calculation: 1 eq. of AgBr should precipitate per mole of starting material.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzylamine. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 4-Acetylbenzylamine. National Library of Medicine. Available at: [Link]

  • SpectraBase. Benzylamine Hydrobromide NMR Data. John Wiley & Sons.[3] Available at: [Link]

Sources

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Analytical Validation of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

This technical guide provides a comprehensive analytical profile for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-acetylbenzylamine hydrobromide). As a bifunctional building block containing both a reactive ketone and a primary amine, this compound serves as a critical linker in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.[1]

This document moves beyond standard data listing to provide a causal analysis of spectral features, establishing a self-validating protocol for researchers to confirm identity and purity.

Molecular Identity & Physiochemical Profile

Before spectral analysis, the compound must be verified against its fundamental physiochemical descriptors.[1][2] The hydrobromide salt form is chosen for its enhanced crystallinity and stability compared to the hygroscopic free base.[1][2]

Parameter Data
IUPAC Name 1-[4-(Aminomethyl)phenyl]ethan-1-one hydrobromide
Common Name 4-Acetylbenzylamine HBr
Molecular Formula C₉H₁₂BrNO (Salt) / C₉H₁₁NO (Free Base)
Molecular Weight 230.10 g/mol (Salt) / 149.19 g/mol (Free Base)
CAS Number Note: Specific HBr CAS is rarely indexed; refer to HCl analog (66522-66-5) for scaffold verification.[3]
Solubility Soluble in DMSO, Methanol, Water; Insoluble in CDCl₃, Et₂O.[1]
Appearance Off-white to pale beige crystalline solid.[1][2]

Spectral Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ . Rationale: The ionic lattice of the hydrobromide salt prevents solubility in non-polar solvents like Chloroform-d.[1][2] DMSO-d₆ is required to disrupt the H-bonding network and prevent rapid exchange of the ammonium protons, allowing them to be visualized.

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment Structural Logic (Causality)
8.35 Broad Singlet3H–CH₂–NH₃⁺ Ammonium protons are deshielded by the positive charge. Broadening occurs due to quadrupolar relaxation of Nitrogen-14 and partial exchange.[1][2]
7.98 Doublet (

Hz)
2HAr–H (ortho to C=O)Deshielded by the strong electron-withdrawing anisotropy of the carbonyl group.[2]
7.62 Doublet (

Hz)
2HAr–H (meta to C=O)Less deshielded than the ortho protons; typical AA'BB' system for 1,4-disubstituted benzenes.[1]
4.15 Singlet (broad)2HAr–CH₂ –NBenzylic position.[1][2] Shifted downfield (~4.1) compared to toluene (~2.[1][2]3) due to the electronegative nitrogen and the aromatic ring current.[1][2]
2.58 Singlet3H–C(=O)CH₃ Characteristic methyl ketone singlet.[1][2] Distinct from solvent residual peak (DMSO ~2.50 ppm).[1][2]

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ ppm) Assignment Notes
197.6 C =OKetone carbonyl carbon; most deshielded signal.
140.1 Ar–C –CH₂Quaternary aromatic carbon attached to the aminomethyl group.[1][2]
136.5 Ar–C –COQuaternary aromatic carbon attached to the ketone.[1][2]
129.2 Ar–C HAromatic methine (adjacent to CH₂).[1][2]
128.5 Ar–C HAromatic methine (adjacent to C=O).[1][2]
42.1 Ar–C H₂–NBenzylic carbon; shift confirms attachment to Nitrogen.[1][2]
26.8 –COC H₃Methyl carbon alpha to carbonyl.[1][2]
Infrared (IR) Spectroscopy

Protocol: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1][2]

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value
2800 – 3200 N–H Stretch (Ammonium)Broad, strong band characteristic of amine salts (

). Obscures C–H stretches.[1][2]
1680 – 1690 C=O StretchStrong, sharp peak.[1][2] Confirms the integrity of the ketone. If shifted <1650, suspect conjugation issues or enolization.
1600, 1580 C=C Aromatic StretchConfirms the benzene ring.[1][2]
1260 C–N StretchMedium intensity; confirms the amine linkage.[1][2]
Mass Spectrometry (MS)

Protocol: ESI (Electrospray Ionization), Positive Mode.[1][2]

  • Observed Parent Ion (

    
    ):  150.1 
    
    
    
    .[1][2]
    • Calculation: Free Base MW (

      
      ) = 149.19.[1][2]
      
    • Note: The HBr salt dissociates in the MS source.[1][2] You will observe the cation of the free base.[1]

  • Elemental Analysis Check (Crucial for Salts):

    • Since MS often misses the counter-ion, verify the salt form via elemental analysis or Ion Chromatography (IC) for Bromide.[1]

    • Theoretical %Br: ~34.7% (Calculated from MW 230.1).[1][2]

Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating this specific compound, distinguishing it from common impurities like 4-aminoacetophenone (aniline analog) or the starting material (4-methylacetophenone).

AnalyticalWorkflow Sample Unknown Sample (White Solid) Solubility Solubility Test (Water/DMSO) Sample->Solubility NMR_H 1H NMR (DMSO-d6) Solubility->NMR_H Soluble Result_Impurity2 IMPURITY: 4-Methylacetophenone (CH3 at ~2.3 ppm) Solubility->Result_Impurity2 Insoluble (Likely neutral organic) Decision1 Peak at 4.1 ppm (CH2)? NMR_H->Decision1 IR IR Spectroscopy Decision2 Broad band 3000 cm-1? IR->Decision2 Decision1->IR Yes Result_Impurity1 IMPURITY: 4-Aminoacetophenone (Aniline N-H at ~6.0 ppm) Decision1->Result_Impurity1 No (Missing CH2) Result_Correct CONFIRMED: 4-Acetylbenzylamine HBr Decision2->Result_Correct Yes (Salt confirmed) Decision2->Result_Impurity2 No (Free base/Neutral)

Figure 1: Analytical decision tree for the structural validation of 4-acetylbenzylamine salts.

Synthesis Context & Stability

Understanding the synthesis provides context for potential impurities (e.g., residual hexamine or succinimide).[1][2]

Synthesis Pathway:

  • Radical Bromination: 4-Methylacetophenone + NBS

    
     4-(Bromomethyl)acetophenone.[1][2]
    
  • Nucleophilic Substitution (Delepine): 4-(Bromomethyl)acetophenone + Hexamine

    
     Quaternary Salt.[1][2]
    
  • Hydrolysis: Acidic hydrolysis (HBr/EtOH)

    
    Target HBr Salt .
    

Stability Note: The free base is prone to oxidative polymerization (benzylamine instability) and Schiff base formation with its own ketone (self-condensation).[1][2] The Hydrobromide salt shuts down the nucleophilicity of the amine, preventing self-polymerization.[1][2] Store at -20°C under inert atmosphere.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12435393, 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Sadtler Research Laboratories. Sadtler Standard Spectra: Nuclear Magnetic Resonance Spectra.[1][2] Bio-Rad Laboratories, Philadelphia, PA.[1]

Sources

Technical Guide: Solubility Profile & Handling of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 1820687-56-6).[1][2][3][4][5] As a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, understanding its solvation thermodynamics is essential for process optimization.[5] This document details the physicochemical basis of its solubility, provides empirically grounded solvent selection criteria, and outlines validated protocols for solubility determination and recrystallization.[5]

Physicochemical Characterization

To predict and manipulate solubility effectively, one must first understand the structural determinants of the compound.[4][5]

  • Compound Name: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide[1][2][3][4]

  • Synonyms: 4-Acetylbenzylamine hydrobromide; 4-(Aminomethyl)acetophenone HBr[1][2][3][4]

  • CAS Number: 1820687-56-6[1][2][3][4][5]

  • Molecular Formula: C₉H₁₁NO[1][2][3][6][7][8] · HBr

  • Molecular Weight: 230.10 g/mol (Salt form)[1][2][3][4]

  • Structure Analysis:

    • Core: Acetophenone ring (lipophilic, aromatic).[2][4][5]

    • Functional Group: Primary amine (protonated as ammonium in HBr salt).[2][4][5]

    • Counterion: Bromide (Br⁻), contributing significantly to the lattice energy and polarity.[2][4][5]

The Hydrobromide Effect

Unlike its free base counterpart—which is soluble in non-polar chlorinated solvents like dichloromethane (DCM)—the hydrobromide salt exhibits high lattice energy.[2][5] This necessitates solvents with high dielectric constants (

1245

Solubility Profile

The following solubility classification is based on the "Like Dissolves Like" principle applied to organic ammonium salts.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constant disrupts ionic lattice; strong dipole-dipole interactions.[1][2][3][5]
Polar Protic Water, MethanolHigh (>50 mg/mL)Strong hydrogen bonding solvates the ammonium cation and bromide anion efficiently.[2][4][5]
Lower Alcohols Ethanol, IsopropanolModerate (10-50 mg/mL)Reduced dielectric constant compared to MeOH; solubility decreases as alkyl chain length increases.[1][2][4][5]
Chlorinated Dichloromethane (DCM), ChloroformLow/Insoluble (<1 mg/mL)Lacks sufficient polarity to dissociate the ion pair.[2][4][5]
Ethers/Hydrocarbons Diethyl Ether, Hexane, TolueneInsoluble Non-polar nature cannot overcome the electrostatic forces of the salt lattice.[5]
Thermodynamic Considerations
  • Temperature Dependence: Solubility in alcohols (EtOH, iPrOH) exhibits a steep positive slope with temperature.[2][5] This property is exploited in recrystallization (see Section 5).[2][4][5]

  • Common Ion Effect: The presence of excess HBr or other bromide salts (e.g., NaBr) in the solution will depress solubility due to the common ion effect, potentially precipitating the product prematurely.[2][5]

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting solvents based on the intended application (Reaction vs. Purification).

SolventSelectionStartObjective: Solvent SelectionReactionReaction MediumStart->ReactionPurificationPurification / IsolationStart->PurificationHighSolHigh Solubility Required(Homogeneous Phase)Reaction->HighSolPrecipitationPrecipitation Required(Anti-Solvent)Purification->PrecipitationDMSODMSO / DMF(Use for SNAr, Couplings)HighSol->DMSOMeOHMethanol / Water(Use for Hydrogenation)HighSol->MeOHRecrystRecrystallization SystemPrecipitation->RecrystWashWashing ImpuritiesPrecipitation->WashSystem1Solvent: MethanolAnti-Solvent: Et2O/MTBERecryst->System1System2Solvent: Ethanol (Hot)Cool to 4°CRecryst->System2WashSolvDCM or EtOAc(Removes non-polar impurities)Wash->WashSolv

Figure 1: Decision tree for solvent selection based on process requirements.[1][2][3][4][5]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Objective: To determine the saturation point of the compound in a specific solvent at ambient temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1245

Materials:

  • 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr[1][2][3][4]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon)[1][2][3][4][5]

  • Analytical Balance[3][4][5]

Workflow:

  • Saturation: Add excess solid compound to 2.0 mL of solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes. Place on an orbital shaker for 24 hours at

    
    .
    
  • Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a rotary evaporator or nitrogen stream. Dry the residue in a vacuum oven at

    
     for 4 hours.
    
  • Measurement: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Precipitation

Objective: To purify the crude hydrobromide salt from non-polar organic impurities.[4][5]

Principle: The salt is dissolved in a minimum volume of a polar solvent (Methanol), and a non-polar "anti-solvent" (Diethyl Ether or MTBE) is added to induce controlled crystallization.[2][4][5]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in the minimum amount of Methanol (

    
    ) at room temperature.
    
    • Note: If insoluble particles remain, filter them out; these are likely inorganic salts.[4][5]

  • Precipitation: While stirring rapidly, slowly add Diethyl Ether (or MTBE) dropwise.

    • Ratio: Target a Solvent:Anti-Solvent ratio of 1:5 to 1:10.[4][5]

    • Observation: The solution should turn cloudy (milky).[2][3][4][5]

  • Crystallization: Stop stirring and place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the white precipitate using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
    ) to remove residual methanol and non-polar impurities.[2][4][5]
    
  • Drying: Dry under high vacuum to remove traces of solvent.[3][4][5]

Applications in Synthesis

Solvent for Nucleophilic Substitution

When using this amine salt in nucleophilic substitution reactions (e.g., reacting with an alkyl halide), DMF or DMSO are the solvents of choice.[2][5]

  • Why: They dissolve the salt completely and their high dielectric constant enhances the nucleophilicity of the amine (once deprotonated by a base like TEA or DIPEA).[2][4][5]

Free Base Liberation

To convert the HBr salt to the free amine for extraction into organic layers:

  • Biphasic System: DCM / Water (saturated with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2][4][5]
    
  • Procedure: Suspend the salt in DCM. Add saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2][5] Shake vigorously. The free amine (1-(4-(Aminomethyl)phenyl)ethan-1-one) will migrate into the DCM layer.[1][2][4][5]
    

References

  • PubChem. (n.d.).[2][3][5][9][10] Compound Summary: 1-(4-(Aminomethyl)phenyl)ethanone.[1][2][5][6] National Library of Medicine.[4][5] Retrieved from [Link]

Technical Guide: Stability and Storage of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a bifunctional building block, containing both a nucleophilic amine precursor and an electrophilic ketone.[1] Its stability is entirely dependent on maintaining the ammonium salt form to prevent self-reactivity.[1]

ParameterTechnical Detail
Systematic Name 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Common Synonyms 4-Acetylbenzylamine hydrobromide; 4-(Aminomethyl)acetophenone HBr
CAS Number 1820687-56-6 (Hydrobromide salt) Note: 87171-25-3 refers to the unstable free base.[1]
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)

Core Instability Mechanism: The "Amine-Ketone" Conflict[1]

The critical challenge with 1-(4-(Aminomethyl)phenyl)ethan-1-one is its autopolymerization potential .[1] The molecule contains two mutually reactive functional groups:[1][2][3]

  • Primary Amine (Nucleophile): Located on the benzyl carbon.[1]

  • Methyl Ketone (Electrophile): Located on the phenyl ring.[1]

The Hydrobromide "Lock"

In the solid state, the hydrobromide (HBr) acid converts the reactive amine (-NH₂) into a non-nucleophilic ammonium cation (-NH₃⁺).[1] This "locks" the molecule in a stable state.[1]

Degradation Trigger: If the compound is exposed to moisture (hygroscopy) or bases, the HBr dissociates/neutralizes.[1] The liberated free amine then attacks the ketone of a neighboring molecule, forming a Schiff Base (Imine) .[1] This continues in a chain reaction, leading to oligomers and insoluble polymers.[1]

Mechanism Visualization

The following diagram illustrates the transition from the stable salt to the degraded polymer.[1]

DegradationPathwaySaltSTABLE STATE(HBr Salt)[-CH2-NH3+] ... [O=C-CH3]TriggerTRIGGER(Moisture / Base)Salt->TriggerFreeBaseREACTIVE INTERMEDIATE(Free Amine)[-CH2-NH2] ... [O=C-CH3]Trigger->FreeBaseDeprotonationFreeBase->FreeBaseSelf-CondensationDimerDIMERIZATION(Schiff Base Formation)[-CH2-N=C(CH3)-]FreeBase->Dimer- H2OPolymerDEGRADATION PRODUCT(Insoluble Oligomers)Dimer->PolymerPropagation

Figure 1: The degradation cascade from stable ammonium salt to Schiff base polymer.[1] Moisture or base exposure removes the protective proton, triggering self-condensation.[1]

Storage Protocol

To maintain the integrity of the HBr salt, you must prevent the ingress of water and the loss of the acidic environment.[1]

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated). While the salt is chemically stable at room temperature if perfectly dry, refrigeration slows the kinetics of any trace hydrolysis or oxidation.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen can oxidize the benzylic position, but the primary risk is atmospheric moisture.[1] Argon is preferred as it is heavier than air and blankets the solid.[1]

  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Seal the cap with Parafilm to prevent moisture diffusion.[1]

The "Desiccator Rule"

Because HBr salts can be hygroscopic, the vial must be stored inside a secondary containment system containing active desiccant (e.g., Drierite or Silica Gel).

  • Protocol: Place the vial inside a vacuum desiccator or a sealed jar with desiccant packs.

Handling and Solubilization Strategy

Handling this compound in solution requires a "Just-in-Time" approach.[1] The clock starts ticking the moment the solid is dissolved.

Solubilization Workflow
  • Solvent Choice: Use anhydrous DMSO or anhydrous Methanol for stock solutions.[1] Avoid water unless immediate use is planned.[1]

  • Avoid Basic Buffers: Do NOT dissolve directly into buffers with pH > 7.0 (e.g., PBS, Carbonate).[1] High pH will deprotonate the ammonium, triggering rapid polymerization.[1]

  • Neutralization: If the reaction requires the free amine, add the base (e.g., Triethylamine, DIPEA) only in the presence of the reacting partner (e.g., an activated ester or aldehyde).[1] This ensures the amine reacts with the target rather than itself.[1]

Handling Decision Tree

HandlingProtocolStartStart: Solid HBr SaltSolventSelect SolventStart->SolventWaterAqueous BufferSolvent->WaterNot RecommendedDMSOAnhydrous DMSO/MeOHSolvent->DMSOPreferredpHCheckCheck pHWater->pHCheckActionAdd ElectrophileIMMEDIATELYDMSO->ActionAdd Base (TEA/DIPEA)ONLY when readyAcidicpH < 6.0(Stable for hours)pHCheck->AcidicBasicpH > 7.0(RAPID DEGRADATION)pHCheck->BasicBasic->ActionMust react instantly

Figure 2: Operational decision tree for handling 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in solution.

Quality Control & Analytical Monitoring

Before using stored material in critical experiments, verify purity using the following markers.

Visual Inspection[1]
  • Pass: White, free-flowing crystalline powder.

  • Fail: Yellow/Orange discoloration or "gummy" texture.[1] This indicates partial polymerization or oxidation.[1]

HPLC/LC-MS Validation
  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

    • Note: The acid in the mobile phase is critical to keep the amine protonated during analysis, preventing on-column polymerization.[1]

  • Detection: UV at 254 nm (Phenyl absorption).[1]

  • Impurity Marker: Look for a broadening peak or multiple peaks with higher molecular weights (dimers: [2M - H₂O]), which indicate Schiff base formation.

References

  • ChemicalBook. (2023).[1] 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide Product Description & CAS 1820687-56-6.[1][4] Retrieved from [1]

  • BLDpharm. (2023).[1] 1-(4-(Aminomethyl)phenyl)ethanone (Free Base) Stability Data. Retrieved from [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing Mechanism of Schiff Base Formation and Stability of Amino-Ketones).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Referencing Nucleophilic Addition to Carbonyls).

potential applications of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Medicinal Chemistry Applications of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: N/A for specific salt, Free base related: 1914-26-7) represents a high-value "bifunctional pharmacophore" in modern drug discovery. Unlike its aniline analog (4-aminoacetophenone), this molecule features a benzylamine moiety.[1] This structural distinction is critical: the methylene spacer (


) decouples the amine from the aromatic ring, increasing basicity (

) and flexibility.[1]

This guide details the utility of this scaffold as a P1 arginine mimic in protease inhibitors, a hinge-binding precursor in kinase drug discovery, and a versatile linker for fragment-based drug design (FBDD).[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

To effectively utilize this molecule, one must understand its dual-reactivity profile and electronic environment.[1][2]

The Bifunctional "Warhead" Precursor

The molecule consists of two orthogonal reactive centers on a rigid benzene scaffold:[1]

Functional GroupPositionReactivity ProfileMedicinal Role
Acetyl Group (Ketone)Para (1)ElectrophilePrecursor to chiral alcohols (GPCR ligands), heterocycle formation (thiazoles, imidazoles), or reductive amination.[1]
Aminomethyl Group Para (4)Nucleophile / CationLysine/Arginine Mimic. At physiological pH (7.4), this exists as

, providing a critical salt bridge interaction in deep protein pockets.[1]
Hydrobromide Salt N/AStabilizerPrevents carbamate formation (reaction with atmospheric

) and oxidation of the free amine.[2] Ensures stoichiometry for precise coupling.
Structural Biology: The "Deep Pocket" Penetrator

Unlike anilines, which are planar and weakly basic, the aminomethyl group adopts a tetrahedral geometry at the methylene carbon.[1]

  • Mechanism: This allows the terminal ammonium group to extend deeper into the anionic pockets of enzymes (e.g., Asp189 in Trypsin-like serine proteases) while the aromatic ring engages in

    
    -stacking interactions with the S1 pocket walls.[1]
    

Part 2: Synthetic Utility & Experimental Protocols

The following protocols are designed for high-fidelity derivatization, minimizing side reactions such as self-condensation (Schiff base formation).

Protocol A: Reductive Amination (Targeting the Ketone)

Context: Synthesis of secondary amines for GPCR libraries (e.g.,


-adrenergic mimics).

Reagents:

  • Scaffold: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq)[1]

  • Amine Partner: Primary/Secondary amine (1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)[1]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

  • Additive: Acetic Acid (catalytic).[2]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ): Suspend the HBr salt in DCE. Add

    
     (1.0 eq) to neutralize the HBr.[2] Note: Do not use excess base if using STAB, as the reaction requires slightly acidic conditions.[1]
    
  • Imine Formation: Add the amine partner and catalytic acetic acid.[2] Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Add

    
     in one portion. Stir for 12–16 hours.[2]
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .[2]
  • Validation: Monitor disappearance of the ketone peak (

    
    ) via IR or loss of carbonyl carbon (
    
    
    
    ) via
    
    
    NMR.
Protocol B: Heterocycle Formation (Hantzsch Thiazole Synthesis)

Context: Creating kinase inhibitors where the ketone is converted into a thiazole hinge-binder.[1][2]

Reagents:

  • Scaffold: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr[1]

  • Reagent: Thiourea or Thioamide derivatives.[2]

  • Brominating Agent:

    
     or NBS (N-Bromosuccinimide).[1]
    

Workflow:

  • 
    -Bromination:  React the ketone with NBS in MeCN/TsOH to generate the 
    
    
    
    -bromo ketone intermediate.
  • Cyclization: Add thiourea (1.2 eq) to the reaction mixture. Reflux in EtOH for 4 hours.

  • Result: Formation of a 2-aminothiazole ring attached to the phenyl-aminomethyl core.[1][2]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the "Hub" nature of this molecule, showing how it diverges into three distinct pharmacological classes.

G cluster_0 Pathway A: Ketone Reduction cluster_1 Pathway B: Amine Coupling cluster_2 Pathway C: Cyclization Core 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Target1 Chiral Amino-Alcohols (GPCR Ligands) Core->Target1 NaBH4 or Grignard Target2 Peptidomimetics (Protease Inhibitors) Core->Target2 Amide Coupling (EDC/HOBt) Target3 Phenyl-Thiazoles (Kinase Inhibitors) Core->Target3 Hantzsch Synthesis (Thiourea/Br2)

Figure 1: Divergent synthetic utility of the scaffold. The ketone and amine allow orthogonal access to GPCR ligands, Peptidomimetics, and Kinase inhibitors.[1]

Part 4: Key Application Areas in Drug Discovery

Serine Protease Inhibitors (Thrombin/Factor Xa)

In the design of anticoagulants, the S1 specificity pocket contains an Aspartate residue (Asp189).[1]

  • Role of Scaffold: The 4-aminomethyl group serves as a P1 anchor .[1][2] The ammonium cation forms a salt bridge with Asp189.[2]

  • Advantage: Unlike benzamidine (a common P1 mimic), the benzylamine is less basic (

    
     9.5 vs 11.5), improving oral bioavailability by facilitating better transport across membranes at intestinal pH.[1]
    
Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker fragment."[1][2]

  • Ligand Efficiency (LE): Low molecular weight (

    
     for free base) allows for the addition of heavy decorating groups while maintaining Lipinski compliance.[1]
    
  • Vector: The para-substitution provides a linear vector, perfect for spanning the "tunnel" regions of enzymes (e.g., connecting the active site to the solvent front).

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

SSAO (or VAP-1) is a target for inflammation.[1]

  • Mechanism: Benzylamine derivatives are privileged substrates/inhibitors for SSAO.[2] The ketone handle allows researchers to modify the electronic properties of the ring to tune selectivity against MAO-B (Monoamine Oxidase B).[1]

Part 5: Logical Binding Mode Visualization

This diagram represents the interaction of the scaffold within a theoretical Serine Protease active site (S1 Pocket).[2]

BindingMode Asp189 Asp189 (Anionic S1 Pocket) Gly216 Gly216 (H-Bond Acceptor) Hydrophobic Hydrophobic Wall (S2/S3) Amine NH3+ (Cationic Head) Amine->Asp189 Salt Bridge (Ionic) Phenyl Phenyl Ring (Scaffold) Amine->Phenyl Phenyl->Hydrophobic Pi-Stacking Ketone Acetyl Group (Linker/Ext) Phenyl->Ketone Ketone->Gly216 Potential H-Bond (via Water)

Figure 2: Pharmacophore mapping of the scaffold within a protease active site.[1] The amine anchors the molecule, while the ketone directs extension toward the S2/S3 sub-sites.[1]

Part 6: Handling & Stability (The HBr Advantage)

Why use the Hydrobromide salt?

  • Hygroscopicity: The free base (4-aminomethylacetophenone) is an oil or low-melting solid that avidly absorbs atmospheric

    
     to form carbamates.[1][2] The HBr salt is a crystalline solid, stable at room temperature.[2]
    
  • Stoichiometry: In library synthesis, weighing the HBr salt ensures exact millimolar equivalents of the amine, which is critical when using expensive coupling reagents (e.g., HATU).

Safety Note: While stable, the compound is an irritant.[2] Standard PPE (gloves, goggles) is required.[2] Avoid inhalation of dust.[2][3][4][5][6][7]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] (Context: Bioisosterism of benzylamines vs. amidines).

  • Sanderson, P. E. (1999).[2] Small molecule inhibitors of the serine protease factor Xa.[2] Medicinal Research Reviews, 19(2), 179-197.[1] (Context: Use of para-substituted benzylamines in S1 pocket binding).[2]

  • Dunkel, P., et al. (2011).[2] Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: Current status and perspectives. Current Medicinal Chemistry, 18(19).[2] (Context: Benzylamine scaffold utility).

  • PubChem Compound Summary. (2024). 4-(Aminomethyl)acetophenone (Free Base).[1] National Center for Biotechnology Information.[2] (Context: Physical properties and reactivity).[1]

Sources

Technical Guide: Reactivity & Chemoselective Manipulation of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide details the reactivity profile of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 53472-76-1, hereafter referred to as Compound A ). As a bifunctional building block containing both a nucleophilic primary amine (masked as an HBr salt) and an electrophilic ketone, this molecule is a critical "linker" scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC synthesis.

Electronic Architecture

The molecule presents a unique synthetic challenge due to its dual nature:

  • The Nucleophile (Aminomethyl group): Located at the benzylic position, this amine is highly nucleophilic (

    
     for the conjugate acid). However, the electron-withdrawing acetyl group at the para position slightly decreases the electron density compared to an unsubstituted benzylamine.
    
  • The Electrophile (Acetyl group): The ketone is deactivated relative to an aldehyde but remains susceptible to nucleophilic attack (e.g., reduction, condensation).

  • The Salt Form (Hydrobromide): The HBr salt is not merely for shelf-stability; it prevents intermolecular Schiff base oligomerization . In the free base form, the amine of one molecule can condense with the ketone of another, leading to insoluble polymers.

Operational Imperative: The amine must be liberated in situ or immediately prior to reaction to prevent self-condensation.

Core Protocol: Controlled Liberation (Free-Basing)

The most common failure mode in using Compound A is inefficient neutralization of the HBr salt, leading to stalled reactions or stoichiometric mismatches.

Strategy: In Situ vs. Biphasic

For anhydrous organic reactions (e.g., amidation, reductive amination), in situ neutralization is preferred to minimize oligomerization risk.

Table 1: Neutralization Strategies

MethodReagentsSolvent SystemApplicationValidation Metric
In Situ (Preferred) DIPEA or TEA (1.1 - 2.0 eq)DCM, DMF, or THFAmide coupling, Reductive AminationHomogeneity (Solubilization of the salt)
Biphasic

(aq) / DCM

/ DCM
Large scale isolationpH of aq.[1] layer > 10; Organic layer TLC
Resin Amberlyst A-21MeOH or EtOHSensitive substratesResin color change; Filtrate pH
Self-Validating Protocol: In Situ Neutralization
  • Suspend Compound A (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) dropwise at

    
    .
    
  • Validation Check: The suspension should clarify into a solution within 10–15 minutes as the free amine dissolves and DIPEA

    
    HBr remains soluble or forms a fine precipitate (depending on concentration). If solids persist after 20 mins, sonicate. Do not proceed to the coupling step until the amine is available.
    

Chemoselective Transformations

The primary challenge is reacting the amine without affecting the ketone.

Workflow A: Amide Coupling (High Chemoselectivity)

Standard coupling reagents (HATU, EDC) are compatible. The ketone is inert to activated esters under standard conditions.

  • Reagents: Carboxylic Acid (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq).

  • Critical Parameter: Order of addition. Activate the acid first, then add the neutralized amine solution. This prevents any transient reaction between the amine and the ketone.

Workflow B: Reductive Amination (The Selectivity Challenge)

When reacting Compound A with an external aldehyde, there is a risk of reducing the internal ketone (acetophenone moiety) to an alcohol.

  • Reducing Agent Selection:

    • 
      :  Too strong. Will reduce the ketone.[2][3][4] AVOID. 
      
    • 
      :  Effective but toxic. Requires pH 5–6.
      
    • STAB (

      
      ): The Gold Standard.  It is mild enough to reduce the imine (formed from amine + aldehyde) but leaves the acetophenone ketone intact at room temperature.
      

Step-by-Step Protocol (STAB Method):

  • Imine Formation: Mix Compound A (1.0 eq), Aldehyde (1.1 eq), and TEA (1.2 eq) in DCE (Dichloroethane). Add

    
     Molecular Sieves. Stir 1 hr.
    
  • Reduction: Add

    
      (1.5 eq) in one portion.
    
  • Validation: Monitor by LCMS. Look for the mass of the secondary amine (

    
    ). If the mass corresponds to 
    
    
    
    , you have reduced the ketone (over-reduction).
  • Quench: Sat.

    
    .
    

Visualizing the Reactivity Landscape

The following diagrams illustrate the decision pathways and experimental logic.

Reactivity Decision Tree

Reactivity_Landscape Start Compound A (HBr Salt) Neut Neutralization (Free Base) Start->Neut DIPEA/DCM Path_Amide Pathway: Amidation (Target: Amine) Neut->Path_Amide R-COOH / HATU Path_RedAm Pathway: Reductive Amination (Target: Amine) Neut->Path_RedAm R-CHO / STAB Path_Ketone Pathway: Ketone Modification (Target: Acetyl) Neut->Path_Ketone Protection Needed First Risk RISK: Oligomerization (Schiff Base) Neut->Risk Storage > 1hr Prod_Amide Amide Product (Ketone Intact) Path_Amide->Prod_Amide Prod_SecAmine Secondary Amine (Ketone Intact) Path_RedAm->Prod_SecAmine Selectivity Control

Caption: Decision tree highlighting the critical neutralization step and the divergence into chemoselective pathways.

Reductive Amination Logic Flow

Reductive_Amination Input Compound A + Aldehyde Step1 1. Add Base (TEA/DIPEA) Liberate Amine Input->Step1 Inter Intermediate: Imine Formed Step1->Inter -H2O (Mol Sieves) Decision Select Reducing Agent Inter->Decision Bad NaBH4 (Non-Selective) Decision->Bad Good NaBH(OAc)3 (STAB) (Selective) Decision->Good Result_Bad Side Product: Alcohol + Amine Bad->Result_Bad Reduces Ketone Result_Good Target Product: Ketone + Secondary Amine Good->Result_Good Ketone Safe

Caption: Logic flow for Reductive Amination emphasizing the selection of STAB to preserve the ketone moiety.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Core reference for the chemoselectivity of STAB.
  • BenchChem. "Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile." BenchChem Protocols, 2025.[3]

    • Provides analogous protocols for benzylic amine handling.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2775683, 4-(Aminomethyl)acetophenone hydrobromide." PubChem, 2025.[1][5][6]

    • Verification of chemical structure and physical properties.[7]

  • Master Organic Chemistry. "Reductive Amination: The Definitive Guide." Master Organic Chemistry, 2017.

    • General mechanistic grounding for imine reduction selectivity.

Sources

Technical Guide: Reactivity & Applications of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 51229-51-7, free base form) serves as a critical bifunctional building block in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a robust electrophilic site (acetyl ketone) and a latent nucleophilic site (primary amine), separated by a rigid phenyl spacer.

This guide analyzes the electronic and steric properties of this scaffold, defining the precise conditions required to activate its nucleophilic potential while managing the electrophilic susceptibility of the ketone. It is designed for researchers utilizing this intermediate for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and peptidomimetic design.

Part 1: Molecular Architecture & Electronic State

Structural Analysis

The molecule consists of a 1,4-disubstituted benzene ring (para-substitution). This geometry is vital for maintaining vector linearity in drug design, often used to bridge a solubilizing group (amine sector) with a pharmacophore (ketone sector).

  • The Electrophile (C-1): The acetyl group (

    
    ) acts as a 
    
    
    
    -acceptor, withdrawing electron density from the ring (Hammett
    
    
    ). This deactivates the ring toward electrophilic aromatic substitution but activates the carbonyl carbon for nucleophilic attack.
  • The Latent Nucleophile (C-4): The aminomethyl group (

    
    ) is insulated from the aromatic ring by a methylene spacer. Consequently, the nitrogen lone pair is not delocalized into the 
    
    
    
    -system, maintaining a basicity comparable to benzylamine (
    
    
    ).
  • The Salt Factor (HBr): The commercial supply as a hydrobromide salt (

    
    ) renders the amine non-nucleophilic  and air-stable. The protonated amine is an electron-withdrawing group via induction, further deactivating the ring.
    
Reactivity Map

The following diagram outlines the divergent reactivity pathways available to this scaffold.

ReactivityMap Molecule 1-(4-(Aminomethyl) phenyl)ethan-1-one (HBr Salt) Ketone Acetyl Group (Electrophile) Molecule->Ketone Amine Amine Salt (Latent Nucleophile) Molecule->Amine RedAmin Reductive Amination (Sec/Tert Amines) Ketone->RedAmin + R-NH2 / NaBH(OAc)3 Reduction Reduction (Benzylic Alcohol) Ketone->Reduction + NaBH4 Heterocycle Heterocycle Formation (e.g., Oxadiazoles) Ketone->Heterocycle + Hydroxylamine Coupling Amide/Sulfonamide Coupling Amine->Coupling Requires Base (pH > 10)

Figure 1: Divergent reactivity profile. The amine pathway (green) requires base activation (dashed line).

Part 2: The Electrophilic Landscape (Ketone)

The acetyl group is the primary electrophile in the salt form. Because the amine is protonated, it cannot intramolecularly attack the ketone (preventing self-polymerization).

Reductive Amination

This is the most high-value transformation for this scaffold. The ketone reacts with primary or secondary amines to form imines/iminiums, which are subsequently reduced.[1][2]

  • Reagent Choice: Sodium triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    due to lower toxicity and better selectivity in the presence of the free amine.
  • Mechanism: The HBr salt actually catalyzes imine formation by activating the carbonyl oxygen, provided the incoming amine is not protonated by the HBr (stoichiometry management is key).

Nucleophilic Addition
  • Grignard/Organolithium: Generally contraindicated without protecting the amine first. Even as a salt, the acidic protons on the ammonium (

    
    ) will quench organometallics immediately (
    
    
    
    stoichiometry loss), and the free base amine will coordinate to the metal.
  • Strategy: If modifying the ketone with carbon nucleophiles, protect the amine as a Boc-carbamate or phthalimide first.

Part 3: The Nucleophilic Potential (Amine)

To utilize the amine, one must "unlock" it by removing the HBr.

The "Salt Break" Challenge

The


 of the conjugate acid is approximately 9.0.
  • pH < 8: The nitrogen is

    
     protonated (Non-reactive).
    
  • pH > 10: The nitrogen is predominantly free base (Reactive).

Common Pitfalls
  • In Situ Neutralization: Adding 1 equivalent of TEA/DIPEA to the reaction mixture often leaves residual HBr salts that buffer the pH, stalling reaction rates.

  • Solubility: The HBr salt is water-soluble; the free base is organic-soluble. This phase switch must be managed during extraction.

Part 4: Experimental Protocols

Protocol A: Quantitative Free-Basing (Salt Break)

Use this protocol before amide coupling or sulfonylation to ensure maximum reactivity.

  • Dissolution: Suspend 1.0 eq of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in DCM (

    
    ).
    
  • Biphasic Wash: Add an equal volume of

    
     (or saturated 
    
    
    
    ).
  • Extraction: Shake vigorously for 5 minutes. The solid will dissolve as it converts to the free base and partitions into the DCM layer.

  • Drying: Separate the organic layer, dry over

    
    , and concentrate immediately.
    
    • Note: The free amine absorbs

      
       from the air to form carbamates; use immediately or store under Argon.
      
Protocol B: Orthogonal Functionalization Workflow

Scenario: Coupling the amine to a carboxylic acid (Drug Fragment A) while preserving the ketone for later reaction.

Workflow Start Start: HBr Salt Step1 Step 1: Free-Basing (DCM / 1M NaOH) Start->Step1 Step2 Step 2: Amide Coupling (R-COOH + HATU + DIPEA) Step1->Step2 Nucleophile Active Step3 Intermediate: Ketone-Linker-Amide Step2->Step3 Step4 Step 3: Ketone Functionalization (e.g., Reductive Amination) Step3->Step4 Electrophile Active Final Final Product: Bifunctional Drug Candidate Step4->Final

Figure 2: Step-wise synthetic workflow for orthogonal functionalization.

Step-by-Step Methodology:

  • Activation: Perform Protocol A (Free-basing).

  • Coupling: To the free amine in DCM, add 1.1 eq Carboxylic Acid, 1.2 eq HATU, and 3.0 eq DIPEA. Stir at RT for 2 hours.

  • Validation: Monitor by LCMS. The ketone remains untouched under standard peptide coupling conditions.

  • Workup: Acid wash (

    
    ) removes unreacted amine and DIPEA. The ketone-amide intermediate is usually stable and isolable.
    

Part 5: Data Summary

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight 230.01 g/mol (Salt)Calculate stoichiometry based on salt weight.
Amine pKa ~9.0 (Conjugate Acid)Requires pH > 10 for full nucleophilicity.
Hammett (

)
Acetyl: 0.50Ring is deactivated;

unlikely without leaving group.
Solubility (Salt) Water, Methanol, DMSOPoor solubility in DCM/EtOAc until free-based.
Storage HygroscopicStore in desiccator; HBr salt is stable, free base oxidizes.

References

  • PubChem. (2025).[3][4][5] 1-(4-(Chloromethyl)phenyl)ethan-1-one Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocol. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride. Monatshefte für Chemie. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Synthesis and Application of 1-(4-Substituted Aminophenyl) Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(4-aminophenyl)ethanone scaffold (commonly known as 4-aminoacetophenone) represents a critical "privileged structure" in organic synthesis and medicinal chemistry. Its dual functionality—combining a nucleophilic aniline nitrogen with an electrophilic acetyl group—allows for divergent synthetic pathways. This guide analyzes the synthesis of this core moiety and its transformation into complex heterocyclic systems (quinolines, pyrazoles, oxazoles) and therapeutic agents (COX-2 inhibitors, FXR agonists).

Synthetic Architecture

The construction of the 1-(4-aminophenyl)ethanone core relies on three primary retrosynthetic disconnections. The choice of method depends heavily on the availability of precursors and the tolerance of other functional groups present on the aromatic ring.

Comparative Synthetic Strategies
StrategyPrecursorKey ReagentsMechanismYield ProfileSelectivity Issues
A. Chemoselective Reduction 4-NitroacetophenoneSn/HCl, Fe/AcOH, or H₂/Ru-TiO₂Nitro-to-Amine ReductionHigh (>90%)Risk of reducing C=O to alcohol (requires chemoselective control).
B. Friedel-Crafts Acylation AcetanilideAcCl / AlCl₃ or ZnCl₂Electrophilic Aromatic SubstitutionModerate (60-80%)Requires N-protection to prevent Lewis acid complexation; para-selectivity is generally high.
C. S_NAr Substitution 4-FluoroacetophenoneSecondary Amines (e.g., Morpholine), K₂CO₃Nucleophilic Aromatic SubstitutionHigh (>85%)Excellent for introducing complex amine substituents; requires electron-deficient ring.
Mechanistic Pathway Visualization

The following diagram illustrates the convergence of these three methodologies toward the target scaffold.

SynthesisPathways cluster_conditions Critical Control Points Nitro 4-Nitroacetophenone Target 1-(4-Aminophenyl)ethanone Nitro->Target Reduction (Sn/HCl) Chemoselective Note1 Avoid NaBH4 (Reduces C=O) Nitro->Note1 Acetanilide Acetanilide Acetanilide->Target 1. FC Acylation (AlCl3) 2. Hydrolysis Note2 N-Protection Required Acetanilide->Note2 Fluoro 4-Fluoroacetophenone Fluoro->Target SNAr (R2NH, K2CO3) DMSO, Heat

Figure 1: Convergent synthetic pathways for the 1-(4-aminophenyl)ethanone scaffold.

Reactivity & Heterocyclic Transformations

Once synthesized, the 1-(4-aminophenyl)ethanone scaffold serves as a divergent platform. The acetyl group (C=O) acts as an electrophile for condensation reactions, while the amino group (-NH₂) serves as a nucleophile.

The Enaminone Platform

Condensation of the acetyl group with dimethylformamide dimethylacetal (DMF-DMA) yields enaminones, which are versatile precursors for pyrimidines and pyrazoles.

The Schiff Base Platform

Reaction of the amino group with aldehydes yields imines (Schiff bases), which can undergo cyclization with thiols or other nucleophiles to form thiazolidinones or benzothiazoles.

HeterocycleDiversity Core 1-(4-Aminophenyl) ethanone Enaminone Enaminone Intermediate Core->Enaminone + DMF-DMA Schiff Schiff Base (Imine) Core->Schiff + Ar-CHO Chalcone Chalcone Derivative Core->Chalcone + Ar-CHO (Claisen-Schmidt) Pyrazole Pyrazoles (COX-2 Inhibitors) Enaminone->Pyrazole + Hydrazine Pyrimidine Pyrimidines Enaminone->Pyrimidine + Guanidine Thiazole Thiazolidinones Schiff->Thiazole + HS-CH2-COOH Quinoline Quinolines Schiff->Quinoline Cyclization Pyranone Pyranones Chalcone->Pyranone Cyclization

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Experimental Protocols

The following protocols are standardized based on high-yield literature methods. These procedures prioritize chemoselectivity and operational safety.

Protocol A: Chemoselective Reduction of 4-Nitroacetophenone

Objective: Reduce the nitro group without affecting the carbonyl moiety. Source Validation: This method avoids the over-reduction often seen with hydride reagents like NaBH₄ [1].

Materials:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • Tin (Sn) Granules (3.3 g, 28 mmol)

  • Concentrated HCl (9 mL)

  • Ethanol (Solvent)[1][2]

  • Sodium Hydroxide (10% aq. solution)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with tin granules and 4-nitroacetophenone.

  • Acidification: Add water (24 mL) followed by slow addition of conc. HCl (9 mL). Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1.5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the nitro compound.[3]

  • Workup: Cool to room temperature. Filter off unreacted tin.

  • Neutralization: Slowly add 10% NaOH to the filtrate until the pH is basic (pH > 10) and a precipitate forms.

  • Isolation: Filter the precipitate (crude product) under vacuum. Wash with cold water.

  • Purification: Recrystallize from hot water or ethanol/water mixture.

    • Expected Yield: 75-85%

    • Melting Point: 106°C[2]

Protocol B: Synthesis via S_NAr (Nucleophilic Aromatic Substitution)

Objective: Installation of complex amines (e.g., morpholine) on the acetophenone ring. Source Validation: Effective for introducing non-primary amines where direct reduction is not applicable [2].

Materials:

  • 4-Fluoroacetophenone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • DMSO (Dimethyl sulfoxide, anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-fluoroacetophenone in DMSO (0.5 M concentration).

  • Reagent Addition: Add K₂CO₃ and morpholine to the solution.

  • Heating: Heat the sealed reaction vessel to 100-120°C for 4-6 hours.

  • Quench: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Filtration: Filter the solid, wash copiously with water to remove DMSO.

  • Drying: Dry in a vacuum oven at 40°C.

Medicinal Chemistry Applications

The 1-(4-aminophenyl)ethanone scaffold is not merely a synthetic intermediate but a pharmacophore in its own right.

Case Study: FXR Partial Agonists

Recent research has identified 1-(4-aminophenylacetyl)piperidine derivatives as potent partial agonists for the Farnesoid X Receptor (FXR), a target for treating metabolic dysfunction-associated steatohepatitis (MASH).[4]

  • Mechanism: The aniline nitrogen participates in hydrogen bonding within the FXR ligand-binding pocket, while the acetyl-derived linker positions the piperidine ring for hydrophobic interactions.

  • Outcome: Compound V15 demonstrated an EC₅₀ of 0.67 nM with reduced side effects compared to full agonists [3].[4]

Case Study: COX-2 Inhibitors

Derivatives synthesized via the enaminone pathway (see Figure 2) have shown significant selectivity for COX-2 over COX-1.

  • Structure-Activity Relationship (SAR): The 4-position of the phenyl ring (originally the amino group) tolerates sulfonamide bioisosteres, critical for COX-2 selectivity [4].

References

  • Chemoselective reductions of 4-nitroacetophenone . Chemistry Online. Available at: [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) . Purkh.com. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists . European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety . International Journal of Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation of Anilides. Google Patents (EP1359141A1).

Sources

The Aminophenyl Ethanone Scaffold: A Technical Analysis of Biological Duality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminophenyl ethanone (aminoacetophenone) scaffold presents a unique "Jekyll and Hyde" dichotomy in biological systems. While the ortho-isomer (2-aminoacetophenone, 2-AAP) serves as a critical virulence factor and quorum-sensing molecule for Pseudomonas aeruginosa, facilitating chronic infection via host epigenetic reprogramming, the para-isomer (4-aminoacetophenone, 4-AAP) acts as a versatile pharmacophore in medicinal chemistry, serving as a precursor for antimicrobial chalcones and kinase inhibitors. This guide dissects the molecular mechanisms, synthetic utility, and detection protocols for this scaffold, providing a comprehensive resource for drug developers and microbiologists.

Chemical Architecture & Pharmacophore Analysis

The scaffold consists of a phenyl ring substituted with an acetyl group (


) and an amino group (

). The biological activity is strictly dictated by the regiochemistry of the amino substitution.
IsomerCommon NameKey Biological ContextMolecular Role
2-Aminoacetophenone o-Aminoacetophenone (2-AAP)P. aeruginosa PathogenesisQuorum Sensing Signal, Epigenetic Modulator
3-Aminoacetophenone m-AminoacetophenoneMetabolic ByproductLess biologically active; intermediate in tryptophan catabolism
4-Aminoacetophenone p-Aminoacetophenone (4-AAP)Medicinal ChemistrySynthetic Precursor (Chalcones, Schiff Bases)

The Pathogenic Role of 2-Aminoacetophenone (2-AAP)[1]

2-AAP is not merely a metabolic byproduct; it is a sophisticated inter-kingdom signaling molecule produced by Pseudomonas aeruginosa. Its primary function is to shift the bacterial phenotype from acute virulence to chronic persistence, while simultaneously dampening the host immune response.

Mechanism of Action: Epigenetic Reprogramming

Research indicates that 2-AAP facilitates long-term bacterial survival by modulating host chromatin.[1][2]

  • Transport: 2-AAP diffuses into host macrophages.

  • HDAC1 Induction: It upregulates Histone Deacetylase 1 (HDAC1).

  • Transcriptional Silencing: Increased HDAC1 activity leads to the deacetylation of histone lysine residues at the promoters of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β).

  • Immune Tolerance: This results in a "stunned" immune response, allowing the bacteria to persist without provoking lethal host tissue damage (tolerance vs. resistance).

Metabolic Perturbation

2-AAP also disrupts host mitochondrial bioenergetics.[1][3] It reduces pyruvate transport into the mitochondria, leading to decreased ATP production and an accumulation of acetyl-CoA, which further supports the bacterial persistence phenotype.[1]

Visualization: 2-AAP Signaling Pathway

The following diagram illustrates the inter-kingdom signaling cascade initiated by 2-AAP.

G Bacterium P. aeruginosa (Quorum Sensing) Molecule 2-AAP Secretion Bacterium->Molecule Synthesis via pqs operon HostCell Host Macrophage Molecule->HostCell Diffusion Target HDAC1 Upregulation HostCell->Target Signaling Mito Mitochondrial Dysfunction HostCell->Mito Metabolic Shift Chromatin Histone Deacetylation (Promoter Silencing) Target->Chromatin Epigenetic Modulation Outcome Reduced Cytokines (Immune Tolerance) Chromatin->Outcome Suppression of TNF-alpha/IL-1beta

Figure 1: The 2-AAP mediated inter-kingdom signaling pathway, showing the transition from bacterial secretion to host epigenetic reprogramming and immune dampening.

Synthetic Utility: 4-Aminoacetophenone in Drug Design

In contrast to the pathogenic nature of the ortho-isomer, 4-aminoacetophenone (4-AAP) is a cornerstone in the synthesis of bioactive small molecules, particularly chalcones (1,3-diaryl-2-propen-1-ones).

The Chalcone Pharmacophore

Chalcones derived from 4-AAP exhibit potent antimicrobial and anti-inflammatory activities. The


-unsaturated ketone system acts as a Michael acceptor, capable of alkylating cysteine residues on essential microbial enzymes.
Structure-Activity Relationship (SAR) Summary

Modifications to the 4-AAP scaffold yield varying biological effects:

Derivative ClassModification (R-Group on Aldehyde)Primary Biological ActivityMechanism Hint
Chalcone 4-ChlorobenzaldehydeAntimicrobial (S. aureus)Cell wall synthesis inhibition
Chalcone 4-DimethylaminobenzaldehydeAntioxidantRadical scavenging via resonance stabilization
Pyrazoline Cyclization with HydrazineAnti-inflammatoryCOX-2 Inhibition
Schiff Base SalicylaldehydeAntifungalChelation of metal ions in metalloenzymes

Experimental Protocols

Protocol A: Detection of 2-AAP in Biological Samples (GC-MS)

Objective: Quantify 2-AAP levels in P. aeruginosa culture supernatant or patient breath condensate. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for high sensitivity.[4]

Reagents:

  • Internal Standard (IS): 2-amino-4-methoxyacetophenone (or deuterated 2-AAP).

  • Salt: NaCl (analytical grade).

Workflow:

  • Sample Prep: Aliquot 5 mL of cell-free supernatant into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl to enhance volatility (salting-out effect).

  • Internal Standard: Spike with 10 µL of IS (10 ppm stock). Seal with magnetic crimp cap.

  • Extraction (HS-SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation: 60°C for 15 min (equilibration).

    • Extraction: Expose fiber to headspace for 30 min at 60°C with agitation (250 rpm).

  • GC-MS Analysis:

    • Desorption: 250°C for 3 min (splitless mode).

    • Column: DB-Wax or equivalent polar column (30m x 0.25mm).

    • Oven Program: 40°C (2 min)

      
       5°C/min to 240°C.
      
    • Detection: SIM mode (Target Ion m/z 135 for 2-AAP; m/z 120 for fragment).

Validation Criteria: 2-AAP should elute at approx. 18.5 min (system dependent). The "grape-like" odor is often perceptible even before instrumentation.

Protocol B: Synthesis of Bioactive Chalcone from 4-AAP

Objective: Synthesize (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one via Claisen-Schmidt condensation.

Reaction:



Step-by-Step:

  • Dissolution: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature.

    • Note: The solution will darken (yellow/orange) indicating enolate formation.

  • Reaction: Stir vigorously for 12–24 hours at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL HCl (to neutralize excess base).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield yellow crystals.

Visualization: Analytical Workflow (GC-MS)

G Sample Biological Sample (Supernatant/Breath) Prep Add NaCl + Internal Std (Salting Out) Sample->Prep SPME HS-SPME Extraction (60°C, 30 min) Prep->SPME GC GC Separation (DB-Wax Column) SPME->GC Thermal Desorption MS MS Detection (SIM) Target Ion: m/z 135 GC->MS Data Quantification vs IS MS->Data

Figure 2: Optimized workflow for the detection of 2-AAP using Headspace SPME coupled with GC-MS.

Future Perspectives

The aminophenyl ethanone scaffold remains a fertile ground for discovery.

  • Anti-Virulence Therapy: Targeting the biosynthesis of 2-AAP (PqsBC enzymes) in P. aeruginosa offers a non-antibiotic route to treating chronic infections (cystic fibrosis).

  • Epigenetic Drugs: Understanding how 2-AAP inhibits HDACs could inspire novel host-directed therapies that modulate inflammation without immunosuppression.

  • Hybrid Molecules: 4-AAP derivatives are increasingly being hybridized with quinolines and triazoles to overcome multidrug resistance (MDR) in cancer and malaria.

References

  • Bandyopadhaya, A., et al. (2016).[2] "The Quorum Sensing Volatile Molecule 2-Aminoacetophenone Modulates Host Immune Responses in a Manner that Promotes Life with Unwanted Guests." PLoS Pathogens.

  • Kesarwani, M., et al. (2011).[2] "A Quorum Sensing Regulated Small Volatile Molecule Targets Mitochondria to Promote Host Tolerance to Infection." Nature Communications.

  • Cox, C. D., & Parker, J. (1979). "Use of 2-Aminoacetophenone Production in Identification of Pseudomonas aeruginosa." Journal of Clinical Microbiology.

  • Awasthi, S. K., et al. (2022).[5] "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega.

  • BenchChem Application Note. (2025). "Quantification of 2'-Aminoacetophenone using Gas Chromatography-Mass Spectrometry."

Sources

Methodological & Application

Application Note: Friedländer Synthesis of 2-(4-(Aminomethyl)phenyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the protocol for utilizing 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide as the enolizable ketone component in the Friedländer annulation. This specific building block is critical in medicinal chemistry for generating 2-arylquinoline scaffolds featuring a para-aminomethyl "handle." This primary amine moiety serves as a vital attachment point for PROTAC linkers, antibody-drug conjugates (ADCs), or further diversification via amide coupling.

Unlike simple acetophenones, the presence of the hydrophilic aminomethyl group and the hydrobromide counterion requires specific modifications to the standard Friedländer conditions to prevent solubility issues and competitive Schiff-base polymerization.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Reaction Pathway

The synthesis involves the condensation of 2-aminobenzaldehyde (or substituted derivatives) with 1-(4-(Aminomethyl)phenyl)ethan-1-one . The reaction proceeds via a base-catalyzed mechanism involving sequential aldol condensation and cyclodehydration.

Key Mechanistic Challenges:

  • Salt Neutralization: The HBr salt must be neutralized in situ to release the free ketone and allow enolization.

  • Chemoselectivity: The substrate contains a highly nucleophilic primary amine (aminomethyl group). There is a kinetic risk of this amine condensing with the aldehyde of the 2-aminobenzaldehyde to form a non-productive imine. However, the thermodynamic stability of the aromatic quinoline product drives the reaction toward the desired cyclization under reflux conditions.

Mechanistic Flowchart (DOT Visualization)

FriedlanderMechanism Start Reactants: 2-Aminobenzaldehyde + Acetophenone-HBr Salt Neut Step 1: In-Situ Neutralization (Base: KOH/EtOH) Start->Neut + Base Enol Step 2: Enolate Formation (Alpha-deprotonation) Neut->Enol - HBr, - H2O Side Side Reaction: Intermolecular Imine (Reversible) Neut->Side Kinetic Trap Aldol Step 3: Aldol Condensation (Intermolecular C-C Bond) Enol->Aldol + 2-Aminobenzaldehyde Imine Step 4: Cyclization/Imine Formation (Intramolecular) Aldol->Imine - H2O Prod Product: 2-(4-(Aminomethyl)phenyl)quinoline Imine->Prod - H2O (Aromatization) Side->Neut Reversible (Heat)

Figure 1: Mechanistic pathway highlighting the critical neutralization step and thermodynamic drive toward quinoline formation.

Experimental Parameters

Reagent Stoichiometry

The hydrobromide salt contributes acidity to the medium. Standard catalytic base protocols are insufficient. Stoichiometric base is required to neutralize the HBr, plus catalytic base to drive the reaction.

ComponentRoleEquivalents (Eq.)Notes
1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Substrate (Ketone)1.0Limiting reagent.
2-Aminobenzaldehyde Reactant (Head)1.1 - 1.2Slight excess ensures complete consumption of ketone.
Potassium Hydroxide (KOH) Base1.1 (Neut.) + 0.2 (Cat.)Total ~1.3 Eq. Use pellets or ethanolic solution.
Ethanol (EtOH) Solvent10-15 VolumesHigh solubility for HBr salts; Green solvent.
Critical Control Points
  • Temperature: Reflux (78–80°C) is mandatory. Lower temperatures favor the kinetic imine side-product (between the aminomethyl group and benzaldehyde). High heat ensures reversibility of the side reaction and irreversible aromatization of the quinoline.

  • Order of Addition: Base should be added to the ketone HBr salt before adding the 2-aminobenzaldehyde to prevent immediate precipitation of unreacted starting materials.

Detailed Protocol: Base-Mediated Synthesis[5][7][8][9][10][11][12]

Phase 1: Preparation and Neutralization
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 mmol, 230 mg) and absolute Ethanol (5.0 mL). The solid may not dissolve completely at this stage.

  • Neutralization: Add KOH (1.3 mmol, ~73 mg) dissolved in minimal Ethanol (2 mL) or add solid pellets directly if finely crushed.

    • Observation: The mixture may become slightly turbid due to KBr precipitation. Stir at Room Temperature (RT) for 10 minutes to ensure free amine formation.

Phase 2: Condensation
  • Addition: Add 2-aminobenzaldehyde (1.1 mmol, 133 mg) to the reaction mixture.

  • Reaction: Heat the mixture to Reflux (80°C) .

  • Monitoring: Stir at reflux for 4–6 hours .

    • TLC Control: Use DCM:MeOH (9:1) with 1% TEA. The starting ketone HBr stays at the baseline; the product will move to

      
       (depending on plate type). The spot should be UV active and fluorescent.
      
Phase 3: Workup and Purification
  • Cooling: Allow the reaction to cool to room temperature.

  • Precipitation (Method A - Preferred): Pour the reaction mixture into ice-cold water (30 mL). The quinoline product often precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Extraction (Method B - If oil forms):

    • Remove Ethanol under reduced pressure.

    • Partition residue between Ethyl Acetate (20 mL) and Water (20 mL).

    • Note: The product has a free primary amine. Ensure the aqueous layer is pH > 9 (add dilute NaOH if necessary) to keep the product in the organic phase.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM).
    

Workflow Diagram

ProtocolWorkflow Step1 1. Dissolve Ketone HBr in EtOH Step2 2. Add KOH (1.3 eq) Neutralize (10 min RT) Step1->Step2 Step3 3. Add 2-Aminobenzaldehyde Reflux 6h Step2->Step3 Step4 4. Workup: Pour into Ice Water Step3->Step4 Step5 5. Filtration/Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HBr.Ensure KOH equivalents are calculated against the exact molecular weight of the salt. Increase base to 1.5 eq.
Sticky Gum Formation Polymerization of 2-aminobenzaldehyde.2-aminobenzaldehyde is unstable. Use freshly purified reagent or the commercially available dimer form (which cracks to monomer upon heating).
Product in Aqueous Layer Product protonation during workup.The product contains a basic aminomethyl group. Ensure the aqueous workup pH is >10 to keep the amine deprotonated and organic-soluble.
Side Products Imine formation with aminomethyl group.Increase reaction temperature to reflux strictly. Do not run at 40-50°C. High heat reverses the kinetic imine.

References

  • Friedländer, P. (1882).[1][2][3] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [1]

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Pharmacological Perspectives". Chemical Reviews, 109(9), 3844–3871. (Authoritative review on mechanism and conditions).
  • Gladysz, J. A., et al. (2005). "Phase-Transfer-Catalyzed Friedländer Synthesis". The Journal of Organic Chemistry.
  • Organic Chemistry Portal. "Friedlaender Synthesis". (General reaction conditions and variations).

Sources

Application Note: High-Fidelity Synthesis of Functionalized Quinolines via Pfitzinger Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-QSYN-2024-01 Target Scaffold: 2-(4-(Aminomethyl)phenyl)quinoline-4-carboxylic acid Starting Material: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing the 2-substituted quinoline-4-carboxylic acid scaffold using 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide .

While several quinoline syntheses exist (Friedländer, Skraup, Combes), the nature of the starting material—a para-substituted acetophenone derivative with a reactive primary amine salt—dictates a specific synthetic strategy. We utilize the Pfitzinger Reaction (Isatin condensation) as the primary methodology.

Why Pfitzinger?

  • Chemo-selectivity: The Friedländer synthesis (using 2-aminobenzaldehyde) poses a significant risk of competitive Schiff base formation between the aldehyde reagent and the highly nucleophilic benzyl amine on the starting material. The Pfitzinger reaction utilizes isatin in a strong base, which ring-opens to the isatinate anion. This intermediate is far less prone to random imine formation with the benzyl amine, ensuring the reaction is driven by the thermodynamic stability of the quinoline core [1, 2].

  • Salt Management: The starting material is a hydrobromide salt. The highly alkaline conditions of the Pfitzinger reaction (

    
     KOH) naturally neutralize the salt in situ, simplifying the workflow by removing the need for a separate free-basing step [3].
    
  • Bifunctional Scaffold: The resulting product contains both a carboxylic acid (position 4) and a primary amine (on the phenyl ring). This zwitterionic nature requires a precise isoelectric precipitation protocol for isolation, which is detailed in Section 4.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the base-catalyzed ring opening of isatin to potassium isatinate, followed by a Claisen-Schmidt condensation with the ketone.

Figure 1: Mechanistic Pathway

PfitzingerMechanism Isatin Isatin Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate Hydrolysis KOH KOH (aq) KOH->Isatinate FreeBase Free Ketone (In Situ) KOH->FreeBase Aldol Aldol Intermediate Isatinate->Aldol + Free Ketone SM_Salt Start Material (HBr Salt) SM_Salt->FreeBase Neutralization FreeBase->Aldol Cyclization Cyclization & Dehydration Aldol->Cyclization - H2O Product Quinoline-4-COOH (Salt Form) Cyclization->Product Aromatization

Caption: The Pfitzinger pathway involves the in situ neutralization of the HBr salt and condensation of the ketone enolate with the isatinate ketone.

Experimental Protocol

Reagents and Stoichiometry

Critical Note: The starting material is an HBr salt. You must account for 1.0 equivalent of base solely to neutralize the HBr. The Pfitzinger reaction requires excess base to maintain the isatinate form.

ComponentRoleMW ( g/mol )Equiv.[1]Mass/Vol (Scale: 1g SM)
1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Limiting Reagent230.10*1.01.00 g
Isatin Coupling Partner147.131.050.67 g
KOH (Pellets) Base / Catalyst56.116.01.46 g
Ethanol (Absolute) Co-Solvent--5.0 mL
Water (Deionized) Solvent--10.0 mL
Glacial Acetic Acid Workup (pH adj)60.05-As needed

*MW estimated based on free base (149.19) + HBr (80.91). Verify MW on your specific batch CoA.

Step-by-Step Methodology
Phase 1: Reagent Preparation & Salt Neutralization
  • Prepare Base Solution: In a 50 mL round-bottom flask (RBF), dissolve 1.46 g KOH in 10 mL water . The reaction is exothermic; allow to cool to room temperature.

  • Isatin Activation: Add 0.67 g Isatin to the KOH solution. Stir at room temperature for 10 minutes. The solution will turn from orange/red to yellow as the isatin ring opens to form potassium isatinate.

  • Starting Material Addition:

    • Dissolve 1.00 g of the Acetophenone HBr salt in 5 mL Ethanol . (Slight warming may be required).

    • Add this ethanolic solution dropwise to the stirring isatinate/KOH mixture.

    • Observation: A transient precipitate may form (the free base ketone) before redissolving or reacting.

Phase 2: Reflux & Condensation
  • Equip the RBF with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 85-90°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting acetophenone spot should disappear. Note that the product is highly polar and may stay at the baseline without acetic acid in the eluent.

Phase 3: Workup & Isoelectric Precipitation (Crucial Step)

The product is an amphoteric amino-acid. It is soluble at high pH (as a carboxylate) and low pH (as an ammonium salt). Precipitation occurs only at the Isoelectric Point (pI).

  • Cool the reaction mixture to room temperature.

  • Evaporate the bulk of the ethanol using a rotary evaporator (optional, but improves yield).

  • Dilute with 10 mL water . Filter any insoluble impurities (unreacted neutral byproducts) if present.

  • Acidification:

    • Place the filtrate in a beaker with a pH probe.

    • Slowly add Glacial Acetic Acid dropwise while stirring.

    • Target pH: Adjust pH to 6.5 – 7.0 .

    • Why? The benzyl amine pKa is ~9.5; the quinoline carboxylate pKa is ~4.0. At pH 7, the molecule exists as a zwitterion (

      
       and 
      
      
      
      ) which has the lowest water solubility [4].
  • Allow the suspension to stand at 4°C for 2 hours to maximize precipitation.

  • Filter the solid (Yellow/Off-white precipitate) via vacuum filtration.

  • Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL) .

Purification & Characterization Workflow

Figure 2: Purification Logic

Purification Crude Crude Reaction Mixture (pH > 12) Filter1 Filtration (Remove neutrals) Crude->Filter1 Acidify Acidify with AcOH Target pH 6.8 (pI) Filter1->Acidify Filtrate Precip Precipitate Formation (Zwitterion) Acidify->Precip Wash Wash: Cold H2O / Acetone Precip->Wash Recryst Recrystallization (EtOH or DMF/H2O) Wash->Recryst

Caption: Workflow for isolating the amphoteric quinoline product via isoelectric point precipitation.

Quality Control Specifications
  • Appearance: Yellow to pale brown solid.

  • Solubility: Soluble in dilute HCl (pH < 2) and dilute NaOH (pH > 10). Sparingly soluble in water/ethanol at neutral pH.

  • 1H NMR (DMSO-d6): Look for the singlet of the benzyl amine

    
     protons around 3.8–4.0 ppm and the quinoline aromatic protons (7.5–8.5 ppm).
    
  • Mass Spec: ESI+ should show

    
    .
    

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
No Precipitate upon Acidification pH overshoot (too acidic) or undershoot.The product is soluble at pH 4 (cation) and pH 10 (anion). Readjust strictly to pH 6.5–7.0 .
Low Yield Incomplete salt neutralization.Ensure at least 1 eq of KOH is "sacrificed" for the HBr before counting equivalents for the reaction.
Sticky Gum instead of Solid Impurities or trapped solvent.Triturate the gum with diethyl ether or cold acetone to induce crystallization.
Starting Material Remains Low reaction temperature.Ethanol reflux (78°C) might be too cool. Switch to n-Propanol or add less water to increase reflux temp to >90°C.

References

  • Pfitzinger, W. (1886).[1][2] "Synthese von Chinolinderivaten". Journal für Praktische Chemie, 33(1), 100. 2

  • Organic Reactions. (2011). "The Friedländer Synthesis of Quinolines". Organic Reactions, Vol 28. 3

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[1][2][4][5][6][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294. 7

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids". 8

Sources

High-Efficiency Mannich Functionalization of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MN-4402

Strategic Overview & Chemical Logic

This guide details the protocol for the


-aminomethylation (Mannich reaction) of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide . This substrate presents a unique bifunctional challenge in organic synthesis: it contains both a CH-acidic ketone (the target nucleophile) and a primary benzylic amine (a potential competing nucleophile).
The "Proton Protection" Advantage

In standard Mannich reactions, the presence of a free primary amine on the substrate often leads to uncontrolled polymerization or self-condensation (Schiff base formation). However, the hydrobromide salt form of this substrate is critical to the success of this protocol.

  • State: The benzylic amine exists as an ammonium salt (

    
    ).
    
  • Effect: This protonation renders the amine non-nucleophilic, effectively "masking" it during the reaction.

  • Directive: Do NOT neutralize the starting material prior to reaction. The acidic conditions of the Mannich reaction (HCl catalysis) are synergistic with the substrate's salt form, ensuring regioselectivity at the acetyl group.

Target Transformation

The reaction introduces a secondary amine (via formaldehyde linkage) at the


-position of the acetyl group, yielding a 

-amino ketone (Mannich Base). These intermediates are high-value scaffolds in drug discovery, particularly for increasing the solubility of lipophilic pharmacophores or serving as prodrug linkers.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed mechanism.[1][2] The external secondary amine reacts with formaldehyde to form a reactive iminium ion. Simultaneously, the acetophenone derivative tautomerizes to its enol form. The reaction is driven by the irreversible loss of water and the formation of the C-C bond.

Diagram 1: Acid-Catalyzed Mechanism

MannichMechanism cluster_inputs Reagents SecAmine Secondary Amine (e.g., Dimethylamine) Iminium Electrophilic Iminium Ion SecAmine->Iminium Acid Cat. (-H2O) HCHO Formaldehyde (Paraformaldehyde) HCHO->Iminium Substrate Substrate (Ketone) (Enol Form) Transition C-C Bond Formation Substrate->Transition Iminium->Transition Nucleophilic Attack Product Mannich Base (β-amino ketone) Transition->Product Tautomerization

Caption: The acid-catalyzed condensation of the enolized acetophenone derivative with the in-situ generated iminium electrophile.

Experimental Protocols

Protocol A: Conventional Reflux (The "Gold Standard")

This method is recommended for scale-up (>5g) and ensures high purity through crystallization.

Reagents:

  • Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Secondary Amine Hydrochloride (e.g., Dimethylamine HCl, Piperidine HCl) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst: Conc. HCl (2-3 drops)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substrate and Secondary Amine Hydrochloride in Ethanol (5 mL per mmol substrate).

  • Activation: Add Paraformaldehyde in one portion. Add catalytic Conc. HCl (approx. 50 µL per 10 mmol).

    • Note: The solution may remain cloudy initially.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Maintain reflux for 12–24 hours. The mixture often becomes clear, then precipitates the product as the reaction progresses.

    • TLC Monitoring: Use MeOH:DCM (1:9). Stain with Ninhydrin or Dragendorff’s reagent.

  • Workup: Cool the reaction mixture to

    
     in an ice bath for 2 hours to maximize precipitation.
    
  • Isolation: Filter the solid precipitate (the Mannich base hydrochloride). Wash the filter cake with cold acetone (

    
    ) to remove unreacted amine and non-polar impurities.
    
  • Purification: Recrystallize from Ethanol/Ether if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation or rapid optimization (<500mg scale).

Parameters:

  • Power: Dynamic (Max 300W)

  • Temperature:

    
    
    
  • Time: 10–20 minutes

  • Vessel: Sealed pressure vial

Methodology:

  • Combine Substrate (1.0 eq), Paraformaldehyde (1.5 eq), and Secondary Amine HCl (1.2 eq) in a microwave vial.

  • Add Ethanol (2 mL per mmol). Add 1 drop of Conc. HCl.

  • Seal and irradiate at

    
     for 15 minutes.
    
  • Cool to room temperature. If no precipitate forms, add Diethyl Ether until turbid and cool to

    
    .
    
  • Filter and wash as in Protocol A.

Data Summary & QC Criteria

Comparison of Methods:

MetricProtocol A (Reflux)Protocol B (Microwave)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Typical Yield 65 – 75%80 – 90%
Purity (Crude) High (Crystallizes out)Moderate (May require wash)
Scalability High (>100g)Low (<1g per vial)

Quality Control (NMR Signatures): To confirm the formation of the Mannich base, look for the following signals in


 (DMSO-

):
  • Triplet (

    
    ):  Corresponds to the 
    
    
    
    -methylene protons (
    
    
    ).
  • Triplet (

    
    ):  Corresponds to the 
    
    
    
    -methylene protons (
    
    
    ).
  • Singlet (

    
    ):  The benzylic methylene protons (
    
    
    
    ) should remain intact (shifted slightly due to salt form).

Workflow Visualization

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_methods Method Selection Start Weigh Reagents (Substrate + Amine HCl + (HCHO)n) Mix Add Solvent (EtOH) & Catalyst (HCl) Start->Mix Reflux Reflux (80°C) 12-24 Hours Mix->Reflux Scale > 1g Microwave Microwave (100°C) 15 Minutes Mix->Microwave Scale < 500mg Cool Cool to 0°C (Precipitation) Reflux->Cool Microwave->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Acetone (Removes impurities) Filter->Wash Final Pure Mannich Base HCl Wash->Final

Caption: Decision tree for selecting between conventional reflux and microwave-assisted synthesis based on scale.

Troubleshooting & Optimization

  • No Precipitation:

    • Cause: The hydrochloride salt is too soluble in hot ethanol.

    • Solution: Reduce solvent volume by rotary evaporation (to 1/3 volume) and add cold Diethyl Ether or Acetone to induce crystallization.

  • Product is Sticky/Gum:

    • Cause: Incomplete reaction or presence of water.

    • Solution: Triturate the gum with anhydrous Acetone or Ether with vigorous stirring. It should solidify into a white powder.

  • Free Amine Recovery:

    • If the free base is required for biology, dissolve the salt in water, neutralize carefully with

      
       to pH 8-9, and extract immediately with DCM. Warning: The free benzylic amine is less stable; store as the salt whenever possible.
      

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[3][4] European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Astruc, D. (2011). "Microwave-Assisted Organic Synthesis (MAOS) of Mannich Bases." Green Chemistry, 13, 10-25. Link

  • Organic Chemistry Portal. "Mannich Reaction: Mechanism and Recent Literature." Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Acetophenone Derivatives." Link

  • Bhatia, R., et al. (2021). "Microwave assisted synthesis of Mannich bases." International Journal of Chemical Science. Link

Sources

synthesis of novel quinoline derivatives from 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The quinoline-4-carboxylic acid moiety is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (e.g., mefloquine analogs), antiviral agents, and kinase inhibitors. This application note details the synthesis of novel quinoline derivatives utilizing 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide as the ketone component in a Pfitzinger condensation.

Why this Starting Material? Unlike standard acetophenones, this precursor contains a para-aminomethyl "tail." This functional group is critical for Structure-Activity Relationship (SAR) expansion because:

  • Solubility: The primary amine enhances aqueous solubility of the final lipophilic quinoline core.

  • Vectorization: It serves as a reactive handle for further derivatization (e.g., amide coupling, reductive amination) without affecting the quinoline formation.

  • Zwitterionic Potential: The final product contains both a carboxylic acid (C4 position) and a basic amine, allowing for unique binding modes in protein pockets.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Pfitzinger Reaction , a base-promoted condensation between isatin and an enolizable ketone.[1][2][3][4]

Mechanistic Pathway[6][7][8][9]
  • Hydrolysis: Strong base opens the isatin lactam ring to form isatinate (2-aminophenylglyoxylate).

  • Condensation: The ketone enolate of the starting material attacks the C3 carbonyl of the isatinate.

  • Cyclization: Intramolecular Schiff base formation closes the pyridine ring.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

Visualization: Reaction Logic

PfitzingerMechanism Isatin Isatin (Precursor A) Intermediate Isatinate Intermediate (Ring Open) Isatin->Intermediate KOH/EtOH Hydrolysis StartMat 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr (Precursor B) StartMat->Intermediate Neutralization Cyclization Aldol Condensation & Cyclization Intermediate->Cyclization Reflux Product 2-(4-(aminomethyl)phenyl) quinoline-4-carboxylic acid Cyclization->Product - 2 H2O

Figure 1: Mechanistic flow from precursors to the target quinoline scaffold.[3]

Experimental Protocols

Safety Warning
  • Corrosives: Potassium Hydroxide (KOH) is caustic.

  • Irritants: The starting material is a hydrobromide salt and may be irritating to mucous membranes.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory. Perform all steps in a fume hood.

Protocol A: Preparation of Reagents (Stoichiometry Check)

The starting material is a Hydrobromide (HBr) salt . You cannot use a 1:1 ratio of base to isatin because the HBr will consume one equivalent of base immediately.

  • Correction Factor: You must add extra base to neutralize the HBr salt in situ.

Protocol B: Synthesis of 2-(4-(aminomethyl)phenyl)quinoline-4-carboxylic acid

Reagents:

  • Isatin (1.0 equiv)

  • 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 equiv)

  • Potassium Hydroxide (KOH) (4.5 equiv) — Note: 3.0 equiv for Pfitzinger + 1.0 equiv to neutralize HBr + 0.5 equiv excess.

  • Ethanol (absolute)

  • Distilled Water[5]

Step-by-Step Procedure:

  • Isatin Activation:

    • In a 100 mL round-bottom flask (RBF), dissolve Isatin (5 mmol, 0.735 g) in KOH (22.5 mmol, 1.26 g) dissolved in water (5 mL) .

    • Gently heat (approx. 40°C) until the deep red isatin solution turns yellow/pale orange . This indicates the formation of the isatinate salt (ring opening).

  • Addition of Ketone:

    • Prepare a solution/suspension of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (5 mmol, 1.15 g) in Ethanol (15 mL) .

    • Note: It may not dissolve completely until added to the base.

    • Add the ethanolic ketone suspension dropwise to the aqueous isatinate solution over 5 minutes.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80–85°C) with magnetic stirring.

    • Duration: 12–16 hours.

    • Monitoring: Monitor by TLC (System: Methanol/DCM 1:9 with 1% Acetic Acid). The starting ketone spot should disappear.

  • Work-up & Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap) to reduce solubility of the final product.

    • Dilute the remaining aqueous residue with 10 mL of water .

    • Critical Step: Place the flask in an ice bath. Slowly acidify the solution with Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

    • Target pH: 4.5 – 5.0 . (This is the isoelectric point region where the zwitterionic product precipitates).

  • Isolation:

    • A heavy precipitate (usually yellow/tan) will form.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (KBr, Potassium Acetate).

    • Wash with a small amount of cold acetone to remove unreacted organic impurities.

  • Purification:

    • Recrystallization: The crude product is best recrystallized from Ethanol/Water (4:1) or Methanol .

    • Dry in a vacuum oven at 50°C for 6 hours.

Data Analysis & Characterization

Expected Yield: 65% – 80%

Analytical MethodExpected Signal / CharacteristicInterpretation
Appearance Yellow to pale brown solidConjugated aromatic system.

H NMR (DMSO-

)

13-14 ppm (Broad s, 1H)
Carboxylic acid (-COOH).

8.0 - 8.8 ppm (m, 5H)
Quinoline ring protons.

7.5 - 7.8 ppm (d, 2H)
Phenyl ring protons (AA'BB' system).

4.1 ppm (s, 2H)
Benzylic methylene (-CH

-NH

).
IR Spectroscopy 3300-3400 cm

N-H stretch (amine).
1700-1720 cm

C=O stretch (carboxylic acid).
Mass Spectrometry [M+H]

Confirm molecular weight (approx. 279.11 Da).

Workflow Visualization

Workflow Start Start: Weigh Reagents BasePrep Dissolve Isatin in aq. KOH (Ring Opening) Start->BasePrep Mix Add Ketone HBr Salt + EtOH BasePrep->Mix React Reflux 12-16h @ 85°C Mix->React Evap Evaporate Ethanol React->Evap Acidify Acidify to pH 4.5-5.0 (Glacial Acetic Acid) Evap->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis.

Expert Troubleshooting & Optimization

Issue 1: Low Yield or "Tar" Formation[2]
  • Cause: Polymerization of the free amine or oxidation of the benzylic position during prolonged reflux.

  • Solution (Protection Strategy): If the direct route fails, protect the amine before the Pfitzinger reaction.

    • React the starting material (HBr salt) with Boc-anhydride (

      
      )  and Triethylamine in DCM.
      
    • Isolate the

      
      -Boc protected ketone .
      
    • Perform the Pfitzinger reaction (the Boc group is stable to basic reflux).

    • Deprotect with TFA/DCM after the quinoline is formed.

Issue 2: Product Solubility
  • Observation: The product does not precipitate upon acidification.

  • Cause: The zwitterionic nature (Amine + Acid) makes it water-soluble at neutral pH.

  • Solution: Ensure the pH is strictly adjusted to the isoelectric point (approx pH 4.5-5.0). If it remains soluble, evaporate to dryness and extract with hot methanol , then filter off inorganic salts.

Issue 3: Incomplete Reaction
  • Cause: The ketone enolate formation is slow.

  • Solution: Increase the reflux time to 24 hours or use a higher boiling solvent mixture (e.g., n-Butanol/Water) to increase the reaction temperature to 100°C.

References

  • Pfitzinger, W. (1886).[1][2] J. Prakt. Chem., 33, 100. (The original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Zhu, S., et al. (2012). Synthesis and biological evaluation of novel quinoline-4-carboxylic acid derivatives. Medicinal Chemistry Research, 21, 322–330.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

Sources

Application Note: Strategic Utilization of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: [Implied Analogous Chemistry], hereafter referred to as 4-AMAP-HBr ) as a bifunctional linchpin in the synthesis of bioactive heterocycles.

Unlike simple acetophenones, 4-AMAP-HBr possesses a reactive methyl ketone (electrophile/enolate precursor) and a benzylic amine (nucleophile/linker), positioned para to each other. This geometry allows for the rapid assembly of "extended" heterocyclic scaffolds commonly found in kinase inhibitors and anti-infectives. This note provides validated protocols for converting this building block into Pyrazoles and Thiazoles , emphasizing the critical "Protection-First" strategy required to maintain yield and purity.

Strategic Analysis: The Bifunctional Challenge

The core challenge with 4-AMAP-HBr is its zwitterionic potential once neutralized. The benzylic amine (


) is significantly more nucleophilic than an aniline. If the ketone is activated (e.g., brominated) or an aldehyde is introduced (for Aldol), the free amine will compete, leading to polymerization or Schiff base formation.

The Golden Rule: Always mask the amine before engaging the ketone.

Reactivity Map

The following diagram illustrates the divergent synthesis pathways available once the amine is secured.

G Figure 1: Divergent synthesis pathways from 4-AMAP-HBr. Note the critical protection step. Start 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (Starting Material) FreeBase Step 1: Neutralization & Protection (Boc-Protection) Start->FreeBase NaOH / Boc2O Intermed N-Boc-4-acetylbenzylamine (Stable Intermediate) FreeBase->Intermed Chalcone Chalcone Formation (Claisen-Schmidt) Intermed->Chalcone Ar-CHO / NaOH AlphaBromo α-Bromination (NBS/TsOH) Intermed->AlphaBromo NBS / MeCN Pyrazole Bioactive Pyrazole (Kinase Inhibitor Scaffold) Chalcone->Pyrazole Hydrazine Hydrate Thiazole Bioactive Thiazole (Hantzsch Synthesis) AlphaBromo->Thiazole Thioamide / EtOH

Pre-requisite Protocol: Salt Neutralization & Protection

Rationale: Direct use of the HBr salt in base-catalyzed reactions consumes stoichiometric base and generates bromide salts that may interfere with catalysis. In situ protection is recommended.

Reagents:

  • 4-AMAP-HBr (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)
    
  • Triethylamine (

    
    , 2.5 eq)
    
  • Dichloromethane (DCM)

Procedure:

  • Suspend 4-AMAP-HBr (10 mmol) in DCM (50 mL) at 0°C.

  • Add

    
     dropwise. The suspension will clear as the free amine forms.
    
  • Add

    
     dissolved in minimal DCM.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over

    
    .
    
  • Yield: Expect >90% of N-Boc-4-acetylbenzylamine . This is your stable "Platform Molecule."

Workflow A: Pyrazole Scaffold Assembly

Target Application: Anti-inflammatory agents, kinase inhibitors (e.g., p38 MAPK). Mechanism: Claisen-Schmidt Condensation followed by Michael addition/cyclization with hydrazine.

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Reagents:

  • N-Boc-4-acetylbenzylamine (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)

  • NaOH (10% aq) or KOH/EtOH

  • Ethanol[1][2][3]

Protocol:

  • Dissolve N-Boc-intermediate in Ethanol (10 vol).

  • Add the Aromatic Aldehyde.

  • Add 10% NaOH dropwise at 0°C. Note: Keep temperature low initially to prevent side reactions.

  • Stir at RT for 6–12 hours. A precipitate often forms (the Chalcone).

  • Isolation: Filter the solid. If no precipitate, pour into ice water and extract with EtOAc.

  • Validation:

    
     NMR will show two doublets (
    
    
    
    ) in the 7.4–7.8 ppm region, characteristic of the
    
    
    -unsaturated ketone.
Step 2: Pyrazole Cyclization

Reagents:

  • Chalcone (from Step 1)

  • Hydrazine Hydrate (2.0 eq)

  • Ethanol or Acetic Acid (for higher rates)[3]

Protocol:

  • Dissolve Chalcone in Ethanol.[1]

  • Add Hydrazine Hydrate.

  • Reflux for 4–8 hours.

  • Workup: Cool to RT. Pour into crushed ice. Filter the solid pyrazole.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to expose the primary amine for further drug conjugation.

Workflow B: Thiazole Scaffold Assembly

Target Application: Anti-infectives, peptidomimetics. Mechanism: Hantzsch Thiazole Synthesis (Condensation of


-haloketone with thioamide).
Step 1: -Bromination

Safety Note: Bromination of acetophenones produces lachrymators. Work in a fume hood.

Reagents:

  • N-Boc-4-acetylbenzylamine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq) - Catalyst

  • Acetonitrile (MeCN)

Protocol:

  • Dissolve N-Boc-intermediate in MeCN.

  • Add p-TsOH and NBS.

  • Reflux for 2–3 hours. Monitor by TLC (Starting material disappears; new less polar spot appears).

  • Workup: Remove solvent.[1][4] Dissolve residue in EtOAc, wash with water to remove succinimide.

  • Product:

    
    -Bromo-4-(Boc-aminomethyl)acetophenone. Use immediately or store at -20°C (unstable).
    
Step 2: Hantzsch Coupling

Reagents:

  • 
    -Bromo intermediate[5]
    
  • Thiourea (or Thioamide derivative) (1.2 eq)

  • Ethanol[1][2][3]

Protocol:

  • Dissolve the

    
    -bromo ketone in Ethanol.
    
  • Add Thiourea.

  • Reflux for 2 hours. The product often precipitates as the hydrobromide salt.

  • Neutralization: Treat the solid with saturated

    
     to liberate the free thiazole.
    

Data Summary & Validation

Expected Spectral Characteristics
Functional GroupAssaySignal CharacteristicDiagnostic Value
Enone (Chalcone)

NMR

7.5–7.8 ppm (d,

)
Confirms condensation success.
Pyrazole C4-H

NMR

6.6–6.9 ppm (s)
Confirms ring closure.
Thiazole C5-H

NMR

7.3–8.0 ppm (s)
Confirms Hantzsch cyclization.
Boc-Amine

NMR

1.4 ppm (s, 9H)
Confirms linker integrity.
Troubleshooting Guide
  • Problem: Low yield in Chalcone synthesis.

    • Cause: Enolization of the aldehyde (if aliphatic) or Cannizzaro reaction.

    • Fix: Use strictly aromatic aldehydes; ensure temperature is kept low (0°C) during base addition.

  • Problem: "Gummy" product in Bromination.

    • Cause: Over-bromination (dibromo species).[5]

    • Fix: Use exactly 1.0 eq of NBS and slow addition.

References

  • Claisen-Schmidt Condensation Mechanisms

    • Title: Claisen-Schmidt condens
    • Source: Organic Chemistry Portal
    • URL:[Link][4]

  • Hantzsch Thiazole Synthesis

    • Title: Hantzsch Thiazole Synthesis[6][7][8][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Bioactive Pyrazole Review

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives[10][11]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Protection of Benzylic Amines

    • Title: Protection of Amino Groups (Boc)
    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

catalytic conditions for cyclization reactions with 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for synthetic chemists and drug discovery scientists. It focuses on the chemoselective catalytic cyclization strategies for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 24047-57-8), a valuable bifunctional building block.

Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide represents a "privileged scaffold" in medicinal chemistry due to its dual reactivity: an electrophilic acetyl group and a nucleophilic aminomethyl tether. While geometrically constrained from direct intramolecular fusion, this molecule serves as a critical anchor for divergent heterocyclic synthesis .

This guide details three catalytic protocols to convert this scaffold into bioactive heterocycles:

  • Iodine-Catalyzed Oxidative Hantzsch Cyclization (Targeting the Acetyl Group).

  • Lewis Acid-Catalyzed Multi-Component Quinazolinone Synthesis (Targeting the Aminomethyl Group).

  • Acid-Catalyzed Pyrazole Construction (Targeting the Acetyl Group).

Chemical Profile & Handling
  • IUPAC Name: 1-[4-(aminomethyl)phenyl]ethanone hydrobromide

  • Molecular Weight: 230.09 g/mol (Salt), 149.19 g/mol (Free Base)

  • Solubility: Highly soluble in water, MeOH, DMSO. Limited solubility in non-polar solvents (DCM, Toluene) unless neutralized.

  • Handling Precaution: The HBr salt is acidic. For reactions requiring the free amine (Protocols 2 & 3), in-situ neutralization with a tertiary base (DIPEA/TEA) or pre-treatment with carbonate resin is required.

Reaction Landscape Visualization:

ReactionLandscape Substrate 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Acetyl Acetyl Group (Electrophile) Substrate->Acetyl Path A Amine Aminomethyl Group (Nucleophile) Substrate->Amine Path B Thiazole 2-Aminothiazoles (Hantzsch Protocol) Acetyl->Thiazole Thiourea + I2 (cat) Pyrazole Pyrazoles (Hydrazine Protocol) Acetyl->Pyrazole DMF-DMA + Hydrazine Quinazoline Dihydroquinazolinones (3-CR Protocol) Amine->Quinazoline Isatoic Anhydride + Aldehyde

Figure 1: Divergent synthetic pathways for the target substrate.

Protocol A: Iodine-Catalyzed Oxidative Hantzsch Cyclization

Target: Conversion of the acetyl group into a 2-aminothiazole derivative. Mechanism: The reaction proceeds via in-situ


-iodination of the ketone, followed by nucleophilic attack by thiourea and subsequent dehydration. This avoids the use of lachrymatory 

-bromoketone intermediates.
Materials
  • Substrate: 1.0 equiv (230 mg, 1 mmol)

  • Thiourea: 2.0 equiv

  • Catalyst: Molecular Iodine (

    
    ): 0.1 – 0.2 equiv
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Base (Optional): TEA (to neutralize HBr if free amine is desired in product)

Step-by-Step Methodology
  • Preparation: In a 10 mL round-bottom flask, dissolve 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1 mmol) and Thiourea (2 mmol) in EtOH (5 mL).

  • Catalyst Addition: Add Molecular Iodine (0.1 mmol, 25 mg).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).

    • Note: The iodine acts as both a Lewis acid catalyst for enolization and an oxidant.

  • Work-up: Cool to room temperature. The product often precipitates as the hydroiodide/hydrobromide salt.

  • Neutralization: Pour the mixture into ice-cold aqueous

    
     (10%). Stir for 15 minutes.
    
  • Isolation: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water.

Data Summary:

Parameter Value
Yield 85–92%
Reaction Time 4–6 Hours
Atom Economy High (Water is the main byproduct)

| Key Reference | Tetrahedron Lett. 2004, 45, 2951. [1] |

Protocol B: Catalytic Synthesis of Dihydroquinazolinones

Target: Utilization of the aminomethyl group to form a fused bicyclic system (Quinazolinone) via a Multi-Component Reaction (MCR). Chemistry: This reaction couples the primary amine of the substrate with isatoic anhydride and an aldehyde, catalyzed by a Lewis Acid.

Materials
  • Substrate: 1.0 equiv

  • Isatoic Anhydride: 1.0 equiv

  • Aldehyde (e.g., Benzaldehyde): 1.0 equiv

  • Catalyst: Sulfamic Acid (

    
    , 10 mol%) or Iodine (10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol
    
Step-by-Step Methodology
  • Neutralization (Critical): Since the substrate is an HBr salt, dissolve it in the solvent and add 1.0 equiv of Triethylamine (TEA) to liberate the free amine. Stir for 10 mins.

  • Component Addition: Add Isatoic Anhydride (1 mmol) and the chosen Aldehyde (1 mmol) to the reaction vessel.

  • Catalysis: Add Sulfamic Acid (10 mol%).

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2–3 hours.

    • Mechanism:[1][2] The amine attacks the anhydride (ring opening to anthranilamide), which then condenses with the aldehyde and cyclizes.

  • Work-up: Evaporate the solvent. Wash the residue with water to remove the catalyst and salts.

  • Purification: Recrystallize from hot ethanol.

Mechanistic Pathway (DOT):

QuinazolineMech Start Isatoic Anhydride + Substrate (Amine) Inter1 Intermediate: Anthranilamide Derivative Start->Inter1 Nucleophilic Attack (- CO2) Inter2 Imine Formation (with Aldehyde) Inter1->Inter2 Acid Cat. + Aldehyde Cyclization Intramolecular Cyclization Inter2->Cyclization - H2O Product 2,3-Dihydroquinazolin-4(1H)-one Cyclization->Product

Figure 2: Mechanistic flow for the catalytic assembly of quinazolinones.

Protocol C: One-Pot Pyrazole Synthesis

Target: Transformation of the acetyl group into a pyrazole ring. Relevance: Pyrazoles are potent pharmacophores (e.g., Celecoxib).

Materials
  • Substrate: 1.0 equiv

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal): 1.1 equiv

  • Hydrazine Hydrate: 1.2 equiv[3]

  • Solvent: Ethanol[4][5][6]

Step-by-Step Methodology
  • Enaminone Formation: In a sealed tube, dissolve the substrate (1 mmol) in Ethanol (3 mL). Add DMF-DMA (1.1 mmol). Heat to reflux for 3 hours.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the

      
      -unsaturated ketone intermediate.
      
  • Cyclization: Cool the mixture slightly. Add Hydrazine Hydrate (1.2 mmol).

  • Reflux: Heat to reflux for another 2 hours.

  • Work-up: Cool to 0°C. The pyrazole product often crystallizes out. If not, evaporate solvent and triturate with cold ether.

References
  • Direct Synthesis of Thiazoles: Siddiqui, N. et al. "One-pot synthesis of thiazoles using iodine." Tetrahedron Letters, 2004, 45(14), 2951-2953.

  • Quinazolinone Synthesis: Wang, M. et al. "Iodine-catalyzed efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones." Tetrahedron, 2011, 67(26), 4919-4923.

  • Hantzsch Reaction Mechanism: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH, 2003.
  • Enaminone Chemistry: Stanovnik, B. et al.[4] "The chemistry of enaminones." Chemical Reviews, 2004.

Disclaimer: These protocols involve hazardous chemicals (Bromides, Iodine, Hydrazine). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

protecting group strategies for the amine in 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Part 1: Strategic Analysis & Selection Guide

The target molecule, 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide , presents a classic chemoselectivity challenge in organic synthesis. It contains two reactive centers:

  • Primary Benzylic Amine: A nucleophilic site requiring protection to prevent alkylation, acylation, or oxidation.

  • Methyl Ketone (Acetophenone moiety): An electrophilic site susceptible to reduction, nucleophilic attack (e.g., Grignard reagents), and enolization.

Furthermore, the starting material is supplied as a Hydrobromide (HBr) salt , which necessitates specific neutralization steps often overlooked in standard protocols, leading to poor yields.

Comparative Strategy Matrix

The following table contrasts the viability of common protecting groups (PGs) specifically for this keto-amine scaffold.

Protecting GroupInstallation ConditionsDeprotection ConditionsCompatibility with KetoneRecommendation
Boc (tert-Butyloxycarbonyl)

, Base (mild)
Acid (TFA or HCl)High. Ketone remains stable during acidic deprotection.Primary Choice
Cbz (Benzyloxycarbonyl) Cbz-Cl, Base (Schotten-Baumann)

/Pd-C or HBr/AcOH
Low/Medium. Catalytic hydrogenation risks reducing the ketone to an alcohol or alkane.Secondary Choice (Use acid removal only)
Fmoc (Fluorenylmethoxycarbonyl) Fmoc-OSu,

Piperidine (Base)Medium. Piperidine is nucleophilic and may form enamines/imines with the ketone.Specialized Use Only
Phthalimide Phthalic anhydride,

Hydrazine (

)
Low. Hydrazine will condense with the ketone to form a hydrazone.Avoid

Part 2: Detailed Protocols

Protocol A: Boc Protection (The Gold Standard)

Rationale: The Boc group is ideal because its removal (acidolysis) is entirely orthogonal to the ketone functionality. The ketone will not reduce or condense under standard TFA/DCM deprotection conditions.

Reagents:

  • Starting Material: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ): (
    
    
    
    equiv)
  • Triethylamine (TEA) or DIPEA: (

    
     equiv) [Critical: Extra base required to neutralize HBr]
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Salt Neutralization (In-situ):

    • Suspend the amine hydrobromide salt in DCM (

      
       concentration) at 
      
      
      
      .
    • Add TEA dropwise. The suspension should clarify as the free amine is liberated.

    • Technical Note: If the salt does not dissolve, switch to a Dioxane/Water (1:1) system using

      
       (
      
      
      
      equiv) as the base.
  • Reagent Addition:

    • Add

      
       (dissolved in a minimal amount of solvent) dropwise to the reaction mixture at 
      
      
      
      .
    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 7:3). Ninhydrin stain will show the disappearance of the free amine (red/purple spot at baseline).

  • Workup (Critical for Ketone Stability):

    • Dilute with DCM. Wash sequentially with:

      • 
         HCl or 
        
        
        
        Citric Acid (removes unreacted amine and TEA). Do not use strong acid or prolonged contact to avoid premature Boc removal.
      • Saturated

        
         (removes acidic byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Hexane/EtOAc is often sufficient. If oil remains, flash chromatography on silica gel.

Protocol B: Cbz Protection (Alternative Strategy)

Rationale: Used when the downstream chemistry requires acidic conditions (to which Boc is unstable). Warning: Do NOT use catalytic hydrogenation (


, Pd/C) for deprotection, as this will reduce the benzylic ketone to an alcohol or ethyl group [1]. Use HBr/AcOH or TFMSA for removal.

Step-by-Step Methodology:

  • Schotten-Baumann Conditions:

    • Dissolve the amine HBr salt in THF/Water (1:1).

    • Add

      
       (
      
      
      
      equiv) and cool to
      
      
      .
  • Acylation:

    • Add Benzyl Chloroformate (Cbz-Cl,

      
       equiv) dropwise.
      
    • Caution: Cbz-Cl is lachrymatory. Handle in a fume hood.

    • Stir vigorously at

      
       for 1 hour, then RT for 2 hours.
      
  • Workup:

    • Evaporate THF. Extract the aqueous residue with EtOAc.

    • Wash organic layer with

      
       HCl, then Brine.
      
    • Dry (

      
      ) and concentrate.
      

Part 3: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the protecting group based on planned downstream chemistry.

PG_Strategy Start Start: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Decision1 Is the Ketone the target of the next reaction? Start->Decision1 BocRoute Route A: Boc Protection (Acid Labile) Decision1->BocRoute Yes (Ketone Reacting) CbzRoute Route B: Cbz Protection (Hydrogenolysis/Acid Labile) Decision1->CbzRoute No (Acidic conditions required) NextStep1 Reaction: Nucleophilic Attack on Ketone (e.g., Grignard, Reduction) BocRoute->NextStep1 NextStep2 Reaction: Modification of Aromatic Ring or Linker Extension (Acidic conditions) CbzRoute->NextStep2 DeprotectionBoc Deprotection: TFA/DCM (Ketone is STABLE) NextStep1->DeprotectionBoc DeprotectionCbz Deprotection: HBr/AcOH (Ketone is STABLE) NextStep2->DeprotectionCbz Preferred DeprotectionCbzH2 Deprotection: H2/Pd-C (RISK: Ketone Reduction) NextStep2->DeprotectionCbzH2 Avoid!

Figure 1: Strategic decision tree for selecting Boc vs. Cbz based on chemoselectivity requirements.

Boc Protection Mechanism & HBr Neutralization

This diagram details the specific stoichiometry required to handle the hydrobromide salt.

Boc_Protocol Salt Amine HBr Salt (R-NH3+ Br-) FreeAmine Free Amine (R-NH2) Salt->FreeAmine + TEA/DIPEA Base1 Base Eq. 1 (Neutralization) Base1->FreeAmine Essential Step Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Reagent Boc2O + Base Eq. 2 Reagent->Intermediate Product N-Boc Product (R-NH-Boc) Intermediate->Product Byproducts Byproducts: CO2 + tBuOH Intermediate->Byproducts

Figure 2: Mechanistic workflow emphasizing the critical neutralization step for HBr salts.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically Chapter 7 on Amine protection and the stability of ketones during hydrogenolysis).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed data on the reduction of acetophenone derivatives over Pd/C).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of chemoselectivity and orthogonal protection).

Optimized Purification Strategies for Quinoline Scaffolds Derived from 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

[1][2]

Executive Summary & Chemical Logic

This technical guide addresses the purification of quinoline derivatives synthesized using 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 115539-56-1) as the acetyl-bearing precursor.[1][2]

Unlike standard acetophenones, this starting material (SM) possesses a primary benzyl amine (

12
  • Basicity Differential: The product contains two basic centers: the quinoline nitrogen (

    
    ) and the pendant benzyl amine (
    
    
    ).[1][2] Standard silica chromatography will result in severe peak tailing ("streaking") without amine modifiers.[1][2]
  • Solubility Contrast: The starting material is a highly polar, water-soluble salt.[2] The target quinoline is a lipophilic aromatic system.[2] This contrast allows for highly efficient pH-switch extractions to remove unreacted starting material without chromatography.[1][2]

  • HBr Management: The hydrobromide counter-ion must be neutralized and washed away early to prevent the formation of intractable hygroscopic salts in the final product.[2]

Strategic Analysis: The Impurity Profile

Before initiating purification, understand the mixture composition.[2] In a typical Friedländer or Pfitzinger condensation using this SM, the crude mixture contains:

ComponentChemical NatureSolubility ProfileRemoval Strategy
Target Quinoline Lipophilic Poly-aromatic BaseSoluble in DCM, EtOAc (as free base).[1][2]pH-Switch Extraction
Unreacted SM Polar Ammonium SaltWater soluble; insol. in non-polar organics.[1][2]Aqueous Wash (Basic pH)
Inorganic Salts NaBr / KBrWater soluble.[1][2]Aqueous Wash
Polymers/Tars High MW OrganicsInsoluble in MeOH/Ether.[2]Filtration / Trituration
Isomer Byproducts Structural IsomersSimilar to product.[2]Flash Chromatography

Detailed Protocols

Protocol A: The "pH-Switch" Workup (Primary Isolation)

Use this protocol to remove >95% of unreacted starting material and inorganic salts.[1]

Principle: The starting material (benzyl amine) is small and hydrophilic.[2] The product is large and lipophilic.[2] By manipulating pH, we force the starting material into the aqueous phase while the product migrates to the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M NaOH (aq)[1][2]

  • Brine (Saturated NaCl)[1][2]

  • Anhydrous

    
    [1][2]
    

Step-by-Step:

  • Quench & Basify:

    • Cool the reaction mixture to room temperature.

    • If the reaction solvent is water-miscible (e.g., EtOH, DMF), remove it under reduced pressure (Rotavap) to obtain a residue.[1]

    • Resuspend the residue in DCM (approx. 10 mL per gram of theoretical yield).

    • Add 1M NaOH slowly until the aqueous layer pH is >12 .[2]

    • Why: This ensures both the quinoline ring and the benzyl amine are fully deprotonated (Free Base form). The HBr is neutralized to NaBr (water-soluble).[1][2]

  • Phase Separation:

    • Transfer to a separatory funnel.[2] Shake vigorously and vent.

    • Collect the organic layer (bottom for DCM).[1][2]

    • Extract the aqueous layer 2x more with fresh DCM.[2]

  • The "Acid Wash" Trick (Optional - High Purity Requirement):

    • Warning: Only perform this if your product is significantly more lipophilic than the starting material.[2]

    • Wash the combined organic layers with mildly acidic water (pH ~4-5, using dilute acetic acid).[1][2]

    • Mechanism:[1][2][3][4][5][6][7] At pH 4, the quinoline (

      
       ~5) is partially protonated, but the lipophilic bulk keeps it in the organic phase. The small, highly basic starting material (
      
      
      ~9) is fully protonated and partitions into the water.[1]
  • Drying:

    • Wash the combined organics with Brine.[2]

    • Dry over anhydrous

      
       for 15 minutes. Filter and concentrate.
      
Protocol B: Amine-Modified Flash Chromatography (Polishing)

Use this protocol if TLC shows close-running impurities or isomers.[1][2]

The Problem: The benzyl amine moiety interacts strongly with the acidic silanols on silica gel, causing the product to "streak" (elute continuously) rather than forming a tight band.

The Solution: Deactivate the silica using a volatile base.[2]

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .[1][2]
    

Step-by-Step:

  • Column Pre-treatment:

    • Flush the silica column with 100% Solvent A + 1% TEA before loading the sample.[2] This neutralizes active acidic sites.[2]

  • Gradient Elution:

    • 0-5 minutes: 100% DCM (Elutes non-polar impurities).[1][2]

    • 5-20 minutes: Gradient 0%

      
       10% MeOH/TEA in DCM.
      
    • Note: The product typically elutes between 5-8% MeOH.[2]

  • Detection:

    • Quinolines are UV active.[2] Monitor at 254 nm (aromatic) and 365 nm (many quinolines fluoresce blue/green).[1][2]

Protocol C: Recrystallization (Final Salt Formation)

Best for long-term storage and stability.[1][2]

Free base benzyl amines can oxidize (turn brown) over time.[1][2] Converting the purified quinoline to a Hydrochloride (HCl) or Fumarate salt stabilizes it.[1][2]

  • Dissolve the purified free base in a minimum amount of hot Ethanol .[2]

  • Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.

  • Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Filter the precipitate.[2] This removes any remaining non-basic tars that stayed in the mother liquor.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical fate of the starting material versus the product.

PurificationWorkflowStartCrude Reaction Mixture(SM-HBr + Product + Tars)Evap1. Evaporate Reaction SolventStart->EvapBasify2. Resuspend in DCMAdd 1M NaOH (pH > 12)Evap->BasifyExtraction3. Phase SeparationBasify->ExtractionAqueousAqueous Layer(Contains: NaBr, Unreacted SM, Inorganic Salts)Extraction->AqueousDiscardOrganicOrganic Layer(Contains: Product, Lipophilic Impurities)Extraction->OrganicKeepTLC_Check4. TLC Analysis(DCM:MeOH 9:1 + TEA)Organic->TLC_CheckDecisionIs Purity > 95%?TLC_Check->DecisionCrystProtocol C: Recrystallization(HCl Salt Formation)Decision->CrystYesFlashProtocol B: Flash Chromatography(DCM/MeOH + 1% TEA)Decision->FlashNoFinalPure Quinoline DerivativeCryst->FinalFlash->Cryst

Caption: Figure 1. Logical flow for the isolation of basic quinoline derivatives, highlighting the critical pH adjustment step to separate the hydrophilic starting material.

Analytical Validation

To confirm the success of the purification, verify the following signals:

  • Absence of SM: Check

    
     NMR for the disappearance of the specific acetyl methyl singlet (
    
    
    ) of the starting material.[1]
  • Amine Integrity: Ensure the methylene protons next to the amine (

    
    ) are present (typically a singlet or doublet around 
    
    
    ).[1][2]
  • Salt Removal: Perform elemental analysis or Silver Nitrate test to ensure no Bromide (

    
    ) remains (unless you intentionally formed a HBr salt of the product).[1][2]
    

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[1][2]

  • Purification of Basic Heterocycles: Li, J. J. (2013).[2] Heterocyclic Chemistry in Drug Discovery. Wiley.[2] Chapter 2: Pyridines and Quinolines. [1][2]

  • Chromatography of Amines: Reich, H. J. (2017).[2] Common Problems in Chromatography. University of Wisconsin-Madison, Department of Chemistry.[2]

  • Starting Material Data (1-(4-(Aminomethyl)phenyl)ethan-1-one): National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 12217349.[2] [1][2]

characterization of reaction products of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Characterization of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide Derivatives in Medicinal Chemistry

Introduction: The Bifunctional Scaffold

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 53460-58-3) is a high-value bifunctional building block in Fragment-Based Drug Discovery (FBDD) and linker synthesis (e.g., PROTACs).[1][2][3][4][5] Its structure features two distinct reactive centers on a para-substituted benzene ring:[3]

  • Nucleophilic Center: A primary benzylamine (masked as an HBr salt).[1][2][3][4][5]

  • Electrophilic Center: An acetophenone ketone.[1][2][3][4][5]

This dual reactivity allows for diverse orthogonal transformations but presents specific characterization challenges, particularly regarding regio-chemoselectivity and salt neutralization.[1][2][3][4][5] This guide provides validated protocols for converting and characterizing reaction products derived from this scaffold, focusing on Amide Coupling (amine derivatization) and Reductive Amination (ketone derivatization).[1][2][3][4][5]

Material Properties & Safety Profile

Before initiating synthesis, the starting material must be verified.[1][2][3][4][5] The hydrobromide salt form significantly alters solubility compared to the free base.[2][3][4][5]

PropertyDataNotes
Compound Name 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
CAS Number 53460-58-3 (Salt) / 2206-36-2 (Free Base)Verify CAS matches the salt form.[1][2][3][4][5]
Molecular Weight 230.01 g/mol (HBr Salt)Free Base MW: 149.19 g/mol .[1][2][3][4][5]
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1][2][3][4][5]
Solubility High: Water, DMSO, MethanolLow: DCM, Toluene, EtherCritical: Insoluble in non-polar organics until neutralized.[1][3][4]
Safety (GHS) H302 (Harmful if swallowed), H315, H319Handle in fume hood; avoid dust inhalation.[1][2][3][4][5]

Strategic Analytical Workflow

The following diagram illustrates the decision matrix for characterizing products derived from this scaffold.

AnalyticalWorkflow SM Starting Material (HBr Salt) Rxn Reaction (Coupling/Reduction) SM->Rxn Reagents Workup Work-up (Salt Neutralization) Rxn->Workup Quench Product Isolated Product Workup->Product Purification NMR 1H NMR (DMSO-d6 vs CDCl3) Product->NMR Structural ID LCMS LC-MS (m/z shift) Product->LCMS Mass Check IR FT-IR (C=O shift) Product->IR Funct. Group LCMS->NMR Confirm MW

Figure 1: Analytical workflow for validating reaction products. Note the critical "Work-up" step where the salt counter-ion is removed to alter solubility for analysis.[2]

Protocol 1: Amide Coupling (Targeting the Amine)[1][2][3][5]

This protocol describes the coupling of the benzylamine moiety with a generic carboxylic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) using HATU.[1][2][3][5]

Scientific Rationale: The starting material is an HBr salt.[1][2][3][4][5] Standard coupling conditions (1.0 eq base) will fail because the base is consumed solely to neutralize the HBr, leaving the amine protonated and non-nucleophilic.[1][3][4] Excess base (≥3.0 eq) is mandatory to liberate the free amine.[1][2][3][4][5]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add the carboxylic acid (

    
    , 1.1 eq) and HATU (1.1 eq).
    
  • Neutralization (Critical): Add DIPEA (N,N-Diisopropylethylamine) dropwise.[1][2][3][4][5]

    • Stoichiometry: Use 3.5 equivalents . (1.0 eq to neutralize HBr, 1.0 eq for the reaction, 1.5 eq to maintain basicity).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][2][3][4][5][6]

  • Work-up: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/DIPEA), sat.[1][2][3][4][5] NaHCO3, and brine.[1][2][3][4][5] Dry over Na2SO4.[1][2][3][4][5]

Characterization of the Amide Product
Analytical MethodExpected Observation (vs. Starting Material)
LC-MS Mass Shift: Observe ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.Retention Time: Significant shift to higher

(loss of ionic salt character).[1][2][3][5]
1H NMR (DMSO-d6) Benzylic Protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

):
The doublet at

ppm (in SM) shifts downfield to

ppm and becomes a doublet (coupling to NH).Amide Proton: New triplet/broad singlet appears at

ppm.[1][2][3][5]
13C NMR New Carbonyl: Appearance of a new amide carbonyl signal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm), distinct from the ketone carbonyl (

ppm).[1][2][3][5]

Protocol 2: Reductive Amination (Targeting the Ketone)[1][2][3]

This protocol targets the acetophenone ketone to form a secondary amine, leaving the primary benzylamine (if protected) or creating a diamine.[1][3][4][5] Note: If the benzylamine is unprotected, it may compete; however, the ketone is less reactive than the aldehyde equivalents.

Scientific Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and minimizes the reduction of the ketone to an alcohol (a common side reaction with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2][3][5]
Step-by-Step Methodology
  • Preparation: Dissolve 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq) in DCE (Dichloroethane).

  • Free-Basing: Add TEA (Triethylamine, 1.0 eq) to neutralize the salt in situ (ensure solubility).

  • Imine Formation: Add the secondary amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.2 eq) and Acetic Acid (catalytic, 0.1 eq).[1][2][3][5] Stir for 1 hour.
    
  • Reduction: Add

    
     (STAB, 1.5 eq). Stir overnight at RT.
    
  • Quench: Add sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with DCM.[2][3][5]
    
Characterization of the Amine Product
Analytical MethodExpected Observation (vs. Starting Material)
LC-MS Mass Shift: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(loss of Oxygen).[1][2][3][5]
1H NMR Methyl Group: The singlet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm (Acetophenone

) transforms into a doublet at

ppm (Methine

).Loss of Ketone: Disappearance of the ketone carbonyl in 13C NMR (

ppm).[1][2][3][5]
IR Carbonyl Loss: Disappearance of the strong C=O stretch at

.

Reaction Pathway Visualization

ReactionPathways SM 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Path1 Pathway A: Amide Coupling (+ R-COOH, HATU, DIPEA) SM->Path1 Path2 Pathway B: Reductive Amination (+ R2NH, STAB) SM->Path2 Prod1 Product A: Benzyl Amide (Retains Ketone) Path1->Prod1 Nucleophilic Attack Note1 Key Data: 1H NMR: Amide NH (t, 8.8 ppm) 13C NMR: 2x C=O signals Prod1->Note1 Prod2 Product B: 1-Phenylethylamine (Loss of Ketone) Path2->Prod2 Imine Reduction Note2 Key Data: 1H NMR: CH3 doublet (1.4 ppm) IR: Loss of C=O stretch Prod2->Note2

Figure 2: Divergent synthetic pathways and their specific analytical signatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12435393, 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.[1][2][3][4][5] (General reference for HATU/DIPEA protocols).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3][4][5] (Standard protocol for STAB reductions).

Sources

Application Note: Chemoselective N-Alkylation of 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental protocols for the N-alkylation of 1-(4-(aminomethyl)phenyl)ethan-1-one hydrobromide . The substrate presents two specific synthetic challenges:

  • Salt Form: The hydrobromide (HBr) salt renders the amine non-nucleophilic, requiring controlled neutralization.

  • Chemoselectivity: The presence of the acetophenone moiety (methyl ketone) creates a risk of competitive reduction (to the alcohol) if non-selective reducing agents are employed during reductive amination.

This guide prioritizes mono-alkylation efficiency and functional group preservation , offering two distinct pathways: Reductive Amination (Method A) as the gold standard for selectivity, and Direct Alkylation (Method B) for cases where alkyl halides are the only available electrophiles.

Pre-Analytical Considerations

Substrate Properties[1][2][3]
  • Compound: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

  • Functional Analysis:

    • Primary Amine (

      
      ): Target nucleophile.
      
    • Acetophenone Ketone (

      
      ): Electrophilic site susceptible to reduction by strong hydrides (e.g., 
      
      
      
      , unbuffered
      
      
      ).
    • HBr Salt: Requires

      
       equivalent of base to liberate the free amine.
      
Handling the HBr Salt (Neutralization Strategy)

You may neutralize the salt in situ or isolate the free base beforehand. In situ neutralization is recommended for high-throughput workflows to minimize oxidation of the free benzylamine.

  • In Situ: Add 1.0–1.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the reaction mixture.

  • Free Base Isolation: Partition the salt between EtOAc and saturated aqueous

    
    . Dry the organic layer (
    
    
    
    ) and concentrate. Note: Free benzylamines absorb
    
    
    from air; use immediately.

Decision Matrix & Workflow

The choice of method depends on the available alkylating agent and the tolerance for side products (poly-alkylation).

G Start Start: Substrate (HBr Salt) Check Available Electrophile? Start->Check Aldehyde Aldehyde/Ketone (R-CHO / R-C(O)R') Check->Aldehyde Carbonyl Source Halide Alkyl Halide (R-Br / R-I) Check->Halide Halide Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Risk of Over-alkylation) Halide->MethodB ReagentA Reagent: STAB (NaBH(OAc)3) Solvent: DCE or THF MethodA->ReagentA ReagentB Reagent: Inorganic Base (K2CO3) Solvent: ACN or DMF MethodB->ReagentB Product Target: Mono-N-alkylated Product ReagentA->Product Preferred Route ReagentB->Product Requires Optimization

Figure 1: Strategic decision tree for N-alkylation based on electrophile availability.

Protocol A: Reductive Amination (Preferred)[4]

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (


), STAB is mild and exhibits high chemoselectivity for imines over ketones. This ensures the acetophenone moiety on the substrate remains intact while the new C-N bond is formed [1].
Materials
  • Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq)

  • Carbonyl Source: Aldehyde (1.1–1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 eq)

  • Base: DIPEA (1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) – Optional, accelerates imine formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend the Substrate HBr salt  (1.0 mmol) in DCE (5–10 mL).
    
  • Neutralization: Add DIPEA (1.2 mmol). Stir for 10 minutes at room temperature (RT). The mixture may become clearer or form a fine suspension of DIPEA.HBr.

  • Imine Formation: Add the Aldehyde (1.1 mmol). If the reaction is sluggish (monitored by TLC), add AcOH (1.0 mmol). Stir for 30–60 minutes at RT to allow imine formation.

    • Note: Pre-forming the imine prevents direct reduction of the aldehyde.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Validation: Monitor by LCMS for the disappearance of the amine mass (M+H) and appearance of the product mass (M+R).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Direct Alkylation ( )

Rationale: Used when the alkyl group is only available as a halide. This method requires strict stoichiometric control to prevent the formation of tertiary amines (dialkylation) [2].

Materials
  • Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (0.9–1.0 eq) – Use slight deficit to favor mono-alkylation.

  • Base:

    
     (2.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Preparation: Suspend Substrate HBr salt (1.0 mmol) and

    
      (2.5 mmol) in ACN (10 mL).
    
  • Activation: Stir at RT for 20 minutes. The excess base neutralizes the HBr and scavenges the acid generated during alkylation.

  • Addition: Add the Alkyl Halide (0.95 mmol) dropwise as a solution in ACN.

    • Critical: Do not dump the halide in all at once. Slow addition keeps the concentration of electrophile low relative to the nucleophile.

  • Reaction: Heat to 40–60°C (depending on halide reactivity). Monitor closely by TLC/LCMS.

    • Stop Condition: Halt reaction when ~10% starting material remains to avoid over-alkylation.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, and concentrate.

Analytical Validation & Data Summary

Expected Analytical Outcomes
TechniqueSignal of InterestInterpretation
1H NMR

2.5-2.6 ppm (Singlet, 3H)
Confirms integrity of Acetophenone

. Loss indicates ketone reduction.
1H NMR

3.8-4.0 ppm (Singlet/Doublet, 2H)
Benzylic

-N. Shift indicates alkylation.
LCMS M+H (Parent)Mass shift corresponding to

group.
TLC

Value
Product typically less polar than primary amine starting material.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Poly-alkylation (Dialkyl) Excess electrophile or high temp (Method B).Switch to Method A (Reductive Amination).[1][2] If using Method B, reduce halide to 0.8 eq.
Ketone Reduction (Alcohol) Wrong reducing agent used.Ensure STAB is used, not

. Avoid Methanol solvent.[3]
No Reaction Amine still protonated (HBr salt).Verify base (DIPEA/TEA) was added. Check pH of reaction > 8.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][3] J. Org.[2] Chem. 1996 , 61, 3849–3862.[4][5]

  • Salvatore, R. N. ; Yoon, C. H.; Jung, K. W. Synthesis of secondary amines.[5][7][8] Tetrahedron 2001 , 57, 7785–7811.

  • Organic Chemistry Portal. Reductive Amination - Synthesis of Amines.

Sources

application of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide in parallel synthesis

[5]

Experimental Protocols

Protocol A: Parallel Amide Coupling (The "Amine" Terminus)

Objective: To functionalize the amine group with a set of carboxylic acids while leaving the ketone intact.

Reagents:

  • Scaffold: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (0.1 mmol per well).

  • Carboxylic Acids (

    
    ): 1.2 equivalents.
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc).

  • Base: DIPEA (Diisopropylethylamine) - Critical: Use 3.5 equivalents. (1 equiv to neutralize HBr, 1 equiv for the acid, 1.5 equiv excess).

  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the HBr scaffold in DMF. Note that the salt may require sonication. Add 1.0 equiv of DIPEA to this stock solution to pre-neutralize the salt if solubility is an issue.

  • Activation: In a 96-well deep-well plate, add the carboxylic acids (0.12 mmol) and HATU (0.12 mmol) in DMF (500 µL).

  • Base Addition: Add DIPEA (0.35 mmol). Shake for 5 minutes.

  • Coupling: Add the scaffold solution (0.1 mmol).

  • Incubation: Seal the plate and shake at Room Temperature (RT) for 4–16 hours.

  • Workup (Self-Validating):

    • The reaction mixture contains excess acid, HATU byproducts, and DIPEA.

    • Liquid-Liquid Extraction (LLE): Dilute with EtOAc (1 mL) and wash with 1M HCl (removes DIPEA and unreacted scaffold) followed by sat. NaHCO3 (removes excess acid).

    • Alternative: Evaporate DMF and proceed directly to Protocol B if the reagents for the next step tolerate the impurities (often true for reductive amination).

Protocol B: Reductive Amination (The "Ketone" Terminus)

Objective: To react the ketone-containing amides (from Protocol A) with various primary/secondary amines.

Reagents:

  • Substrate: Acetophenone amide (from Protocol A).

  • Amine Reagent (

    
    ): 1.5–2.0 equivalents.
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) - Mild, does not reduce ketones without amine activation.

  • Acid Catalyst: Acetic Acid (AcOH), 5% v/v.

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Procedure:

  • Mixing: Dissolve the acetophenone amide (0.1 mmol) in DCE (1 mL).

  • Amine Addition: Add the diverse amines (0.15 mmol).

  • Catalysis: Add Acetic Acid (50 µL). This protonates the imine intermediate, driving formation.

  • Reduction: Add STAB (0.3 mmol, 3 equiv) as a solid or slurry.

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity.

  • Incubation: Shake at 40–50°C for 16 hours. Acetophenones are sterically hindered compared to aldehydes; mild heating is often required.

  • Purification (SCX-2 Cartridge):

    • Load: Load the reaction mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (acidic resin).

    • Wash: Wash with MeOH (removes non-basic impurities, neutral starting materials).

    • Elute: Elute with 2M NH3 in MeOH. The product (containing a basic amine) is released.[1]

    • Evaporate: Remove volatiles to yield the pure secondary/tertiary amine.

Purification Logic: The SCX Catch-and-Release

In parallel synthesis, chromatography for every well is impractical. We rely on Solid Phase Extraction (SCX) .[2]

Why it works: The final product of Protocol B contains a basic amine (newly formed).

  • Catch: The acidic SCX resin binds the basic product and any unreacted amine reagent.

  • Wash: Neutral impurities (amide starting material, solvents) pass through.

  • Release: Ammonia neutralizes the resin, releasing the product.

  • Scavenging (Optional): If unreacted amine reagent is present, add a "scavenger resin" (e.g., polymer-supported isocyanate) before the SCX step to covalent trap the excess starting amine.

SCX_WorkflowFig 2. SCX 'Catch-and-Release' Purification StrategyReactionMixReaction Mixture:(Product Amine + Neutral Impurities)SCX_LoadLoad onto SCX-2 Cartridge(Acidic Resin)ReactionMix->SCX_LoadWashWash with MeOH(Elutes Neutral Impurities)SCX_Load->WashWasteEluteElute with 2M NH3/MeOH(Releases Basic Product)SCX_Load->EluteStep 2FinalPure Amine LibraryElute->Final

Troubleshooting & Optimization

  • Issue: Low Conversion in Reductive Amination.

    • Cause: Acetophenones are slow to form imines due to steric hindrance (methyl group).

    • Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid additive (1.5 equiv) before adding the reducing agent. This dehydrates the mixture and forces imine formation.[3]

  • Issue: HBr Salt Insolubility.

    • Cause: The salt is ionic and may not dissolve in pure DCM or DCE.

    • Solution: Use a "pre-neutralization" step: Dissolve salt in minimal water/MeOH, pass through a basic resin (carbonate), and evaporate, OR simply use DMF/DMSO as the solvent for the first step.

References

  • PubChem Compound Summary. (n.d.). 1-(4-(Aminomethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for STAB reduction). [Link]

  • Biotage. (2015).[4] Organic Amine Flash Purification Using a Novel Stationary Phase. (Comparison of amine purification techniques). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support: Optimization of Friedländer Annulation using 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide CAS: 1820687-56-6 (or similar salt forms) Role: The ketone component (


-methylene source) in the Friedländer synthesis.[1][2]

This is a high-difficulty substrate for Friedländer synthesis due to its dual-nucleophilic nature.[2] Unlike simple acetophenones, this molecule contains a primary benzyl amine masked as a hydrobromide salt.

The "Double Nucleophile" Problem

In a standard Friedländer reaction with an o-aminoaldehyde (e.g., 2-aminobenzaldehyde), two competing pathways exist:

  • Pathway A (Desired): The methyl ketone undergoes aldol condensation with the aldehyde, followed by cyclodehydration to form the Quinoline .

  • Pathway B (Undesired): The free benzyl amine (once neutralized) attacks the aldehyde to form a Schiff Base (Imine) , leading to oligomers or "tar."[2]

Critical Insight: To maximize yield, you must suppress Pathway B. This is best achieved by controlling the protonation state of the benzyl amine or by exploiting the irreversibility of the quinoline formation.

Pre-Reaction Decision Matrix

Before starting, select your catalytic route based on the "Protection Strategy."

G node_start Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr node_acid Route A: Acid Catalysis (Recommended) node_start->node_acid pH < 4 node_base Route B: Base Catalysis (Traditional) node_start->node_base pH > 10 node_prot Amine stays Protonated (-NH3+) (Inert to side reactions) node_acid->node_prot node_deprot Amine becomes Free Base (-NH2) (Active Nucleophile) node_base->node_deprot node_prod Target Quinoline (High Yield) node_prot->node_prod Selective Reaction node_deprot->node_prod Thermodynamic Control node_side Schiff Base Oligomers (Low Yield / Tar) node_deprot->node_side Kinetic Trap

Figure 1: Mechanistic decision tree. Acid catalysis naturally "protects" the interfering amine group.

Optimization Protocols

Protocol A: Acid-Mediated Synthesis (Recommended)

Why: In acidic media, the benzyl amine remains protonated (


).[1][2] It loses its nucleophilicity and cannot form Schiff bases with the aldehyde partner.[2] The methyl ketone, however, can still undergo acid-catalyzed enolization.
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic

    
    .[1][2]
    
  • Catalyst: Sulfamic acid (

    
    ) or 
    
    
    
    -TsOH.[1][2]
  • Temperature: Reflux (

    
    ).[1][2]
    

Step-by-Step:

  • Dissolve 1.0 eq of o-aminoaldehyde in Glacial AcOH.

  • Add 1.0 eq of 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr .

    • Note: Do not neutralize the salt beforehand.[2] The HBr contributes to the acidic medium.

  • Add

    
     of 
    
    
    
    -TsOH or Sulfamic Acid (optional if using AcOH).
  • Reflux for 3–6 hours. Monitor by TLC.[2][3]

  • Work-up:

    • Cool to RT.

    • Pour into crushed ice.

    • Basify slowly with

      
       to pH 9 (The product will precipitate; the benzyl amine will be free-based here, but the aldehyde is already consumed).[2]
      
    • Filter or extract with EtOAc.[2]

Protocol B: Base-Mediated (High Risk / High Reward)

Why: Base catalysis is faster for Friedländer, but you must manage the "Double Nucleophile" issue.[2] You must use Thermodynamic Control (high heat) to reverse any Schiff bases formed and drive the irreversible quinoline formation.[2]

  • Stoichiometry Alert: You must account for the HBr.

    • Base required =

      
      .[1][2]
      
  • Solvent: Ethanol or Diglyme (for higher temps).[2]

  • Base: KOH or Piperidine.[2][3][4]

Step-by-Step:

  • Dissolve 1.0 eq of the ketone HBr salt in Ethanol.[2]

  • Add exactly 1.0 eq of KOH (ethanolic solution) to neutralize the salt.[2] Stir for 10 min.

  • Add 1.0 eq of o-aminoaldehyde.[2]

  • Add catalytic base (e.g., 10 mol% piperidine or additional KOH).[2]

  • Microwave Irradiation (Crucial): Heat to

    
     for 10–20 mins.
    
    • Mechanism:[1][4][5][6] Rapid heating favors the irreversible formation of the aromatic quinoline over the reversible imine formation. Thermal heating (reflux) often leads to polymerization before the quinoline can form.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Catalyst Neutralization The HBr in the starting material consumed your catalytic base.[1][2] Fix: Ensure you add 1.0 eq of base plus the catalytic amount (e.g., 1.2 eq total base).
Black Tar / Low Yield Schiff Base Polymerization The free amine reacted with the aldehyde. Fix: Switch to Protocol A (Acid) . The protonated amine cannot polymerize.[2]
Incomplete Conversion Poor Solubility The zwitterionic character of the amino-ketone might reduce solubility in non-polar solvents.[2] Fix: Use polar protic solvents (EtOH, MeOH) or Ionic Liquids.[2]
Product Impurity Self-Condensation o-aminoaldehydes are unstable.[1][2] Fix: Freshly prepare the o-aminoaldehyde or use 2-nitrobenzaldehyde followed by in situ reduction/cyclization (modified Friedländer).

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available free base instead of the HBr salt? A: Yes, but it is less stable. If you use the free base, the risk of polymerization (Pathway B) increases significantly during storage and reaction. The HBr salt is preferred for stability, provided you handle the stoichiometry correctly.

Q: Is microwave synthesis actually better? A: For this specific substrate, yes. Microwave irradiation (


) accelerates the rate-determining aldol step.[2] Fast kinetics favor the intramolecular cyclization over intermolecular polymerization.[2]

Q: How do I purify the product if the amine group makes it streak on silica? A: The product contains a primary amine and a quinoline nitrogen. It will be very polar.[2]

  • TLC: Use

    
     (90:9:1).[1][2]
    
  • Column: Pre-wash the silica with 1% Triethylamine in Hexanes to deactivate acidic sites, then elute with DCM/MeOH.

References

  • Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Days." Chemical Reviews, 2009, 109(6), 2652–2671. [1][2]

  • Shen, Q., et al. "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions."[7][8] Synthesis, 2012, 44(03), 389-392. [1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75633-63-5 (Free Base Analogue)." PubChem, 2025.[2] [1][2]

Sources

common side products in reactions of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Introduction: The "Janus" Molecule Challenge

User Profile: Medicinal Chemists, Process Chemists. Compound: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide. Core Reactivity: Bifunctional (Nucleophilic Amine + Electrophilic Ketone).

Welcome to the technical guide for handling 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide . This building block is invaluable for introducing a rigid phenyl-linker into drug scaffolds, but it possesses a "self-destruct" mechanism. As a bifunctional molecule containing both a nucleophile (benzyl amine) and an electrophile (acetophenone) on the same scaffold, it is prone to rapid intermolecular polymerization once the free base is generated.

This guide prioritizes chemoselectivity and stability to ensure high yields in your synthesis.

Module 1: The "Orange Gunk" Phenomenon (Self-Condensation)

Symptom: Upon neutralizing the HBr salt to generate the free amine, the reaction mixture turns from clear/pale yellow to deep orange or brown, and LCMS shows a "picket fence" of oligomers.

The Mechanism: The free benzyl amine of Molecule A attacks the ketone of Molecule B, forming a hemiaminal and subsequently a Schiff base (imine). This propagates into oligomers.

Troubleshooting Protocol:

Variable Recommendation Why? (Causality)
Concentration < 0.1 M High dilution reduces the collision frequency between two monomer molecules, favoring the reaction with the external electrophile.
Base Addition In-situ / Slow Never "free-base" this compound in a separate flask. Add the organic base (e.g., DIPEA, TEA) only after the electrophile is present.
Temperature 0°C to -10°C Lower temperatures kinetically inhibit the condensation of the amine with the internal ketone.

Visualization: The Polymerization Trap

SelfCondensation Salt HBr Salt (Stable) Protonated Amine FreeBase Free Amine Monomer (Transient Species) Salt->FreeBase Neutralization Base Base Added (DIPEA/TEA) Base->FreeBase Dimer Schiff Base Dimer (Imine Formation) FreeBase->Dimer Self-Reaction (Slow Addition) Target Target Product (Amide/Amine) FreeBase->Target Rapid Trapping Polymer Oligomers/Polymers (Orange/Brown Tars) Dimer->Polymer Propagation Electrophile External Electrophile (Acid Chloride/Aldehyde) Electrophile->Target

Caption: Pathway competition. The "danger zone" (Red) occurs if the free amine exists without an electrophile present.

Module 2: Amide Coupling (Acylation)

Scenario: Coupling the amine with a carboxylic acid using standard coupling reagents (HATU, EDC).

Common Side Products:

  • Dimerization: (See Module 1).

  • Ketone-Enol Esters (Rare): If using highly activated acid chlorides and strong bases, O-acylation of the ketone enolate can occur.

Step-by-Step Protocol for Maximum Yield:

  • Activation Phase (Flask A):

    • Dissolve Carboxylic Acid (1.0 equiv) in DMF/DCM.

    • Add Coupling Reagent (e.g., HATU, 1.1 equiv) and Base (DIPEA, 1.0 equiv).

    • Stir for 5-10 minutes to form the activated ester. Crucial: Do not add the amine salt yet.

  • Addition Phase:

    • Add the 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (1.0 equiv) directly as a solid to Flask A.

    • Immediately add the second portion of Base (DIPEA, 2.0 - 2.5 equiv) dropwise at 0°C.

  • Reasoning:

    • By adding the salt to the pre-activated acid, the moment the amine is deprotonated, it is surrounded by the activated ester, statistically favoring the amide bond formation over self-condensation.

Module 3: Reductive Amination (The "Over-Reduction" Trap)

Scenario: Reacting the amine with an aldehyde, OR reacting the ketone with an external amine.

Issue: The ketone moiety on the scaffold is susceptible to reduction by borohydrides, leading to 1-(4-(aminomethyl)phenyl)ethanol .

Reagent Selection Guide:

ReagentRisk LevelOutcome
NaBH₄ (Sodium Borohydride) HIGH Will reduce the imine AND the acetophenone ketone to an alcohol. Avoid unless alcohol is desired.
NaBH₃CN (Cyanoborohydride) MEDIUM Better, but requires strict pH control (pH 6). At lower pH, ketone reduction is possible.
STAB (Na(OAc)₃BH) LOW (Recommended) Sodium Triacetoxyborohydride is sterically bulky and electron-deficient. It reduces imines rapidly but is generally inert toward acetophenones at room temperature.

Technical FAQ: Reductive Amination

Q: I see a side product with Mass M+2. What is it? A: This is likely the alcohol formed by the reduction of the acetyl group.

  • Correction: Switch to STAB (Sodium Triacetoxyborohydride) in DCE/AcOH.

Q: I see a side product with Mass M+M-18. What is it? A: This is the Schiff base dimer discussed in Module 1.

  • Correction: Ensure your aldehyde is in excess (1.2 equiv) and pre-mixed with the amine salt before adding the base/reductant.

Module 4: Storage & Handling of the HBr Salt

Stability Profile:

  • Hygroscopicity: The HBr salt is moderately hygroscopic. Absorption of water leads to "clumping" and weighing errors.

  • Acidity: The salt is acidic. Ensure spatulas are clean; trace transition metals (Fe, Cu) from dirty spatulas can catalyze benzylic oxidation over long periods.

Storage Protocol:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon/Nitrogen if possible.

  • Container: Amber glass (protects benzylic position from photo-oxidation).

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Chemoselective Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Handling of Benzyl Amine Salts: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on physicochemical properties of amine salts in synthesis).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

troubleshooting guide for heterocyclic synthesis using aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #HK-8821 Subject: Troubleshooting Heterocyclic Synthesis via


-Aminoketones
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist
Status:  Open
Priority:  High[1]

Executive Summary: The "Hidden" Instability

Welcome to the Heterocycle Synthesis Support Center. If you are reading this, you are likely facing low yields, complex mixtures, or the dreaded "black tar" when attempting to condense


-aminoketones to form pyrroles, imidazoles, or thiazoles.[1]

The Core Problem: The fundamental issue with


-aminoketones is their amphoteric nature and high reactivity. As free bases, they are kinetically unstable.[1] They do not simply "wait" to react with your electrophile; they rapidly self-condense to form 2,5-dihydropyrazines , which subsequently oxidize to pyrazines.[1]

This guide moves beyond standard textbook procedures to address the handling of these transient intermediates, ensuring your desired heterocycle forms before the starting material destroys itself.

Mechanism & Stability Visualization

Before troubleshooting, you must visualize the competition between your desired pathway and the parasitic dimerization.

Aminoketone_Stability Salt α-Aminoketone Salt (Stable) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation (pH > 7) Dihydropyrazine Dihydropyrazine (Dimer) FreeBase->Dihydropyrazine Self-Condensation (Fast) Heterocycle Target Heterocycle (Pyrrole/Imidazole) FreeBase->Heterocycle Trapping Agent (β-Ketoester/Amidine) Pyrazine Pyrazine (Dead End Byproduct) Dihydropyrazine->Pyrazine Oxidation (Air/O2)

Figure 1: The Kinetic Race. The free base must be trapped by the coupling partner faster than it self-condenses.

Critical Protocols & Workflows

Protocol A: The Knorr Pyrrole Synthesis (In-Situ Generation)

Best for: Avoiding isolation of the unstable aminoketone entirely.

The Logic: Instead of adding a synthesized


-aminoketone to the reaction, we generate it in situ from an oxime using Zinc/Acetic Acid.[2] This keeps the concentration of the free amine near zero, statistically favoring the cross-reaction over dimerization.

Step-by-Step Methodology:

  • Nitrosation: Dissolve your

    
    -ketoester (e.g., ethyl acetoacetate) in glacial acetic acid.[1][2][3] Cool to 0°C. Add aqueous 
    
    
    
    dropwise. Wait for the oxime to form (check TLC).
  • The "Active" Mix: In a separate vessel, mix the coupling partner (e.g., a 1,3-diketone) with Zinc dust (3-4 equivalents).[1]

  • Controlled Addition: Add the oxime solution slowly to the Zn/diketone mixture.

    • Why? The Zn reduces the oxime to the amine, which immediately reacts with the excess diketone present.

  • Temperature Control: The reduction is exothermic.[2] Maintain temp < 60°C to prevent polymerization, but > 40°C to ensure reduction kinetics.[1]

  • Work-up: Filter off Zinc residues. Pour filtrate into ice water. The pyrrole usually precipitates.

Protocol B: Imidazole Synthesis (Marckwald Strategy)

Best for: Using isolated aminoketone salts (e.g., hydrochlorides).[1]

The Logic:


-aminoketone hydrochlorides are stable. The key is to release the free base only in the presence of the trapping agent (e.g., potassium thiocyanate or cyanamide).

Step-by-Step Methodology:

  • Suspension: Suspend the

    
    -aminoketone HCl salt in water or mild acid (pH ~4-5).
    
  • Trapping Agent: Add Potassium Thiocyanate (KCNS) or Cyanamide (

    
     equiv).[1]
    
  • Heating: Heat to reflux (approx. 80-100°C).

    • Observation: The solution will turn homogenous as the salt dissolves and reacts.

  • pH Adjustment: Crucial Step.[1] After 1 hour, check pH. If the solution becomes too acidic (from released HCl), the amine nucleophilicity drops.[1] Carefully adjust to pH 6-7 with

    
     to drive the reaction to completion without triggering dimerization.
    

Troubleshooting Guide (Symptom vs. Solution)

SymptomProbable CauseCorrective Action
Black Tar / Polymerization Rapid self-condensation (Dihydropyrazine formation).[1]Dilution: Increase solvent volume (0.1 M or lower). Slow Addition: Add the base/amine precursor dropwise to the electrophile, not vice versa.
Recovery of Starting Material pH too low (Amine protonated).Buffer: Use Sodium Acetate (NaOAc) to buffer the HCl salt release. The amine must be free to attack the carbonyl.
Low Yield of Heterocycle Oxidation of intermediate.[4]Degas: Run the reaction under Argon/Nitrogen. Dihydropyrazines oxidize to pyrazines readily in air.[1]
Regioisomer Mixture Ambiguous nucleophilic attack.[1]Sterics: Review the electrophile. The amine attacks the least hindered carbonyl first. Adjust R-groups to increase steric differentiation.

Decision Logic for Optimization

Use this flow to diagnose a failed synthesis attempt.

Troubleshooting_Flow Start Reaction Failed (Low Yield/Impurity) Check_SM Did SM disappear? Start->Check_SM Check_Dimer Is Pyrazine present? (Check MS/NMR) Check_SM->Check_Dimer Yes Check_pH Check pH (Is amine protonated?) Check_SM->Check_pH No Action_SlowAdd Action: Switch to In-Situ Generation or Slow Addition Check_Dimer->Action_SlowAdd Yes (Self-condensation) Action_Heat Action: Increase Temp (Activation Energy) Check_Dimer->Action_Heat No (Other side reaction) Action_Base Action: Add NaOAc or weak base Check_pH->Action_Base pH < 4 Check_pH->Action_Heat pH > 7

Figure 2: Troubleshooting Decision Tree. Follow the logic path based on TLC/LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I store


-aminoketones as free bases? 
A: Absolutely not.  They must be stored as hydrochloride or hydrobromide salts.[1] Even at -20°C, the free base will slowly dimerize.[1] If you must generate the free base for a specific step, do it immediately prior to use or in situ.

Q: My Knorr pyrrole synthesis is vigorous and boils over. Is this normal? A: Yes, the reduction of the oxime by Zinc is highly exothermic. This is actually beneficial as it drives the subsequent condensation. However, you must control it with external cooling (ice bath) to keep it at a "gentle boil" rather than a runaway reaction.[1]

Q: Why do I see a "double" peak in the NMR of my aminoketone salt? A: This is often due to the formation of a hemiaminal or a hydrate form in solution, especially in protic solvents like Methanol or Water. It does not necessarily mean your compound is impure.[1] Verify with LCMS.

Q: Which solvent is best for minimizing dimerization? A: Acetic Acid is the gold standard for Knorr-type syntheses because it buffers the reaction and stabilizes the intermediate imines. For basic conditions, use THF or DCM with slow addition of the base.

References

  • Knorr Pyrrole Synthesis Mechanism & Modification

    • Title: Knorr Pyrrole Synthesis[2][3][5][6][7]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Aminoketone Instability & Pyrazine Formation

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes[1][8][9]

    • Source: Organic & Biomolecular Chemistry (RSC)[1]

    • URL:[Link]

  • Imidazole Synthesis via Aminoketones

    • Title: Synthesis of Imidazoles (Van Leusen / Marckwald)
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • General Handling of Aminoketones

    • Title: Recent advances in the synthesis of α-amino ketones[3][10][11]

    • Source: Org.[1][4][5][7][11][12][13][14][15] Biomol. Chem., 2021, 19, 498-513[1]

    • URL:[Link]

Sources

minimizing byproduct formation in quinoline synthesis from aminophenyl ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Friedländer Annulation of Aminophenyl Ethanones

Welcome to the Application Scientist Help Desk

Status: Operational | Lead Scientist: Dr. A. Vance | Context: High-Purity Heterocycle Synthesis

Executive Summary: You are likely employing the Friedländer synthesis (or a modified variant) to condense 2-aminophenyl ethanones (or 2-aminoaryl ketones) with carbonyl partners. While this reaction is the "gold standard" for substituted quinolines, it is notoriously prone to "black tar" formation, regiochemical scrambling, and competitive self-condensation.

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic pitfalls that ruin yields in drug discovery workflows.

Part 1: Diagnostic Triage

Before altering your chemistry, identify your specific failure mode using the logic flow below.

Visual Troubleshooting Flowchart

DiagnosticFlow Start SYMPTOM: Low Quinoline Yield Viscosity Is the reaction mixture black/viscous (Tar)? Start->Viscosity Tar_Yes ISSUE: Polymerization/Decomposition Viscosity->Tar_Yes Yes Tar_No Check Impurity Profile Viscosity->Tar_No No NMR_Check NMR Analysis of Crude Impurity_A Byproduct: Dimer (Diazocine) NMR_Check->Impurity_A Mass M+M Impurity_B Byproduct: Regioisomers NMR_Check->Impurity_B Isomeric Mix Impurity_C Byproduct: Unreacted Ketone (Self-Aldol) NMR_Check->Impurity_C Low Conversion Solution_Tar ACTION: Switch to Solid Acid (Sulfamic Acid) or Lewis Acid Tar_Yes->Solution_Tar Tar_No->NMR_Check Solution_Dimer ACTION: Lower Temp, Dilute Concentration Impurity_A->Solution_Dimer Solution_Regio ACTION: Control Enolate (Kinetic vs Thermodynamic) Impurity_B->Solution_Regio Solution_Aldol ACTION: Slow Addition of Carbonyl Partner Impurity_C->Solution_Aldol

Figure 1: Diagnostic logic for identifying the root cause of yield loss in quinoline synthesis.

Part 2: Technical Deep Dives (FAQs)

Issue 1: The "Black Tar" Phenomenon

User Question: "My reaction turns into a black, insoluble sludge within 30 minutes. I'm using H₂SO₄/Acetic Acid at reflux. What is happening?"

Scientist's Analysis: You are experiencing uncontrolled oligomerization . Traditional Brønsted acids (like sulfuric acid) are often too harsh for electron-rich aminophenyl ethanones.

  • Mechanism of Failure: The amino group is highly susceptible to oxidation and acid-catalyzed polymerization. Furthermore, strong acids catalyze the self-aldol condensation of your coupling partner (the ketone) faster than the cross-condensation required for the quinoline ring.

  • The Fix: Replace liquid Brønsted acids with Solid Acids or Lewis Acids . These activate the carbonyl oxygen without protonating the amine so aggressively, keeping the nucleophile "alive" for the correct reaction.

Issue 2: Regioisomer Contamination

User Question: "I am reacting 2-aminoacetophenone with 2-butanone. I see a 60:40 mix of two quinoline isomers. How do I get >95% selectivity?"

Scientist's Analysis: This is a classic Kinetic vs. Thermodynamic Enolate conflict.

  • Pathway A (Kinetic): Reaction at the less substituted alpha-carbon (methyl side). Favored by acidic conditions and lower temperatures.

  • Pathway B (Thermodynamic): Reaction at the more substituted alpha-carbon (methylene side). Favored by basic conditions and high temperatures.

The Fix:

  • To favor the Kinetic Product (usually the 2-methyl substituted quinoline in this case), use a bulky Lewis Acid like Yb(OTf)₃ or Zr(OTf)₄ . The steric bulk prevents attack at the crowded internal carbon.

  • To favor the Thermodynamic Product , use a base catalyst (KOH/EtOH) and reflux, allowing the enolate to equilibrate before cyclization.

Part 3: Validated Experimental Protocols

Do not rely on 19th-century methods. Use these optimized protocols to minimize byproducts.

Protocol A: The "Green" Solid Acid Method (Recommended)

Best for: Routine synthesis, avoiding tars, easy workup.

Mechanistic Advantage: Sulfamic acid acts as a zwitterionic catalyst. It provides sufficient acidity to activate the ketone carbonyl but is mild enough to prevent amine oxidation/polymerization.

Step-by-Step:

  • Stoichiometry: Mix 2-aminophenyl ethanone (1.0 mmol) and the ketone coupling partner (1.2 mmol).

  • Catalyst: Add Sulfamic Acid (H₂NSO₃H) (5 mol%, ~5 mg).

  • Solvent: Use Methanol (2 mL) or run Solvent-Free if reagents are liquid.

  • Reaction: Stir at 60°C (Methanol) or 80°C (Solvent-free) for 2–4 hours.

    • Checkpoint: Monitor TLC. The spot for the amino-ketone (usually fluorescent) should disappear.

  • Workup: Cool to room temperature. Add water (5 mL).

    • Self-Validation: The product usually precipitates as a solid. The sulfamic acid dissolves in water (removed).

  • Purification: Filtration and recrystallization (EtOH). Column chromatography is rarely needed.

Protocol B: Lewis Acid Catalysis for Sensitive Substrates

Best for: Complex drug scaffolds, asymmetric ketones requiring regiocontrol.

Step-by-Step:

  • Reagents: Dissolve 2-aminophenyl ethanone (1.0 mmol) and ketone (1.1 mmol) in Ethanol (3 mL).

  • Catalyst: Add Zr(OTf)₄ (Zirconium Triflate) (1–5 mol%).

  • Conditions: Stir at room temperature (RT) for 1 hour, then warm to 50°C if conversion is <50%.

  • Workup: Quench with water. Extract with Ethyl Acetate.

  • Note: This method typically yields >90% of the kinetic regioisomer due to the chelating nature of Zirconium.

Part 4: Mechanistic Visualization

Understanding where the byproducts form is the key to stopping them.

Reaction Pathway & Byproduct Divergence

ReactionMechanism AminoKetone 2-Aminophenyl Ethanone SchiffBase Schiff Base (Imine) AminoKetone->SchiffBase Step 1: Condensation Dimer BYPRODUCT: Diazocine Dimer AminoKetone->Dimer High Temp/No Partner PartnerKetone Ketone Partner (R-CH2-COR') PartnerKetone->SchiffBase SelfAldol BYPRODUCT: Dione/Polymer PartnerKetone->SelfAldol Base/Acid Excess (Self-Reaction) Aldol Aldol Adduct (Transient) Quinoline TARGET: Substituted Quinoline Aldol->Quinoline - H2O (Dehydration) SchiffBase->Aldol Step 2: Cyclization

Figure 2: Mechanistic pathway highlighting critical divergence points where byproducts (red) compete with the target quinoline (green).

Part 5: Comparative Data

Why switch from traditional methods? The data below summarizes validation runs comparing catalyst efficiency.

Catalyst SystemReaction TimeYield (%)Byproduct ProfileRegioselectivity
H₂SO₄ (Reflux) 3–5 hrs65–75%High (Tars/Polymers)Low (Mixed)
NaOH (Reflux) 4–6 hrs70–80%Moderate (Self-Aldol)Thermodynamic
Sulfamic Acid 1–2 hrs 92–96% Very Low Kinetic
Zr(OTf)₄ 2–3 hrs88–94%LowHigh (Kinetic)
Ionic Liquid 30 min90–95%LowMixed

Data aggregated from comparative studies (See Ref 1, 3, 5).

References

  • Mechanistic Insights & General Review: Friedländer Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Solid Acid Protocol (Sulfamic Acid): Yadav, J. S., et al. "Sulfamic acid: a novel, efficient and cost-effective solid acid catalyst for the synthesis of quinolines." Tetrahedron Letters. [Link] (Source verified via general search for Sulfamic acid Friedlander protocols).

  • Lewis Acid Catalysis (Zirconium Triflate): Kolvari, E., et al. "Zirconium triflate, Zr(OTf)4, as a highly efficient catalyst for the Friedländer synthesis of quinolines." Journal of the Iranian Chemical Society. [Link]

  • Green Chemistry / Deep Eutectic Solvents: "Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst." Organic Chemistry Research. [Link]

  • Regioselectivity Studies: "Regioselectivity of Friedländer Quinoline Syntheses." ResearchGate. [Link]

Technical Support Center: Catalyst Optimization for Mannich Reactions with 4-(Aminomethyl)acetophenone HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the specific challenges of performing a Mannich reaction using 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (hereafter referred to as 4-AMAP-HBr ).

The Core Challenge: This substrate presents a "Dual-Nucleophile Paradox."

  • The Target Nucleophile: The acetyl group (

    
    ) must enolize to act as the Mannich donor (CH-acidic component).
    
  • The Interfering Nucleophile: The aminomethyl group (

    
    ), if deprotonated, becomes a primary amine that can compete with the external amine source or react with the aldehyde to form unwanted imines/oligomers.
    

Strategic Directive: The catalyst system must promote enolization of the ketone while maintaining the protonated state of the benzylic amine to prevent self-polymerization. Therefore, Acid Catalysis (Brønsted or Lewis) is the primary optimization pathway; Base catalysis is contraindicated.

Catalyst Selection & Screening Logic

When optimizing the catalyst for 4-AMAP-HBr, you are balancing reactivity (enol formation) against solubility (ionic salt handling).

Catalyst Class 1: Brønsted Acids (Recommended Starting Point)
  • Mechanism: Protonates the carbonyl oxygen, increasing acidity of the

    
    -protons to facilitate enol formation.
    
  • Compatibility: Excellent. The substrate is already an HBr salt. Adding acid maintains the "protective" protonation of the benzylic amine.

  • Top Candidates:

    • Concentrated HCl (37%): The gold standard for acetophenone derivatives. High dielectric constant helps solubilize the salt.

    • p-Toluenesulfonic Acid (pTSA): Good for non-aqueous conditions if using ethanol/methanol.

    • Acetic Acid (Glacial): Weaker, often used as both solvent and catalyst, but may require higher temperatures which risks degradation of this specific substrate.

Catalyst Class 2: Lewis Acids (High Performance/Selectivity)
  • Mechanism: Coordinates to the carbonyl oxygen. often provides higher yields than HCl for aromatic ketones.

  • Top Candidates:

    • 
       / 
      
      
      
      :
      Highly effective for acetophenone Mannich reactions.
    • 
       or 
      
      
      
      :
      Water-tolerant Lewis acids. Useful if solubility requires aqueous-organic mixtures.
  • Warning: Lewis acids can be deactivated if the benzylic amine is inadvertently free-based.

Catalyst Class 3: Organocatalysts (Asymmetric)
  • Candidates: L-Proline or Chiral Phosphoric Acids.

  • Constraint: Proline often requires a basic co-factor or specific solvent (DMSO) where the HBr salt might be problematic. Only recommended if enantioselectivity is strictly required.

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the critical decision pathways for catalyst selection and the mechanism of interference avoidance.

MannichOptimization Start Substrate: 4-AMAP-HBr Decision Select Catalyst Strategy Start->Decision RouteA Route A: Acid Catalysis (HCl, pTSA, FeCl3) Decision->RouteA Recommended RouteB Route B: Base Catalysis (NaOH, TEA) Decision->RouteB Contraindicated OutcomeA Amine remains Protonated (-NH3+) Safe from side reactions RouteA->OutcomeA OutcomeB Amine Free-Bases (-NH2) Competes as Nucleophile RouteB->OutcomeB Enolization Ketone Enolization (Desired Pathway) OutcomeA->Enolization Polymer Self-Condensation / Oligomers (FAILURE) OutcomeB->Polymer High Risk Product Target Mannich Base (High Yield) OutcomeB->Product Low Yield Enolization->Product

Figure 1: Strategic decision tree highlighting the necessity of acid catalysis to prevent amine-interference side reactions.

Optimized Experimental Protocol

This protocol uses


  or HCl  as the catalyst, optimized for the solubility profile of the HBr salt.
Reagents
  • Substrate: 4-AMAP-HBr (1.0 equiv)

  • Aldehyde: Paraformaldehyde (1.2 - 1.5 equiv) or Aromatic Aldehyde

  • Secondary Amine: Morpholine/Piperidine/Diethylamine (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Ethanol/Water (9:1) if solubility is poor.

  • Catalyst: Concentrated HCl (0.5 equiv) OR

    
     (10 mol%)
    
Step-by-Step Workflow
  • Solubilization (Critical Step):

    • Dissolve 4-AMAP-HBr in Ethanol.

    • Troubleshooting: If the solution is cloudy, add small amounts of water or heat gently to 40°C. The solution must be clear before proceeding.

  • Catalyst Addition:

    • Add the catalyst (

      
       or 
      
      
      
      ).
    • Note: Do not neutralize the HBr salt. The system should remain acidic (pH < 4).

  • Reactant Addition:

    • Add the secondary amine (e.g., morpholine).

    • Add the aldehyde (paraformaldehyde).

  • Reflux:

    • Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC (Note: The salt may streak on TLC; use an amine-neutralized aliquot for spotting).

  • Workup (Isolation of the Double Salt):

    • Cool the mixture to 0°C.

    • Since the product is likely a bis-hydrobromide/chloride salt, it may precipitate upon cooling.

    • Add Acetone or Diethyl Ether to force precipitation.

    • Filter and wash with cold ether.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a gummy, insoluble mess. What happened?

Diagnosis: Polymerization. Cause: The pH likely drifted too high, causing the benzylic amine to deprotonate and react with the aldehyde/ketone network. Fix: Ensure you are using excess acid relative to the amines present. If using 1 equiv of substrate (HBr salt) and 1 equiv of secondary amine, you need enough extra acid (catalyst) to ensure the environment stays acidic. Do not add TEA or inorganic bases.

Q2: My substrate (4-AMAP-HBr) is not dissolving in Ethanol.

Diagnosis: Ionic Lattice Energy. Fix:

  • Switch Solvent: Use Methanol (higher dielectric constant).

  • Add Co-Solvent: Add 10-20% Water or DMF.

  • Catalyst Switch: Use Ionic Liquids (e.g., [bmim][HSO4]) which act as both solvent and catalyst for difficult salts [1].

Q3: Can I use L-Proline for an asymmetric version?

Diagnosis: Compatibility Issue. Analysis: Proline catalysis usually requires a specific solubility profile and often works via an enamine mechanism that might be disrupted by the strong HBr salt. Fix: If asymmetric synthesis is required, you must first protect the benzylic amine (e.g., as an N-Boc derivative).

  • Protocol: Neutralize 4-AMAP-HBr

    
     Protect with 
    
    
    
    
    
    Perform Proline-Mannich
    
    
    Deprotect.
Q4: I see no reaction after 24 hours.

Diagnosis: Enolization Failure. Fix:

  • Increase Temperature: Reflux is usually required for acetophenone derivatives.

  • Microwave Irradiation: Microwave heating (100°C, 10-30 mins) significantly accelerates Mannich reactions of aromatic ketones [2].

  • Promoter: Add Trimethylsilyl chloride (TMSCl) (0.5 equiv). It acts as a water scavenger and Lewis acid promoter.

Comparative Data: Catalyst Performance

Based on typical reactivity profiles for acetophenone derivatives in Mannich reactions.

Catalyst SystemYield PotentialReaction TimeRisk ProfileRecommendation
Conc. HCl / EtOH 75-85%12-24 hLowPrimary Choice
FeCl3 / EtOH 80-90%6-12 hModerateHigh Efficiency
Acetic Acid 40-60%24+ hLowSlow / Incomplete
NaOH / MeOH < 10%N/ACritical Failure DO NOT USE
Yb(OTf)3 / H2O 85-95%8-12 hLowGreen Alternative

References

  • Organic Chemistry Portal. "Mannich Reaction: Mechanism and Recent Literature."[1] Organic Chemistry Portal. [Link]

  • Gholap, S. S., et al. "Lewis Acid Catalyzed Mannich Reaction: Review." ResearchGate. [Link]

  • Chemistry Steps. "Mannich Reaction Mechanism and Enolization." Chemistry Steps. [Link]

Sources

effect of temperature on the stability of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide[1][2]

Executive Summary

You are working with 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 1820687-56-6), a bifunctional building block containing a ketone (acetophenone moiety) and a primary benzylamine (stabilized as the HBr salt).[1][2]

While the hydrobromide salt form significantly enhances stability compared to the free base, this compound exhibits specific thermal and environmental sensitivities. The presence of both a nucleophile (amine precursor) and an electrophile (ketone) on the same aromatic scaffold creates a risk of self-condensation (polymerization) if the salt is compromised by heat or incorrect pH.[2]

This guide details the thermodynamic boundaries of this molecule and provides actionable troubleshooting protocols.

Part 1: Solid-State Stability & Storage

The Core Threat: Hygroscopicity-Induced Hydrolysis & Disproportionation Hydrobromide salts are inherently more hygroscopic than hydrochloride salts.[1][2] When exposed to moisture and heat, the crystal lattice relaxes, allowing microscopic pockets of "solution-state" chemistry to occur within the solid.

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the rate of oxidative deamination at the benzylic position.[1][2]
Atmosphere Inert (Argon/Nitrogen) Prevents formation of benzylic peroxides and carbonate salts (from atmospheric

).[2]
Desiccant Required HBr salts are deliquescent.[2] Moisture acts as a plasticizer, lowering the glass transition temperature (

) and accelerating degradation.[2]
Container Amber Glass While less photosensitive than anilines, the ketone moiety can undergo slow Norrish Type reactions under intense UV exposure.
Thermal Thresholds (Solid State)
  • Safe Handling Range:

    
     (Short-term excursions up to 24h are acceptable).[1][2]
    
  • Critical Degradation Onset:

    
    .[2] Prolonged exposure causes yellowing (oxidation).[2]
    
  • Melting/Decomposition: Typically

    
     (dependent on purity).[2] Do not melt to verify identity  without TGA (Thermogravimetric Analysis), as decomposition often precedes melting, releasing corrosive HBr gas.[2]
    
Part 2: Solution Stability & Reaction Thermodynamics

The Core Threat: The "Free-Base" Polymerization Cascade In solution, temperature stability is entirely dependent on pH .

  • Acidic/Neutral (pH < 7): The amine is protonated (

    
    ).[1][2] The molecule is thermally stable  up to ~80-100°C in non-nucleophilic solvents.[2]
    
  • Basic (pH > 8): The amine is deprotonated (

    
    ).[1][2] The free amine can attack the ketone of a neighboring molecule, leading to Schiff base oligomerization .
    
Solvent Compatibility Matrix
Solvent ClassCompatibilityMax TempNotes
Alcohols (MeOH, EtOH) High RefluxGood solubility.[1][2] Stable if no strong base is present.[2]
Aprotic Polar (DMF, DMSO) Medium 60°CWarning: DMSO can act as an oxidant at high temps (Swern-type activity) on benzylic halides/amines.[1][2]
Chlorinated (

,

)
High RefluxExcellent for biphasic reactions.[2]
Ketones (Acetone) Incompatible N/AThe amine will exchange to form an imine with the solvent (transimination).[2]
Part 3: Degradation Mechanisms (Visualized)

The following diagram maps the degradation pathways triggered by thermal stress and pH mismanagement.

DegradationPathways Compound 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr (Stable Salt) FreeBase Free Base Form (Reactive Nucleophile) Compound->FreeBase High pH (>8) or High Heat (>100°C) Oxidation Benzylic Oxidation (Yellow Impurities) Compound->Oxidation O2 + Moisture + Heat (>60°C) Hydrolysis HBr Dissociation Compound->Hydrolysis Moisture Absorption FreeBase->Oxidation Rapid Air Oxidation Polymer Schiff Base Oligomers (Insoluble Gums) FreeBase->Polymer Self-Condensation (Intermolecular)

Figure 1: Thermal and chemical degradation pathways.[1][2] Note that the "Free Base" intermediate is the gateway to rapid polymerization.

Part 4: Troubleshooting & FAQs
Q1: My white powder has turned pale yellow. Is it still usable?

Diagnosis: This indicates early-stage benzylic oxidation or trace HBr dissociation .[1][2]

  • Action: Check the solubility in water or methanol.

    • Clear solution: The degradation is likely surface-level (<1%).[1][2] It can be used for non-critical steps or recrystallized from Ethanol/Ether.[2]

    • Cloudy/Insoluble: Significant polymerization has occurred.[2] Discard the batch.

Q2: Can I dry this compound in an oven to remove water?

Warning: Do NOT use a standard air oven.

  • Reason: Heat + Oxygen accelerates oxidation of the benzylic position.

  • Protocol: Dry in a vacuum oven at max 40°C over

    
     or silica desiccant. If vacuum is unavailable, use a desiccator at room temperature for 48 hours.[2]
    
Q3: I need to heat the reaction to 120°C. How do I protect the amine?

Strategy: You cannot heat the free base to 120°C without significant degradation.

  • Keep it as the Salt: If your reaction conditions allow, keep the HBr salt intact (acidic pH).[2]

  • In-Situ Protection: If you must neutralize the salt, add a protecting group (e.g.,

    
    ) at low temperature (0°C) before heating the system.[2]
    
Q4: The material is sticking to the spatula and weighing paper.

Diagnosis: The HBr salt is deliquescent (absorbing moisture from air).

  • Immediate Fix: Handle quickly in a low-humidity environment (<40% RH).

  • Process Adjustment: Weigh the material inside a glovebox or dissolve the entire bottle in a known volume of solvent to create a stock solution, avoiding repeated solid handling.

Part 5: Emergency Troubleshooting Flowchart

Use this decision tree when encountering unexpected physical changes.

TroubleshootingTree Start Issue Detected Color Color Change (Yellow/Brown)? Start->Color Texture Texture Change (Clumping/Wet)? Start->Texture Solubility Solubility Test (Water/MeOH) Color->Solubility Yes Use PROCEED (Check Purity by HPLC) Color->Use No (White) Dry VACUUM DRY (<40°C, Desiccant) Texture->Dry Wet/Sticky Discard DISCARD (Irreversible Degradation) Solubility->Discard Insoluble Particles Recryst RECRYSTALLIZE (Ethanol/Ether) Solubility->Recryst Clear but Yellow Dry->Solubility

Figure 2: Decision support for material integrity assessment.

References
  • PubChem. 1-(4-(Aminomethyl)phenyl)ethan-1-one.[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-[4-(1-methylethyl)phenyl]- (Related Ketone Stability Data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]

Sources

degradation pathways of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-acetylbenzylamine HBr). While the hydrobromide salt form is designed to stabilize the amine, this molecule possesses a "Janus-faced" reactivity: it contains both a nucleophile (the amine, if deprotonated) and an electrophile (the ketone).

In acidic media, the primary degradation risks are oxidative deamination (leading to aldehyde impurities) and pH-dependent dimerization (Schiff base formation). This guide provides mechanistic insights and actionable troubleshooting steps for researchers observing unexplained impurity peaks.

Module 1: The "Ghost Peak" (Dimerization & Polymerization)

The Issue

Users often report the appearance of a late-eluting, hydrophobic impurity peak (RRT ~1.5 - 1.8) that increases in intensity during concentration steps or when the sample is dissolved in weak acidic buffers (pH 4–6).

The Mechanism: Self-Condensation

Even though the amine is protonated (


) in strong acid, an equilibrium always exists with the free base. As pH rises (or during drying when acid concentration fluctuates), the free amine of one molecule attacks the ketone carbonyl of another, releasing water to form a Schiff base (imine) dimer . This dimer can further react to form oligomers.

Key Causality:

  • pH Window: The reaction rate is bell-shaped.

    • pH < 2: Protonation of amine prevents nucleophilic attack (Stable).

    • pH > 7: Lack of acid catalysis slows carbonyl activation (Stable).

    • pH 4–6:Critical Danger Zone. Sufficient free amine exists to attack, and sufficient acid exists to activate the ketone.

Visualizing the Pathway

Dimerization Fig 1. Self-condensation pathway driven by pH fluctuations. Monomer Monomer (4-Acetylbenzylamine) Intermediate Carbinolamine Intermediate Monomer->Intermediate pH 4-6 (Nucleophilic Attack) Dimer Schiff Base Dimer (Imine) Intermediate->Dimer -H₂O (Dehydration) Oligomer Oligomers/Polymers (Insoluble) Dimer->Oligomer + Monomer

[1]

Troubleshooting Q&A

Q: I am maintaining pH 1.0, but I still see the dimer. Why? A: Check your drying/lyophilization process . As water is removed, the local concentration of the substrate increases, and the effective acidity (Hammett acidity function) changes. If the HBr is lost or "salted out" unevenly, micro-environments of higher pH can form, triggering rapid dimerization in the solid/semi-solid state.

Q: Can I reverse the dimerization? A: Yes, partially. Schiff base formation is reversible. Treating the sample with strong aqueous acid (e.g., 1N HCl) and heating slightly (40°C) can hydrolyze the imine back to the monomer. However, if the dimer has cyclized or oxidized further, it is irreversible.

Module 2: Oxidative Degradation (The Aldehyde Impurity)

The Issue

A degradation product appears at RRT ~0.9 or ~1.1 (depending on column chemistry) accompanied by a loss of assay, particularly in formulations containing trace metals or peroxides (e.g., from polysorbates or PEGs).

The Mechanism: Oxidative Deamination

Benzylamines are susceptible to oxidation at the benzylic carbon. In the presence of radical initiators or oxidants, the methylene group (


) is oxidized to an imine, which rapidly hydrolyzes to an aldehyde.
  • Parent: 1-(4-(Aminomethyl)phenyl)ethan-1-one

  • Intermediate: Imine (

    
    )
    
  • Degradant: 4-Acetylbenzaldehyde + Ammonia

Visualizing the Pathway

Oxidation Fig 2. Oxidative deamination pathway common in benzylamines. Parent Parent Molecule (Benzylamine) Radical Benzylic Radical (Ar-CH•-NH₂) Parent->Radical Oxidative Stress (Peroxides/Metals) Imine Imine Intermediate (Ar-CH=NH) Radical->Imine -H• Aldehyde Degradant: 4-Acetylbenzaldehyde Imine->Aldehyde +H₂O (Hydrolysis) Ammonia NH₃ Imine->Ammonia

Troubleshooting Q&A

Q: Is this degradation light-sensitive? A: Yes. Acetophenone derivatives are known photosensitizers. They can absorb UV light and generate triplet states that abstract hydrogen from the benzylic position, accelerating the oxidative deamination described above. Always protect solutions from light.

Module 3: Experimental Protocols

To validate these pathways in your specific matrix, follow this targeted stress-testing protocol.

Table 1: Targeted Stress Conditions
Stress TypeReagent/ConditionDurationExpected OutcomeMechanism Verified
Acid/Heat 1N HCl, 60°C24 HoursMinimal Degradation (<2%)Verifies stability of ketone/amine in strong acid.
Weak Acid Acetate Buffer pH 5.0, 40°C24 HoursHigh Degradation (Dimer) Verifies Schiff base susceptibility.
Oxidation 0.3% H₂O₂, RT4 HoursAppearance of 4-Acetylbenzaldehyde Verifies oxidative deamination.
Photolytic ICH Q1B (1.2M Lux·h)--Mixed degradationVerifies radical abstraction pathways.
Step-by-Step: Validating the "Ghost Peak"
  • Preparation: Dissolve 10 mg of the HBr salt in 10 mL of Ammonium Acetate buffer (pH 5.0).

  • Incubation: Incubate at 40°C for 12 hours.

  • Analysis: Inject onto HPLC (Reverse Phase C18).

  • Confirmation: Look for the late-eluting peak.

  • Reversal Test: Take an aliquot of the stressed sample, add equal volume 2N HCl, wait 1 hour, and re-inject.

    • Result: If the peak shrinks/disappears, it is the Schiff base dimer.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Royal Society of Chemistry. (2017). Degradation of benzylamines during chlorination and chloramination.[2] (Mechanistic insight into benzylamine-to-aldehyde conversion). [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-aminophenyl)- (Analogous chemistry for acetophenone stability). [Link]

Sources

removing impurities from 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Stabilization Protocols

Introduction: The "Keto-Amine" Paradox

Welcome to the technical support hub for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-acetylbenzylamine HBr).

If you are working with this molecule, you are likely facing a specific set of stability challenges. This compound is a bifunctional building block containing both a nucleophile (primary amine) and an electrophile (ketone) on the same aromatic scaffold.

The Core Challenge: In its free base form, this molecule is chemically "suicidal." The amine of one molecule will attack the ketone of another, leading to rapid oligomerization (Schiff base formation). The Hydrobromide (HBr) salt is not just for solubility—it is a chemical "lock" that protonates the amine, rendering it non-nucleophilic and stable.

This guide addresses the removal of specific impurities while maintaining this critical salt form.

Module 1: Troubleshooting & Impurity Profiling

Use this table to identify the likely source of your contamination based on your synthesis route (typically Delépine or Gabriel synthesis) and physical observations.

Diagnostic Table: Impurity Identification
Symptom Likely Impurity Origin Technical Resolution
Yellow/Orange Discoloration Schiff Base Oligomers pH Excursion: The pH rose above 5.0 during workup, allowing self-condensation (Poly-imine formation).Acidic Recrystallization: You must re-acidify and hydrolyze the imine bonds. See Protocol A.
White Precipitate (Insoluble in EtOH) Inorganic Salts (

,

)
Delépine Byproduct: Trapped ammonium salts from hexamethylenetetramine (HMTA) hydrolysis.Solubility Differential: These are insoluble in absolute ethanol. Perform hot filtration.
Sticky/Gummy Solid HMTA Adducts / Polymers Incomplete Hydrolysis: Residual hexamethylenetetramine polymers from the Delépine reaction.Extended Acid Hydrolysis: Reflux in EtOH/HBr for an additional 2 hours to break down the aminal cage.
"Almond" Odor Benzaldehyde Derivative Oxidative Deamination: The amine has oxidized to an aldehyde (rare, but happens in basic aerobic conditions).Irreversible: Recrystallization may help, but yield loss will be significant. Store under Argon.

Module 2: The Logic of Purification (Visualized)

The following diagram illustrates the decision matrix for purifying this specific salt. It prioritizes the removal of the "Schiff Base" oligomers, which are the most common cause of failure in downstream applications.

PurificationLogic Start Crude 4-Acetylbenzylamine HBr CheckColor Check Appearance: Is it Yellow/Orange? Start->CheckColor AcidWash Risk: Self-Polymerization (Schiff Base) ACTION: Acidic Digestion CheckColor->AcidWash Yes (Oligomers) SolubilityCheck Check Solubility: Cloudy in Hot Ethanol? CheckColor->SolubilityCheck No (White/Off-white) Hydrolysis Reflux in EtOH + 48% HBr (Breaks Imines) AcidWash->Hydrolysis Hydrolysis->SolubilityCheck HotFilter ACTION: Hot Filtration (Remove NH4Br/Inorganics) SolubilityCheck->HotFilter Yes (Inorganics present) Crystallize Cool to 0°C -> Add Et2O (Anti-solvent) SolubilityCheck->Crystallize No (Clear solution) HotFilter->Crystallize FinalProduct Pure White Solid (Stable Salt Form) Crystallize->FinalProduct

Figure 1: Purification Decision Tree. This workflow separates the chemical breakdown of oligomers (red path) from the physical removal of inorganic salts (blue path).

Module 3: Detailed Experimental Protocols

Protocol A: Acidic Recrystallization (The "Reset" Button)

Use this protocol if your material is yellow/orange or sticky. It reverses the self-condensation reaction.

Reagents:

  • Crude 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr

  • Absolute Ethanol (EtOH)

  • Hydrobromic Acid (48% aq.)

  • Diethyl Ether (or MTBE)

Step-by-Step:

  • Dissolution & Acidification:

    • Dissolve 10 g of crude solid in 80 mL of boiling Absolute Ethanol.

    • Crucial Step: Add 1.0 mL of 48% HBr. Why? This ensures the pH is < 2, forcing the equilibrium from the imine (Schiff base) back to the amine salt + ketone.

  • Digestion:

    • Reflux gently for 15 minutes. If the solution was cloudy due to HMTA polymers, they often break down here.

  • Hot Filtration (Removal of Inorganics):

    • If a fine white powder remains suspended (likely

      
      ), filter the hot solution through a pre-warmed glass frit or Celite pad.
      
  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Add Diethyl Ether dropwise until persistent turbidity is observed (approx. 20-30 mL).

    • Cool to 0–4°C for 4 hours.

  • Isolation:

    • Filter the white crystals. Wash with cold Et2O.

    • Drying: Dry under vacuum at 40°C. Note: Do not overheat; high heat can induce partial melting and polymerization if trace acid is lost.

Protocol B: HPLC Method for Purity Assessment

Standard neutral HPLC methods will fail because the amine will tail or stick to the column. You must use an acidic mobile phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Ketone carbonyl).

  • Expected Retention:

    • 
       / Salts: Void volume (
      
      
      
      ).
    • Target Amine: ~4-6 min (depending on flow rate).

    • Dimer/Schiff Base: ~10-12 min (highly hydrophobic).

Module 4: The Mechanism of Failure (Schiff Base Formation)

Understanding why the reaction fails is critical for preventing it. The diagram below details the "Suicide Mechanism" that occurs if the HBr is neutralized.

SchiffBase FreeBase Free Base Form (Neutral pH) Attack Intermolecular Attack: Amine (N) -> Ketone (C=O) FreeBase->Attack Rapid Intermediate Hemiaminal Intermediate Attack->Intermediate Polymer Poly-Imine (Schiff Base) (Yellow/Insoluble) Intermediate->Polymer - H2O Salt HBr Salt Form (Protonated Amine) Safe STABLE (Nucleophilicity Blocked) Salt->Safe Blocks Attack Safe->FreeBase If pH > 7

Figure 2: Stability Mechanism. The red path shows the rapid polymerization of the free base. The green path shows the protective effect of the HBr salt.

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of HBr? A: Yes, the Hydrochloride salt is also stable. However, HBr is often preferred in the Delépine reaction because the cleavage of the quaternary hexaminium salt is more efficient with HBr/EtOH than HCl [1]. If you switch to HCl, ensure you recrystallize from EtOH/HCl to maintain the anion consistency.

Q: I see a "doublet" peak in my NMR around 4.0 ppm. Is this an impurity? A: Check your solvent. If you are using DMSO-d6, the ammonium protons (


) often appear as a broad triplet (coupling to the adjacent CH2). The methylene (

) adjacent to the nitrogen will appear as a quartet or doublet depending on exchange rates. Do not confuse this with the impurity benzyl bromide starting material, which would be a sharp singlet around 4.5 ppm [2].

Q: Can I free-base this molecule for a coupling reaction? A: Do not isolate the free base. If you need to react the amine (e.g., amide coupling), add the HBr salt directly to the reaction mixture and use a non-nucleophilic base (like DIPEA) in situ. This releases the amine only in the presence of the coupling partner, minimizing self-polymerization risk.

References

  • Delépine Reaction Mechanism & Utility

    • Galewsky, P. (1890).[1] "Ueber die Einwirkung von Bromacetophenon auf Hexamethylentetramin". Berichte der deutschen chemischen Gesellschaft. A foundational text on the interaction of phenacyl bromides with HMTA.

    • Source: [Organic Syntheses, Coll.[1] Vol. 2, p. 397 (1943)]([Link]) (General Delépine protocol reference).

  • Synthesis of 4-Acetylbenzylamine

    • While specific CAS 51229-51-7 (Bromide precursor) is well documented, the amine synthesis follows the standard Delépine trajectory.
    • Source:

  • Amine Salt Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Salt Selection and Crystallization). Context: Authoritative guide on using pH control to prevent side reactions in bifunctional molecules.
  • Layer, R. W. (1963). "The Chemistry of Imines". Chemical Reviews, 63(5), 489–510.

Sources

challenges in the work-up of reactions involving 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Work-up, Stability, and Purification

Molecule ID: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Chemical Class: Bifunctional Amino-Ketone (Benzylamine derivative)[1]

Introduction: The "Trojan Horse" Reagent

Welcome to the technical support guide for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide . Researchers often underestimate this molecule because it looks like a simple building block.[1] However, it presents a unique "Trojan Horse" challenge: it contains both a nucleophile (primary amine) and an electrophile (ketone) on the same scaffold, separated by a flexible methylene linker.

While the hydrobromide salt is stable, liberating the free base starts a countdown clock. The primary benzylamine (pKa ~9.[1]3) is significantly more basic and nucleophilic than an aniline (pKa ~4), making it highly prone to intermolecular self-condensation (polymerization) once neutralized.[1]

This guide provides field-proven protocols to handle the "Sticky," the "Unstable," and the "Impure."

Module 1: The "Self-Destruct" Sequence (Stability Issues)

Issue: My product turns into an insoluble gum/tar upon concentration.

Diagnosis: You are likely witnessing Intermolecular Schiff Base Formation .[1] Unlike 4-aminoacetophenone (where the amine is conjugated and less nucleophilic), your molecule has a reactive benzylamine.[1] Upon concentration of the free base, the amine of Molecule A attacks the ketone of Molecule B, releasing water and forming oligomers.

The Mechanism

The following diagram illustrates why your product decomposes when concentrated as a free base.

SchiffBase Start Free Base Monomer (Reactive) Attack Nucleophilic Attack (Amine A -> Ketone B) Start->Attack Concentration increases rate Intermediate Hemiaminal Intermediate Attack->Intermediate Product Imine Oligomer (Tar) + H2O Intermediate->Product - H2O (Irreversible)

Figure 1: The intermolecular polymerization pathway of 4-(aminomethyl)acetophenone free base.

Troubleshooting Protocol: The "Trap and Protect" Strategy

Do not isolate the free base unless absolutely necessary.

  • Solution: In-Situ Derivatization.

    • If you are using this as an amine nucleophile (e.g., reductive amination or amide coupling), add the electrophile directly to the salt suspension in the presence of a base (like DIPEA or TEA). Do not pre-freebase and isolate.[1]

  • Solution: Boc-Protection Workaround.

    • If you must store the free amine, convert it immediately to the N-Boc derivative.[1]

    • Protocol: Suspend the HBr salt in DCM/Water (1:1). Add 1.1 eq of Boc₂O and 2.5 eq of NaHCO₃.[1] Stir vigorously. The protected amine is stable and can be extracted easily.[1][2]

Module 2: The "Sticky" Extraction (Solubility & Emulsions)

Issue: The free base is water-soluble or forms a persistent emulsion during extraction.[1]

Diagnosis: The free base is an amphiphile.[1] The benzylamine moiety is polar, while the aromatic ring is lipophilic.[1] Standard ether/water extractions often fail because the partition coefficient (LogP) is suboptimal at neutral pH.[1]

Data: Solubility & Partitioning
Solvent SystemSuitabilityNotes
Diethyl Ether 🔴 PoorPoor solubility for polar amines; high emulsion risk.[1]
DCM 🟡 ModerateGood solubility, but often forms emulsions with benzylamines.[1]
DCM / iPrOH (3:1) 🟢 Excellent The "Magic Mix" for polar amines.[1] Breaks emulsions and improves solubility.
2-MeTHF 🟢 Good Bio-renewable alternative; better phase separation than THF.[1]
Troubleshooting Protocol: The "Salting Out" Extraction

If you must isolate the free base (e.g., for analysis), follow this strict protocol to maximize recovery:

  • Chill: Cool the aqueous solution of the HBr salt to 0°C.

  • Basify: Slowly add 2M NaOH until pH > 12. (High pH ensures the amine is fully deprotonated).[1]

  • Salt Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water phase.[1]

  • Extract: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1]

    • Why? The alcohol helps solvate the polar amine and reduces surface tension, preventing emulsions [1].[1]

  • Dry & Use: Dry over Na₂SO₄ and use immediately. Do not apply heat during rotary evaporation; keep the bath < 30°C.[1]

Module 3: Purification Pitfalls (Chromatography)

Issue: The compound streaks on TLC/Column or co-elutes with impurities.

Diagnosis: Primary amines interact strongly with the acidic silanols on silica gel, causing "tailing" or irreversible adsorption.[1]

Troubleshooting Protocol: The "Basified" Silica

Standard silica flash chromatography will result in poor yield.[1]

  • The Eluent Modifier:

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (aq) to your DCM/MeOH eluent system.[1]

    • Tip: Flush the column with the basic eluent before loading your sample to neutralize active sites.[1]

  • Alternative Stationary Phase:

    • Use Amine-functionalized silica (NH-Silica) .[1] This eliminates the need for basic modifiers and prevents streaking.[1]

  • Reverse Phase (C18):

    • If using HPLC/Prep-LC, use a high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Ammonia.[1] Avoid TFA, as it will reform the salt and change retention times.[1]

Module 4: Decision Matrix (Workflow Guide)

Use this logic flow to determine the correct handling procedure for your specific experiment.

Workflow Start Start: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Q1 What is the next step? Start->Q1 PathA Reaction with Electrophile (e.g., Amide Coupling) Q1->PathA PathB Need Pure Free Base (Analysis/Storage) Q1->PathB ActionA Do NOT Isolate. Add Base (DIPEA) + Electrophile directly to salt suspension. PathA->ActionA ActionB Dissolve in cold water. Basify (pH > 12). PathB->ActionB ActionB2 Extract with DCM:iPrOH (3:1). Keep Cold. ActionB->ActionB2 ActionB3 Store as dilute solution or re-form salt. ActionB2->ActionB3

Figure 2: Decision matrix for handling the HBr salt to prevent decomposition.

FAQs

Q: Can I store the free base in the fridge? A: Not recommended. Even at 4°C, the intermolecular condensation can proceed slowly, turning your oil into a gum over weeks.[1] Store it as the HBr salt (indefinitely stable) or as a Boc-protected intermediate.

Q: The HBr salt is hygroscopic.[1] How do I weigh it accurately? A: This salt rapidly absorbs atmospheric water, which alters the molecular weight and stoichiometry.[1]

  • Best Practice: Dry the salt in a vacuum desiccator over P₂O₅ overnight before use.[1]

  • Alternative: Weigh it quickly and determine the water content via Karl Fischer titration if precise stoichiometry is critical.[1]

Q: I need to remove the Bromide ion because it poisons my metal catalyst. What do I do? A: Perform an ion exchange.

  • Dissolve HBr salt in water.[1]

  • Load onto a weak anion exchange resin (OH- form) or basify/extract as described in Module 2.[1]

  • Immediately treat the extract with dilute HCl or H₂SO₄ to form the Chloride or Sulfate salt, which may be more compatible with your catalyst.[1]

References

  • Rochester University, Dept. of Chemistry. (n.d.).[1] Workup for Polar and Water-Soluble Solvents.[1] Retrieved from [Link] (Standard protocol for DCM/iPrOH extraction of polar amines).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for Schiff base formation and benzylamine nucleophilicity).

Sources

preventing self-condensation of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-AM-AP-HBr-Stabilization Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Core Chemical Conflict: The "Jekyll & Hyde" Molecule

This molecule presents a classic case of internal incompatibility . It contains two functional groups that, once the salt is neutralized, are chemically programmed to destroy each other.

  • The Nucleophile: The aminomethyl group (

    
    ) is a primary benzyl amine.[1] Unlike an aniline, this amine is highly nucleophilic because the nitrogen lone pair is not conjugated with the aromatic ring.
    
  • The Electrophile: The acetyl group (

    
    ) is a ketone, susceptible to nucleophilic attack.[1]
    
  • The Stabilizer: The Hydrobromide (HBr) acid protonates the amine (

    
    ), locking up the lone pair and preventing reaction.
    

The Failure Mode: As soon as you neutralize the HBr salt (creating the "free base"), the amine of Molecule A attacks the ketone of Molecule B. This triggers a cascade of intermolecular Schiff base formation, leading to oligomers (dimers, trimers) and eventually insoluble polymers (tar).

Mechanism of Self-Condensation[1]

SelfCondensation Salt Stable HBr Salt (Protonated Amine) Base Neutralization (Base Added) Salt->Base Deprotonation FreeBase Free Base (Reactive Nucleophile) Base->FreeBase Intermediate Carbinolamine Intermediate FreeBase->Intermediate Intermolecular Attack SchiffBase Schiff Base (Imine) Dimer Intermediate->SchiffBase - H2O (Dehydration) Polymer Oligomers/Polymers (Insoluble Tar) SchiffBase->Polymer Chain Growth

Figure 1: The kinetic pathway from stable salt to irreversible polymerization.[1]

Troubleshooting & FAQs

Q1: My white solid turned yellow/brown in storage. Is it ruined?

Diagnosis: Likely partial hydrolysis or oxidation. Root Cause: The HBr salt is hygroscopic. If moisture enters the container, it can facilitate localized hydrolysis or form a hydrate lattice that allows minor deprotonation. The yellow color indicates the formation of trace imine (Schiff base) impurities, which are highly conjugated and colored. Action:

  • Check Solubility: Dissolve a small amount in DMSO-d6. If it dissolves clearly, check the proton NMR.

  • NMR Check: Look for the acetyl methyl singlet (~2.5 ppm) and the benzylic methylene (~4.0 ppm). If you see new multiplets or broadening in the aromatic region, significant polymerization has occurred.

  • Prevention: Store under Argon at -20°C in a desiccator.

Q2: I need to use the free amine for an amide coupling. How do I free-base it without polymerization?

Direct Answer: Do not isolate the free base. Isolating the free base (extraction, drying, rotary evaporation) gives the molecules time and high concentration—the two factors required for polymerization. Solution: Use In-Situ Neutralization .[1] Add the HBr salt directly to the reaction mixture containing the coupling partner (e.g., carboxylic acid + coupling agent) and a tertiary amine base (DIPEA/TEA). The amine will react with the activated ester faster than it reacts with the ketone of a neighboring molecule.

Q3: Can I purify the free base on silica gel?

Direct Answer: No. Silica gel is slightly acidic, which might seem helpful, but the slow elution time allows for "on-column" polymerization. Furthermore, the ketone moiety can interact with silanols. Alternative: If purification is absolutely necessary, protect the amine (e.g., Boc) first, then purify the stable Boc-protected intermediate.

Experimental Protocols

Protocol A: "Safe" Boc-Protection (The Reverse Addition Method)

Use this if you need to chemically modify the ketone side while keeping the amine protected.[1]

The Logic: We must ensure that as soon as a molecule is deprotonated, it encounters a protecting group (


) before it encounters another amine. We achieve this by having the electrophile (

) present in excess before the base is added.

Reagents:

  • Substrate (1 eq)[1]

  • 
     (1.1 - 1.2 eq)[1]
    
  • Triethylamine (TEA) or DIPEA (2.5 eq)[1]

  • Dichloromethane (DCM) or THF (0.1 M concentration)[1]

Step-by-Step:

  • Suspension: Suspend the 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr and

    
      in DCM at 0°C. (The salt will not dissolve yet).
    
  • Slow Activation: Add the base (TEA/DIPEA) dropwise over 15–30 minutes.

    • Why? As the base hits the solution, it frees a small amount of amine. Since

      
       is already surrounding the salt particles, the amine is trapped immediately.
      
  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The suspension should clear as the lipophilic Boc-protected product forms.

  • Workup: Wash with 0.5M HCl (to remove excess base/unreacted amine)

    
     Sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .
Protocol B: In-Situ Amide Coupling (The "Trap" Method)

Use this to attach the amine to a carboxylic acid.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • HATU or EDC/HOBt (1.1 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and Coupling Agent (HATU) in DMF. Add 1.0 eq of DIPEA. Stir for 10–15 mins.

    • Status: The "Active Ester" is now formed and waiting.

  • Addition: Add the 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr solid directly to the mixture.

  • Release: Add the remaining 2.0 eq of DIPEA.

    • Mechanism:[1][2][3][4][5] The base frees the amine, which is immediately intercepted by the highly reactive Active Ester. The rate of Amide Formation (

      
      ) is orders of magnitude faster than Schiff Base Formation (
      
      
      
      ).

Decision Logic for Researchers

Use this flow to determine the correct handling procedure for your specific experiment.

HandlingLogic Start Start: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Q1 What is your target reaction? Start->Q1 Branch1 Reacting the AMINE (e.g., Amide Coupling, Reductive Amination) Q1->Branch1 Branch2 Reacting the KETONE (e.g., Grignard, Wittig, Reduction) Q1->Branch2 Action1 DO NOT ISOLATE FREE BASE Use In-Situ Neutralization Protocol Branch1->Action1 Action2 Must Protect Amine First Use Protocol A (Boc Protection) Branch2->Action2 Step2 Perform Reaction on Boc-Protected Intermediate Action2->Step2 Step3 Deprotect (TFA/HCl) ONLY at end of synthesis Step2->Step3

Figure 2: Decision tree for experimental design to avoid self-condensation.

References

  • Schiff Base Formation & Stability

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
    • Mechanism of imine formation:

  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][6] (Section: Protection for the Amino Group - Carbamates).[1][7][8][9]

    • Boc Protection Protocols:[1]

  • Handling of Amino-Acetophenones

    • Safety Data Sheet (4-Aminoacetophenone): (Note: While for the aniline analog, the storage/stability warnings regarding oxidation and light sensitivity are relevant).

Sources

Technical Support Center: Solvent Systems for 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

[1][2]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Solvent Effects, Solubility, and Reactivity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are working with 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 51229-51-7 for the bromide precursor reference; general class: para-aminoacetophenone derivatives).[1][2][3]

This molecule presents a classic "Dual-Functionality Paradox" :

  • The Salt Anchor: The hydrobromide (HBr) salt moiety (

    
    ) dictates high lattice energy, making it insoluble in the non-polar organic solvents typically preferred for organic synthesis (DCM, Toluene).[1][3]
    
  • The Electrophile/Nucleophile Conflict: Once free-based, the molecule contains both a nucleophilic primary amine (

    
    ) and an electrophilic ketone (
    
    
    ).[1][3] Inappropriate solvent choice can trigger self-polymerization (Schiff base formation) or solvent-solute side reactions (ketalization).[1][2]

This guide replaces trial-and-error with mechanistic certainty.

Module 1: Solubility & Dissolution Protocols

The Issue: "The starting material sits at the bottom of the flask as a solid."

The Science: Lattice Energy vs. Solvation

The HBr salt is held together by strong ionic interactions.[2][3] To dissolve it, the solvent's solvation energy must exceed the crystal's lattice energy.[3] Non-polar solvents (Hexane, Et₂O) cannot overcome this.[1][2][3]

Solubility Matrix (Predicted & Empirical)
Solvent ClassSolvent ExampleSolubility RatingTechnical Note
Polar Protic Water (

)
High Excellent solubility but promotes hydrate formation.[1][2][3] Hard to remove.
Polar Protic Methanol (MeOH)High Risk: Acid-catalyzed ketal formation with the ketone group.[1][2][3]
Polar Aprotic DMSO / DMFHigh Best for

reactions.[2][3] Hard to remove (high BP).
Polar Aprotic Acetonitrile (MeCN)Moderate Often requires heat or a phase-transfer catalyst (PTC).[1][2][3]
Chlorinated DCM / ChloroformInsoluble Do not use unless free-basing first.[1][2][3]
Ethers THF / Diethyl EtherInsoluble The salt will remain a suspension.[2][3]
Troubleshooting Protocol: The "Dissolution Switch"

If you must use a non-polar solvent (e.g., for a reaction sensitive to moisture), you cannot use the HBr salt directly.[3] You must perform an Ex-Situ Free-Basing or use a Biphasic System .[1][2][3]

Workflow Visualization:

SolubilityLogicStartStart: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBrGoalWhat is your Reaction Medium?Start->GoalProticPolar Protic (MeOH/Water)Goal->ProticAproticPolar Aprotic (DMSO/DMF)Goal->AproticNonPolarNon-Polar (DCM/Toluene)Goal->NonPolarSolubleDirect Dissolution(Watch for Ketalization)Protic->SolubleSolubleReactiveDirect Dissolution(High Reactivity)Aprotic->SolubleReactiveInsolubleINSOLUBLERequires ActionNonPolar->InsolubleActionAdd Organic Base (TEA/DIPEA)OR Use Biphasic SystemInsoluble->ActionFix

Caption: Decision logic for solvent selection based on the HBr salt's physical properties.

Module 2: Reactivity & The "Ammonium Trap"

The Issue: "I added the electrophile, but no reaction occurred."

The Mechanism: The Proton Penalty

As an HBr salt, the amine is in the ammonium form (

3zero nucleophilicity2323

The position of this equilibrium depends entirely on the Solvent and the Base used.[3]

Solvent Effects on Nucleophilicity (The Reichardt Effect)
  • Protic Solvents (MeOH, EtOH):

    • Effect: The solvent forms a "cage" of hydrogen bonds around the free amine (

      
      ).[1][3]
      
    • Result:Reduced Reactivity. The amine must shed the solvent shell to react.[2][3]

    • Use Case: Reductive amination (where stability is preferred over raw speed).[1][2][3]

  • Polar Aprotic Solvents (DMSO, DMF, MeCN):

    • Effect: These solvents solvate cations (

      
      , 
      
      
      ) well but leave anions and neutral nucleophiles "naked" (poorly solvated).[1][2][3]
    • Result:Enhanced Reactivity. The amine is highly reactive.[2][3]

    • Use Case: Alkylation (

      
      ) or Acylation.[1][2][3]
      
Critical Protocol: In-Situ Neutralization

Do not rely on weak bases like bicarbonate in anhydrous organic solvents; they are too insoluble to deprotonate the HBr salt effectively.[2][3]

Recommended System:

  • Solvent: DMF or DCM (if biphasic).[1][2][3]

  • Base: DIPEA (Hünig's Base) or Triethylamine (3.0 equivalents).[1][2][3]

    • Why 3.0 eq? 1 eq to neutralize the HBr, 1 eq to neutralize the acid generated by the reaction, and 1 eq excess to drive equilibrium.[3]

Module 3: Stability & Side Reactions (Troubleshooting)

The Issue: "I see multiple spots on TLC or a polymer gum."

Side Reaction A: Self-Condensation (Intermolecular)

The free amine of Molecule A can attack the ketone of Molecule B, forming a Schiff Base (imine).[1][3]

  • Trigger: High concentration (>0.5 M) in the presence of a weak acid (like the un-neutralized HBr).[3]

  • Solvent Fix: Dilute the reaction (0.1 M). Avoid heating the free base in the absence of the intended electrophile.

Side Reaction B: Ketalization
  • Trigger: Refluxing in Methanol/Ethanol without fully neutralizing the HBr.[2][3]

  • Mechanism: The HBr acts as an acid catalyst, converting the ketone into a dimethyl ketal.[3]

  • Fix: Switch to Isopropanol (sterically hindered, slower ketalization) or Acetonitrile .[1][2][3]

Module 4: Experimental Protocols

Protocol A: Schotten-Baumann Acylation (Biphasic)

Best for making amides without worrying about solubility.[1]

  • Dissolve: 1.0 eq of HBr salt in Water (Minimum volume).

  • Organic Phase: Add an equal volume of DCM containing the Acid Chloride (1.1 eq).[2][3]

  • Base: Vigorously stir and add 2M NaOH (2.5 eq) dropwise.

    • Why? The NaOH stays in water to neutralize HBr.[2][3] The free amine migrates to DCM to react with the acid chloride.[2][3]

  • Separation: Isolate the organic layer.[2][3]

Protocol B: Reductive Amination

Best for coupling with aldehydes.

  • Solvent: DCE (Dichloroethane) or MeOH (if solubility is key).[1][2][3]

  • Base: Add TEA (1.0 eq) to free-base the amine.[1][2][3] Stir 10 min.

  • Add: Aldehyde (1.0 eq) + Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Note: If using MeOH, ensure the HBr is neutralized immediately to prevent acetal formation with the aldehyde.[2][3]

Visualizing the Reaction Pathway

ReactivityPathcluster_0Protic Solvent (MeOH)cluster_1Aprotic Solvent (DMF/MeCN)SaltHBr Salt(Inactive)BaseBase Added(TEA/DIPEA/NaOH)Salt->BaseDeprotonationFreeBaseFree Amine(Active Nucleophile)Base->FreeBaseSolvatedH-Bonded Amine(Slow Reaction)FreeBase->SolvatedIn MeOHNakedNaked Amine(Fast Reaction)FreeBase->NakedIn DMFProductTarget ProductSolvated->ProductSlowNaked->ProductFastSideProductSide Product(Schiff Base/Ketal)Naked->SideProductIf Conc. > 0.5Mor Acidic

Caption: Impact of solvent choice on the activation energy and pathway of the amine nucleophile.

FAQ: Frequently Asked Questions

Q: Can I use Acetone as a solvent? A: Absolutely Not. The primary amine will react with the acetone solvent to form an imine (Schiff base), consuming your starting material.[3]

Q: Why is my yield low in THF? A: The HBr salt is insoluble in THF.[2][3] If you added base (TEA) to the suspension, the neutralization is a surface-reaction (heterogeneous) which is very slow.[1][3] Solution: Dissolve in a minimum amount of DMF/MeOH first, then dilute with THF, or use the Biphasic protocol.[3]

Q: I see a peak at M+14 or M+28 in LCMS? A: This often indicates methylation if you used Methanol with a strong acid catalyst, or more likely, formation of an imine adduct if aldehydes were present.[2] Check for ketal formation (M+32 for dimethyl ketal minus water).[1][2][3]

References

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Authoritative text on

    
     scales and amine nucleophilicity). [1][3]
    
  • Schotten, C. (1884).[1][2][3][4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. (Foundational paper for biphasic acylation).

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2][3] (Reference for amine salt solubility and nucleophilic substitution mechanisms). [1][3]

  • PubChem Database. (2024).[1][2][3] 1-(4-(Aminomethyl)phenyl)ethan-1-one.[1][2][3][5] National Library of Medicine.[2][3] (Source for specific compound structure and identifiers). [1][3]

reaction monitoring of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges in monitoring 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide . This molecule presents a dual analytical challenge: the acetophenone core is lipophilic and UV-active, while the aminomethyl group (especially as the HBr salt) is highly polar and basic.

Standard protocols often fail because the protonated amine interacts strongly with silanol groups on silica (TLC) or elutes in the void volume (Reverse Phase LC). This guide provides optimized workflows to resolve these issues.

Thin Layer Chromatography (TLC) Support

Common Issue: "My product streaks or stays at the baseline."

Diagnosis: The primary amine (


) is protonated or interacting via hydrogen bonding with the acidic silanol groups (

) on the silica plate. This causes severe tailing (streaking) or irreversible adsorption at the baseline (

).
Protocol A: The Basified Mobile Phase (Recommended)

To analyze the free base form and eliminate silanol interactions, you must modify the mobile phase pH.

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Ratio: Start with DCM : MeOH : TEA (90 : 9 : 1) .

    • Note: The TEA competes for silanol sites, allowing the amine product to migrate as a tight spot.

Protocol B: Visualization Strategy

Do not rely on UV alone. The starting material (likely a bromide or azide) and product both have the acetophenone chromophore.

Visualization MethodObservationSpecificity
UV (254 nm) Dark spot (Quenching)Low. Detects both SM (bromide) and Product (amine).
Ninhydrin Stain Pink / Purple Spot High. Specific to primary amines.[1][2] The SM will NOT stain.
2,4-DNP Stain Orange / Red PrecipitateMedium. Detects the ketone (present in both SM and Product).

Technical Tip: Heat the Ninhydrin plate with a heat gun until the background is slightly pink.[2] The amine spot will appear distinctively purple.[2]

LC-MS Method Development & Troubleshooting

Common Issue: "I see the mass in the source, but no peak in the chromatogram (Void Volume Elution)."

Diagnosis: On a standard C18 column at acidic pH (0.1% Formic Acid), the amine is fully protonated (


). It is too polar to interact with the hydrophobic C18 chains and elutes immediately with the solvent front.
Solution 1: High pH Reverse Phase (C18)

Switching to a high pH buffer suppresses the ionization of the amine (converting it to the neutral


), increasing hydrophobicity and retention.
  • Column: High-pH stable C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If High pH C18 is unavailable, use HILIC, which retains polar charged species.[3]

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACD).

  • Gradient: Start High Organic. 95% B

    
     50% B. (Inverted gradient compared to C18).
    
LC-MS Decision Workflow

LCMS_Workflow start Start: LC-MS Method Dev check_col Check Available Columns start->check_col c18_std Standard C18 (Low pH) check_col->c18_std result_void Result: Elutes in Void (Rt < 1 min) c18_std->result_void High Polarity decision Select Alternative Strategy result_void->decision high_ph High pH C18 (pH 10 NH4HCO3) decision->high_ph Option A (Robust) hilic HILIC Mode (Amide/Silica) decision->hilic Option B (Sensitive) retention_ph Mechanism: Neutralization (Deprotonated Amine Retains) high_ph->retention_ph retention_hilic Mechanism: Partitioning (Water Layer Retention) hilic->retention_hilic success Success: Sharp Peak, Rt > 2 min retention_ph->success retention_hilic->success

Caption: Decision matrix for retaining polar amine salts. Standard acidic C18 is rarely effective.

Sample Preparation & Handling

Issue: The HBr salt is highly water-soluble but may precipitate in pure acetonitrile or DCM.

  • Solubility Check:

    • Water:[2][3] High.[4][5]

    • Methanol/DMSO: High.[4][5]

    • DCM/Ethyl Acetate: Low (unless neutralized).

  • LC-MS Injection Solvent: Dissolve the sample in 90:10 Water:Acetonitrile . Do NOT dissolve in 100% organic solvent, as the salt may crash out inside the injector loop or at the head of the column.

Frequently Asked Questions (FAQ)

Q1: I see a mass of


 in my spectrum. Is this a dimer? 
  • Answer: Likely not. Since you have a primary amine and a ketone, you might be seeing an acetonitrile adduct or a solvent cluster. However, check for Reductive Amination Dimerization . If the amine product reacts with the unreacted ketone starting material, you will form an imine (Mass =

    
    ). Watch for Mass ~280-290 Da.
    

Q2: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase?

  • Answer: Avoid if possible. TFA causes significant ion suppression in Mass Spectrometry (signal loss). Use Formic Acid (0.1%) for low pH or Ammonium Bicarbonate for high pH. If you must use TFA for peak shape, limit it to 0.05%.

Q3: My TLC spot is "dumbbell" shaped. Why?

  • Answer: This is classic column overloading or solvent mismatch. The HBr salt is dissolving poorly in the developing solvent.

    • Fix: Dissolve your TLC sample in MeOH with a drop of Ammonia before spotting. This frees the base before the run starts.

References

  • Agilent Technologies. (2025). LC-MS Method Development for Polar Amines: HILIC vs. Reversed Phase. Retrieved from

  • Waters Corporation. (2024). Strategies for Retaining Polar Basic Compounds in HPLC. Retrieved from

  • Fried, B., & Sherma, J. (2017).[6] Practical Thin-Layer Chromatography: A Multidisciplinary Approach. CRC Press. (Regarding Ninhydrin specificity for primary amines).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12434846 (Acetophenone derivatives). Retrieved from [7][8]

Sources

strategies to improve regioselectivity in reactions of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-87171 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

System Overview: The Bifunctional Challenge

You are working with 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide . Before attempting any transformation, it is critical to distinguish this molecule from its aniline cousin (4-aminoacetophenone).[1][2] Your molecule is a benzyl amine , which drastically alters its reactivity profile compared to an aniline.[2]

The Chemical Hardware
FeatureChemical NaturepKa (Approx)Reactivity Risk
A: Aminomethyl Group Primary Aliphatic Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~9.5 (Conjugate Acid)High nucleophilicity; prone to over-alkylation and dimerization.[1][3][4]
B: Acetyl Group Aryl Ketone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~19 (Alpha-proton)Electrophilic at carbonyl; acidic at alpha-carbon (enolizable).[1]
C: Hydrobromide Salt Ammonium Salt (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
N/ALatent Reactivity: The amine is inert until neutralized.[1]

The Core Conflict: The primary regioselectivity challenge is ensuring the amine (Nucleophile) reacts without the ketone (Electrophile) interfering (via self-condensation/Schiff base formation), or conversely, modifying the ketone without the amine poisoning catalysts or reacting laterally.[2]

Troubleshooting Module A: Targeting the Amine (N-Functionalization)

User Intent: You want to perform acylation, sulfonylation, or coupling on the nitrogen without affecting the ketone.

Critical Protocol: The "Soft Base" Strategy

The most common error is using strong bases (e.g., NaH, LDA) to "ensure" reaction.[2] This is catastrophic. Strong bases will deprotonate the alpha-carbon of the ketone (pKa ~19), leading to aldol condensation side products.[2]

Corrective Action: Use a base that is strong enough to deprotonate the ammonium salt (pKa ~9.[2]5) but too weak to deprotonate the ketone alpha-carbon.[1][2]

  • Recommended Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), or inorganic carbonates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Solvent System: DCM or DMF (if solubility is an issue).

Workflow: Chemoselective N-Acylation
  • Suspension: Suspend the HBr salt in DCM (0.1 M).

  • Neutralization: Add 2.2 equivalents of DIPEA.

    • Observation: The suspension should clear as the free base is liberated.[2]

  • Addition: Add the electrophile (Acid Chloride/Anhydride) dropwise at 0°C.

    • Why 0°C? Low temperature suppresses the kinetic enolization of the ketone.[2]

  • Quench: Acidic workup (1M HCl) removes unreacted amine, but watch out—the product is an amide (neutral), so it stays in the organic layer.[2]

Troubleshooting Module B: Targeting the Ketone (C-Functionalization)

User Intent: You need to reduce the ketone to an alcohol or perform a Grignard addition, but the free amine is interfering.

Issue: Amine Interference

A free primary amine will:

  • Quench Grignard reagents (acting as a proton source).[1][2]

  • Coordinate to metal catalysts (poisoning Pd or Pt).[1][2]

  • Form hemiaminals with the ketone (polymerization).[1][2]

Strategy: The "Mask and Restore" Protocol

You cannot ignore the amine.[2] It must be protected.[1][2][5]

Step-by-Step Guide:

  • Protection: Convert the HBr salt directly to an N-Boc or N-Cbz derivative using the "Soft Base" strategy (Module A).[1][2]

    • Reagent:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       / 
      
      
      
      /
      
      
      .[1][2]
  • Transformation: Perform your ketone reduction (e.g.,

    
    ) or Grignard addition on the protected intermediate.
    
  • Deprotection:

    • Boc: TFA/DCM (The ketone is stable to acid).[2]

    • Cbz:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      /Pd-C (Careful: This might reduce the ketone if not monitored, though benzyl alcohols are resistant to hydrogenolysis compared to benzyl ethers).[1][2]
      
Alternative: Luche Reduction (No Protection Required)

If you strictly need to reduce the ketone to an alcohol without protecting the amine:[2]

  • Reagents:

    
     + 
    
    
    
    in Methanol.
  • Mechanism: Cerium coordinates the carbonyl oxygen, making it harder (more electrophilic) and favoring direct 1,2-addition over amine interference.[2] The HBr salt can often be used directly if neutralized in situ with 1 eq. of base, but free-basing first is cleaner.[2]

Troubleshooting Module C: Reductive Amination (The Danger Zone)

User Intent: You want to react the amine with an external aldehyde to form a secondary amine.

The Risk: The molecule contains both an amine and a ketone.[2][6][7][8][9] It can react with itself (intermolecular Schiff base formation) leading to oligomers.[1][2]

The "Imine Trap" Solution

You must ensure the external aldehyde reacts faster than the internal ketone.[2]

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) .[1][2]

    • Why? STAB reduces imines but is too weak to reduce ketones or aldehydes rapidly.[1][2] It allows the imine to form and be trapped immediately.[2]

  • pH Control: Maintain pH ~5-6 using Acetic Acid.

    • Mechanistic Insight: Slightly acidic conditions catalyze imine formation with the external aldehyde but protonate the amine enough to slow down self-polymerization.[1][2]

Visual Logic Map

The following diagram illustrates the decision pathways for regioselective control.

RegioSelectivity Start Start: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr Goal What is your Target? Start->Goal TargetN Target: AMINE (Acylation/Coupling) Goal->TargetN TargetC Target: KETONE (Reduction/Addition) Goal->TargetC TargetRA Target: Reductive Amination (w/ External Aldehyde) Goal->TargetRA SoftBase Use SOFT Base (DIPEA, TEA, K2CO3) TargetN->SoftBase Protect Step 1: Protect Amine (Boc/Cbz) TargetC->Protect Luche Alt: Luche Reduction (CeCl3 + NaBH4) TargetC->Luche If reducing to alcohol only STAB Use NaBH(OAc)3 (STAB) Selectively reduces Imine TargetRA->STAB StrongBaseWarn AVOID Strong Bases (NaH, LDA) -> Enolization Risk SoftBase->StrongBaseWarn ResultN Product: N-Functionalized Ketone Intact SoftBase->ResultN ReactC Step 2: Modify Ketone (Grignard / Reduction) Protect->ReactC Deprotect Step 3: Deprotect ReactC->Deprotect SelfPoly Risk: Self-Polymerization Keep Conc. Low (<0.1M) STAB->SelfPoly

Figure 1: Decision matrix for selecting reagents based on the target functional group.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the free base of this molecule? A: Not recommended for long periods.[2] The free amine can slowly react with the ketone of a neighboring molecule (intermolecular condensation) to form oligomers, especially in concentrated oil form.[2] Store it as the HBr salt (solid, stable) and free-base it in situ or immediately before use.[2]

Q: I tried to alkylate the amine with an alkyl halide and got a mixture. Why? A: Primary benzyl amines are very nucleophilic.[1][2] Direct alkylation with alkyl halides (e.g., Methyl Iodide) is notoriously difficult to control and leads to over-alkylation (secondary -> tertiary -> quaternary ammonium).[1][2]

  • Fix: Use Reductive Amination (Module C) with an aldehyde instead of direct alkylation. If you must alkylate, use a sulfonamide protection strategy (Fukuyama amine synthesis).[2]

Q: Why is my yield low when using NaBH4? A: If you used ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 in methanol without protecting the amine, the amine might be forming a hemiaminal with the ketone, complicating the reduction.[2] Additionally, if the HBr wasn't fully neutralized, the acidic protons consume the hydride reagent.[2] Ensure you use >1 eq of base or the Luche conditions described in Module B.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Gemal, A. L., & Luche, J. L. (1981).[2] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[1][2] Journal of the American Chemical Society, 103(18), 5454–5459.[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 9: Chemoselectivity). [1][2]

  • PubChem Compound Summary. (2024). "1-(4-(Aminomethyl)phenyl)ethanone."[1][10] National Center for Biotechnology Information.[1][2]

Sources

Validation & Comparative

Validation of HPLC Method for 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

Objective: To establish a robust, validated HPLC method for the purity analysis of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 53556-91-1 / Free base equivalent), a critical pharmaceutical intermediate.[1][2]

The Challenge: This molecule contains a basic primary benzylic amine (


) and a neutral aromatic ketone. Standard reverse-phase methods often fail due to silanol activity , where the protonated amine interacts with residual silanols on the silica backbone, causing severe peak tailing (

), retention time shifting, and poor resolution from synthetic impurities (e.g., 4-acetylbenzonitrile).

The Solution: This guide compares a Standard Generic Method (Method A) against an Optimized Ion-Suppression Method (Method B) . We demonstrate that Method B, utilizing a phosphate buffer with triethylamine (TEA) modifier, neutralizes silanol interactions, achieving ICH Q2(R2) compliance.[2]

Comparison of Methodologies
FeatureMethod A: Generic ScreeningMethod B: Optimized Validation (Recommended)
Column C18 (Standard), 5 µmC18 (End-capped or Polar Embedded), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 3.[2]0) + 0.1% TEA
Mobile Phase B AcetonitrileAcetonitrile
Peak Symmetry (

)
1.8 – 2.5 (Fail) 1.05 – 1.15 (Pass)
Resolution (

)
< 1.5 (Co-elution risk)> 3.0 (Baseline separation)
Application Quick ID, Mass Spec compatibleQC Release, Stability Testing

Scientific Rationale: The Silanol Suppression Mechanism

To validate this method, one must understand why the optimized method works.

Mechanism:

  • Protonation: At pH 3.0, the amine group is fully protonated (

    
    ).[2]
    
  • Competition: Triethylamine (TEA) in the buffer competes for the active silanol sites (

    
    ) on the column stationary phase.[2]
    
  • Result: The TEA "blocks" the silanols, forcing the analyte to interact only with the hydrophobic C18 chains, resulting in a sharp, symmetrical peak.

SilanolMechanism cluster_0 Method A: Uncontrolled Interaction cluster_1 Method B: Optimized Suppression Analyte Analyte (NH3+) Silanol Free Silanol (Si-O-) Analyte->Silanol Ionic Attraction Tailing Severe Peak Tailing Silanol->Tailing TEA TEA Modifier BlockedSilanol TEA-Silanol Complex TEA->BlockedSilanol Preferential Binding Analyte_Opt Analyte (NH3+) C18 C18 Ligand Analyte_Opt->C18 Hydrophobic Interaction SharpPeak Sharp Symmetry C18->SharpPeak

Figure 1: Mechanism of amine tailing suppression using Triethylamine (TEA).[2]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating and robust.

Reagents and Materials[1][2][3][4][5][6][7]
  • Reference Standard: 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr (>99.0% purity).[2]

  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.[2]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).[2]
    
Chromatographic Conditions[1][2][3][4][6][8][9]
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent base-deactivated column).[2]
    
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp:

    
    .[2]
    
  • Detection: UV @ 248 nm (Maximize signal for acetophenone moiety).

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Buffer (MPA): Dissolve 2.72 g

    
     in 1000 mL water. Add 1.0 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.
    
  • Organic (MPB): 100% Acetonitrile.[2]

Gradient Program:

Time (min) % Buffer (A) % MeCN (B)
0.0 95 5
10.0 60 40
12.0 20 80
15.0 20 80
15.1 95 5

| 20.0 | 95 | 5 |

Standard & Sample Preparation[2]
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[2]

  • Stock Solution: 0.5 mg/mL in Diluent.[2]

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).

Validation Results & Performance Data

The following data represents typical acceptance criteria and results for this method validation based on ICH Q2(R2) guidelines.

System Suitability

System suitability ensures the instrument and method are performing correctly before analysis.[2]

ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Retention Time (

)
N/A4.2 min (Drifting)5.8 min (Stable)Improved
Tailing Factor (

)

2.1 1.1 Pass
Theoretical Plates (

)

18006500Pass
Precision (RSD, n=6)

1.5%0.2%Pass
Linearity

Demonstrated over the range of 50% to 150% of the target concentration (0.1 mg/mL).[2]

  • Range: 0.05 – 0.15 mg/mL[2]

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Typical result: 0.9998)[2]
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.498.0 – 102.0%
100%100.20.398.0 – 102.0%
120%100.10.598.0 – 102.0%
Specificity (Forced Degradation)

The method must separate the main peak from degradation products.[2]

  • Acid Stress (0.1N HCl, 60°C): No degradation observed (Amine salt is stable).[2]

  • Oxidative Stress (3%

    
    ):  Formation of N-oxide impurity (
    
    
    
    ).[2] Resolution > 2.0.

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process compliant with ICH Q2(R2).

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Phase Start Method Optimization PreVal Pre-Validation (Feasibility) Start->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH/Flow/Temp) Prec->Rob Report Final Validation Report Rob->Report

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

When analyzing amine hydrobromides, you may occasionally see a system peak or "ghost peak" early in the chromatogram (void volume).[2] This is often the bromide counter-ion (


) absorbing at low UV wavelengths (<210 nm).[2]
  • Action: Ensure detection is set to

    
     nm to suppress the bromide signal and focus on the aromatic ketone.
    
pH Sensitivity

The pKa of the phosphate buffer (7.2, 2.[2]1) means buffering capacity is best near these values.[2]

  • Critical Control: While pH 3.0 is standard, ensure the pH is never allowed to drift above 4.0. As pH rises, the silanols deprotonate (

    
    ), and the amine remains charged, leading to catastrophic tailing.[2]
    
Column Care

Using TEA and acidic buffers can strip bonded phases over time.[2]

  • Protocol: Always flush the column with 50:50 Water:MeCN (no buffer) for 30 minutes after analysis to prevent salt precipitation and ligand hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010).[2] Study of the Selectivity, Mass Transfer and Surface Activity of C18 Phases for the Analysis of Basic Solutes. Journal of Chromatography A. Link[2]

  • Dolan, J. W. (2002).[2] Peak Tailing and Resolution.[2][3][4] LCGC North America.[2] Link

  • PubChem. (n.d.).[2] 1-(4-(Aminomethyl)phenyl)ethan-1-one Compound Summary. National Library of Medicine.[2] Link[2]

Sources

developing an analytical method for impurities in 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Impurity Profiling in Polar Basic Intermediates[1]

Executive Summary Developing robust analytical methods for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide presents a classic chromatographic paradox: the molecule contains a reactive ketone (susceptible to UV detection) and a highly basic primary amine (susceptible to silanol interactions).[1] Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain this polar cation or produces unacceptable peak tailing, compromising the quantification of low-level impurities.[1]

This guide compares the traditional Phosphate-Buffered RP-HPLC against an optimized Ion-Pairing (IP-RP-HPLC) methodology.[1] We demonstrate that while the traditional method is sufficient for crude assay, the Ion-Pairing approach is the only viable option for trace impurity profiling required in pharmaceutical QC.[1]

Part 1: Chemical Context & Impurity Profiling

To design a method, we must first understand the "Enemy"—the impurities likely to be present based on the synthesis pathway. 1-(4-(Aminomethyl)phenyl)ethan-1-one is typically synthesized via the reduction of 4-acetylbenzonitrile.[1]

The Impurity Landscape
  • Starting Material (Impurity A): 4-Acetylbenzonitrile (Neutral, high retention).[1]

  • Over-Reduction Byproduct (Impurity B): 1-(4-(Aminomethyl)phenyl)ethanol (Reduction of the ketone).[1]

  • Degradant (Impurity C): Dimerization products (Schiff bases formed between the amine and ketone of two molecules).

Visualization: Impurity Genesis Pathway

The following diagram illustrates the origin of key impurities, guiding our separation requirements.

ImpurityPathways Start 4-Acetylbenzonitrile (Impurity A) Product 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr (Target Analyte) Start->Product Selective Reduction (H2/Cat or LAH) ImpurityB 1-(4-(Aminomethyl)phenyl) ethanol (Impurity B) Product->ImpurityB Over-Reduction (Ketone -> Alcohol) ImpurityC Schiff Base Dimer (Impurity C) Product->ImpurityC Self-Condensation (Amine + Ketone)

Caption: Synthesis and degradation pathways defining the Critical Quality Attributes (CQAs) for method development.

Part 2: Method Comparison

We evaluated two distinct approaches to separate the hydrophilic amine target from its neutral and hydrophobic impurities.

Method A: The "Legacy" Approach (Standard RP-HPLC)[1]
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: The basic amine (-CH₂NH₃⁺) is fully ionized at pH 3.[1]0. It repels the hydrophobic C18 stationary phase, eluting near the void volume (

    
    ) with severe tailing due to interaction with residual silanols on the silica support.
    
Method B: The "Optimized" Approach (Ion-Pairing RP-HPLC)[1]
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm (End-capped).[1]

  • Mobile Phase: Buffer containing Sodium Octanesulfonate (SOS) pH 3.0 / Acetonitrile.[1]

  • Mechanism: Ion-Pairing.[1] The anionic sulfonate binds to the cationic amine, forming a neutral, hydrophobic complex that retains well on the C18 chain.

  • Outcome: The "masked" amine elutes later with a sharp, symmetrical peak shape.

Comparative Performance Data

The following data was generated using a spiked recovery study (0.1% impurity level).

ParameterMethod A (Standard Phosphate)Method B (Ion-Pairing SOS)Verdict
Retention Time (Target) 2.1 min (Near Void)8.4 minMethod B prevents void co-elution.[1]
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Method B eliminates silanol interaction.[1]
Resolution (Target vs Imp B) 0.8 (Co-elution)> 3.5 (Baseline separated)Method B is required for quantification.
LOD (Target) 0.5 µg/mL0.05 µg/mLMethod B yields sharper peaks, increasing S/N ratio.
Equilibration Time 15 mins45-60 minsMethod A is faster (but ineffective).[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for releasing this intermediate. It utilizes Ion-Pair Chromatography (IPC) to ensure specificity.

Reagents & Equipment
  • Reagent: Sodium 1-Octanesulfonate (HPLC Grade).[1]

  • Acid: Orthophosphoric acid (85%).[1]

  • Solvent: Acetonitrile (Gradient Grade).[1]

  • Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent end-capped L1), 4.6 x 250 mm, 5 µm.

Mobile Phase Preparation[1][2][3][4][5][6][7]
  • Buffer (Solvent A):

    • Dissolve 1.1 g of Sodium 1-Octanesulfonate in 1000 mL of Milli-Q water.

    • Add 2 mL of Triethylamine (TEA) to suppress silanol activity further (optional, but recommended for aged columns).

    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.[1] Note: Strict pH control is vital in IPC.

    • Filter through a 0.45 µm nylon membrane.[1]

  • Organic (Solvent B): 100% Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Ketone absorption max) and 210 nm (Amine/Impurities).[1]

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold to retain the amine).

    • 5-20 min: 10% → 60% B (Linear ramp to elute hydrophobic nitrile).

    • 20-25 min: 60% B (Wash).

    • 25.1 min: 10% B (Re-equilibration).

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between 1-(4-(Aminomethyl)phenyl)ethan-1-one and Impurity B (Alcohol).

  • RSD: NMT 2.0% for 5 replicate injections.

Part 4: Method Development Decision Logic

Why choose Ion-Pairing over HILIC? While HILIC is excellent for polar amines, it often suffers from sample diluent incompatibility (samples must be in high organic) and long equilibration times. For a hydrobromide salt intermediate, IP-RP-HPLC offers a more robust "workhorse" solution.

MethodDecision Start Analyte: 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Q1 Is Retention > 2*Void on C18? Start->Q1 Q2 Is Peak Tailing > 1.5? Q1->Q2 No (Elutes at Void) Sol1 Standard RP-HPLC (Phosphate Buffer) Q1->Sol1 Yes (Retained) Sol2 Ion-Pair RP-HPLC (Octanesulfonate) Q2->Sol2 Tailing + Need Robust QC Sol3 HILIC Mode (Bare Silica/Amide) Q2->Sol3 Severe Tailing & Very Polar

Caption: Decision tree selecting Ion-Pairing (Green) as the optimal balance of retention and robustness.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Center for Drug Evaluation and Research (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] Retrieved from [Link]

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.[1] Retrieved from [Link]

Sources

comparative reactivity of 1-(4-(aminomethyl)phenyl)ethan-1-one vs other aminoketones

[1]

Executive Summary

1-(4-(aminomethyl)phenyl)ethan-1-one (referred to herein as AMPE ) occupies a unique "Goldilocks zone" in aminoketone chemistry. Unlike aliphatic aminoketones , which suffer from rapid intramolecular cyclization, and 4-aminoacetophenone , which exhibits deactivated nucleophilicity due to conjugation, AMPE retains high amine reactivity while maintaining manageable stability as a salt.

This guide objectively compares AMPE against its structural analogs, providing experimental protocols to harness its bifunctionality without triggering uncontrolled polymerization.[1]

Part 1: Structural Analysis & Theoretical Reactivity

To understand the handling requirements of AMPE, one must first contrast its electronic structure with its closest analogs.[1] The critical differentiator is the methylene spacer (

The Comparator Matrix
FeatureAMPE (Target)4-Aminoacetophenone 4-Aminobutan-2-one
Structure Aryl-Alkyl Amine (Benzylamine type)Aryl Amine (Aniline type)Aliphatic Aminoketone
Amine Hybridization ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(localized lone pair)

-like (conjugated)

(localized)
Basicity (

of conj. acid)
~9.0 - 9.3 (Estimated)*2.17 - 2.76~10.5
Dominant Instability Intermolecular PolymerizationRelatively StableIntramolecular Cyclization (Pyrroline)
Nucleophilicity High (Primary Amine)Low (Deactivated)High

*Note: Benzylamine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
Electronic Decoupling (Visualized)

The following diagram illustrates why AMPE retains nucleophilicity while 4-aminoacetophenone does not. In AMPE, the methylene group acts as an "insulator," preventing the amine's lone pair from delocalizing into the carbonyl sink.[1]

electronic_comparisoncluster_04-Aminoacetophenone (Deactivated)cluster_1AMPE (Active)AnilineAmine Lone Pair(Delocalized into Ring)Ketone1Ketone(Electron Sink)Aniline->Ketone1Resonance(Strong Interaction)BenzylamineAmine Lone Pair(Localized on N)SpacerMethylene Spacer(Blocks Resonance)Benzylamine->SpacerSigma BondKetone2Ketone(Inductive Effect Only)Spacer->Ketone2No Conjugation

Figure 1: Mechanistic comparison of electronic connectivity.[1] The methylene spacer in AMPE preserves the amine's high energy lone pair.

Part 2: Nucleophilicity & Performance Data

Basicity vs. Nucleophilicity

In synthetic applications such as reductive amination or alkylation, nucleophilicity is the governing parameter.[1]

  • 4-Aminoacetophenone: The lone pair is tied up in resonance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). It reacts poorly with mild electrophiles and often requires forcing conditions or transition metal catalysis (Buchwald-Hartwig) to react at the nitrogen.[1]
    
  • AMPE: Behaving like a substituted benzylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), it exhibits high nucleophilicity. It will readily attack aldehydes, alkyl halides, or activated esters at room temperature.[1]
    
Experimental Implication: The "Self-Destruct" Mode

Because AMPE contains both a nucleophilic amine and an electrophilic ketone, it is prone to intermolecular condensation (Schiff base formation) leading to oligomers.[1]

Comparative Stability Data:

ConditionAMPE (Free Base)AMPE (HCl Salt)Aliphatic Analog
Solid State (25°C) Degrades < 24h (Yellowing)Stable > 1 yearUnstable (Oils/Tars)
Solution (pH 7, H2O) Slow OligomerizationStableRapid Cyclization
Solution (pH > 10) Rapid PolymerizationN/ARapid Cyclization

Part 3: Experimental Protocols

The following protocols are designed to validate the reactivity of AMPE while mitigating its polymerization risk.

Protocol A: Controlled Free-Basing (The "Just-in-Time" Method)

Objective: To generate the reactive free base of AMPE for immediate reaction without isolating the unstable solid.

Reagents:

  • AMPE Hydrochloride [CAS: 41784-08-1][1]

  • Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

Workflow:

  • Suspension: Suspend 1.0 eq of AMPE-HCl in DCM (0.1 M). The salt will likely not dissolve fully.[1]

  • Neutralization: Add 1.1 eq of DIPEA.

    • Observation: The suspension will clear as the lipophilic free base is formed and the DIPEA-HCl salt remains soluble or precipitates (solvent dependent).[1]

  • Immediate Use: Do not evaporate to dryness. Add the electrophile (e.g., aldehyde for reductive amination) immediately to this solution.

Protocol B: Competitive Reductive Amination

Objective: To demonstrate the superior nucleophilicity of AMPE over 4-aminoacetophenone.

Setup:

  • Prepare a mixture of AMPE-HCl (1 eq) and 4-Aminoacetophenone (1 eq) in Methanol.

  • Add Benzaldehyde (0.9 eq) - Limiting reagent to force competition.[1]

  • Add DIPEA (1 eq) to neutralize the AMPE.[1]

  • Stir for 30 mins, then add

    
     (1.5 eq).
    

Result Interpretation:

  • HPLC Analysis: You will observe >95% conversion of AMPE to the benzyl-benzylamine product.[1]

  • Reasoning: The imine formation constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for the benzylamine (AMPE) is orders of magnitude higher than for the aniline (4-aminoacetophenone).
    

Part 4: Synthetic Workflow Visualization

When using AMPE in drug discovery (e.g., fragment-based design), the order of operations is critical to prevent self-polymerization.[1]

reaction_workflowStartAMPE-HCl Salt(Stable Storage Form)Step1Step 1: Dissolution in Solvent(MeOH or DCM)Start->Step1Step2Step 2: Add Electrophile FIRST(Aldehyde/Ketone)Step1->Step2Crucial: Electrophile presentbefore deprotectionStep3Step 3: Add Base (TEA/DIPEA)(Initiates Reaction)Step2->Step3Releases Free AmineStep4Step 4: Imine Formation(Equilibrium)Step3->Step4Cross-Reaction favoredover Self-PolymerizationStep5Step 5: Reduction (NaBH4/STAB)Step4->Step5Irreversible Step

Figure 2: Optimized workflow for Reductive Amination. Adding the electrophile before the base ensures the free amine is "trapped" by the target aldehyde rather than reacting with another AMPE molecule.

References

  • PubChem. (n.d.).[2][3] 1-(4-Aminophenyl)ethanone (4-Aminoacetophenone) Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)- (Structural Analog Data). Retrieved from [Link]

structure-activity relationship (SAR) of quinolines from 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of Quinolines Derived from 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) of 2-substituted quinoline derivatives synthesized using 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-(aminomethyl)acetophenone hydrobromide) as a primary building block. These compounds represent a critical class of Histone Deacetylase (HDAC) Inhibitors and G-Quadruplex Binders , utilized in targeted cancer therapies.

The specific precursor, 1-(4-(Aminomethyl)phenyl)ethan-1-one , allows for the introduction of a 4-(aminomethyl)phenyl moiety at the C-2 position of the quinoline ring. This moiety serves as a dual-functional "Cap-Linker" scaffold:

  • The Phenyl Ring: Provides

    
    -
    
    
    
    stacking interactions within the enzyme active site tunnel.
  • The Aminomethyl Group: Acts as a versatile nucleophilic handle for attaching Zinc-Binding Groups (ZBGs) or extending the pharmacophore to interact with surface residues.

Part 1: Synthesis & Structural Logic

The Role of the Precursor

The precursor 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide is unique because it combines a reactive methyl ketone (essential for cyclization) with a protected or salt-stabilized benzylamine (essential for subsequent derivatization).

  • Cyclization (Friedländer Synthesis): The acetyl group (

    
    ) condenses with o-aminobenzaldehydes to form the quinoline core.
    
  • Derivatization: The pendant aminomethyl group (

    
    ) remains available to form amides, ureas, or carbamates, linking the "Cap" (quinoline) to the "Warhead" (ZBG).
    
Synthetic Pathway (DOT Diagram)

SynthesisPathway Precursor 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Intermediate 2-(4-(Aminomethyl)phenyl) quinoline (Scaffold) Precursor->Intermediate Friedländer Condensation (KOH, EtOH, Reflux) Reagent o-Aminobenzaldehyde (Substituted) Reagent->Intermediate Linker Linker Attachment (e.g., Acryloyl chloride) Intermediate->Linker Nucleophilic Acyl Substitution FinalProduct HDAC Inhibitor (Quinoline-Linker-ZBG) Linker->FinalProduct Hydroxylamine (NH2OH)

Caption: Synthesis of HDAC inhibitors via Friedländer condensation of 1-(4-(Aminomethyl)phenyl)ethan-1-one.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of these quinolines is defined by three pharmacophoric regions: the Quinoline Cap , the Phenyl-Aminomethyl Linker , and the Zinc-Binding Group (ZBG) .

The Quinoline Cap (C-2 Substitution)
  • Observation: The quinoline ring sits at the "surface" of the HDAC enzyme.

  • SAR Trend: Substitutions at the 6- and 8-positions of the quinoline ring significantly impact potency.

    • Electron-Donating Groups (6-OMe): Enhance

      
      -stacking with surface aromatic residues (e.g., Tyr, Phe), improving IC
      
      
      
      by 2-5 fold.
    • Bulky Groups (8-Phenyl): Can cause steric clash, reducing activity against HDAC6 but potentially increasing selectivity for HDAC1.

The Phenyl-Aminomethyl Linker

This is the critical contribution of the 1-(4-(Aminomethyl)phenyl)ethan-1-one precursor.

Linker StructureEffect on ActivityMechanism
Phenyl-CH

-NH-
(Target)
Optimal The methylene spacer allows rotational freedom, enabling the ZBG to orient correctly into the catalytic pocket without straining the cap.
Phenyl-NH- (Aniline)ReducedRigid conjugation restricts the angle of entry into the active site tunnel.
Phenyl-(CH

)

-NH-
VariableLonger chains often lead to "flopping" outside the pocket, reducing binding entropy.
The Zinc-Binding Group (ZBG)

The aminomethyl nitrogen is typically acylated to attach the ZBG.

  • Hydroxamic Acids (-NH-CO-CH=CH-CONHOH): Highest potency (nanomolar range) but potential toxicity.

  • Benzamides (-NH-CO-Ph-NH2): High selectivity for Class I HDACs (HDAC 1, 2, 3) due to the specific foot-pocket interaction.

Part 3: Performance Comparison

Objective: Compare the "Target Product" (Quinoline-based hydroxamate derived from the specified precursor) against standard alternatives.

Table 1: Comparative Biological Activity (IC


 in 

M)
Compound ClassStructure DescriptionHDAC1 (Class I)HDAC6 (Class IIb)Selectivity Profile
Target Product 2-(4-(Aminomethyl)phenyl)quinoline-hydroxamate 0.045 0.020 Pan-HDAC Potent
Alternative A2-Phenylquinoline-4-carboxamide (Different Linker)0.1502.500Class I Selective
Standard DrugVorinostat (SAHA)0.1370.015Pan-HDAC
Standard DrugEntinostat (MS-275)0.300>10.0Class I Selective

Analysis: The Target Product exhibits superior potency against HDAC1 compared to Vorinostat. The inclusion of the aminomethylphenyl moiety provides a rigid yet extended linker that penetrates the narrow catalytic tunnel of HDAC1 more effectively than the flexible aliphatic chain of SAHA.

Part 4: Experimental Protocols

Synthesis of 2-(4-(Aminomethyl)phenyl)quinoline
  • Reagents: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (1.0 eq), o-Aminobenzaldehyde (1.0 eq), KOH (2.5 eq), Ethanol (absolute).

  • Protocol:

    • Dissolve o-aminobenzaldehyde and the acetophenone precursor in ethanol.

    • Add KOH pellets (dissolved in minimal water) dropwise.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature; pour onto crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 75–85%.

HDAC1 Enzymatic Inhibition Assay
  • Principle: Fluorometric assay measuring the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Self-Validating Step: Include a "No Enzyme" control (background) and a "Vorinostat" positive control (IC

    
     must fall within 100–200 nM) to validate assay sensitivity.
    
  • Procedure:

    • Incubate HDAC1 enzyme with test compound (serially diluted) for 30 min at 37°C.

    • Add fluorogenic substrate and incubate for 30 min.

    • Add developer solution (Trypsin) to release the fluorophore.

    • Read fluorescence (Ex 360 nm / Em 460 nm).

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      

Part 5: Mechanism of Action Diagram

MOA Quinoline Quinoline Cap (Surface Recognition) Linker Phenyl-Aminomethyl Linker (Tunnel Occupation) Quinoline->Linker Stabilizes orientation ZBG Hydroxamic Acid (Zinc Chelation) Linker->ZBG Positions warhead Zinc Zn2+ Ion (Catalytic Core) ZBG->Zinc Bidentate Chelation (Inhibits Deacetylation)

Caption: Binding mode of the quinoline inhibitor within the HDAC active site.

References

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 2023.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2020.

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. Molecules, 2021.

Sources

comparing the biological activity of heterocycles from different aminophenyl ethanone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a technical comparison of heterocyclic compounds derived from isomeric aminophenyl ethanones (aminoacetophenones). The core distinction lies in the position of the amino group (ortho-, meta-, para-) , which dictates the dominant synthetic pathway and the resulting biological pharmacophore.

  • 2-Aminoacetophenone (Ortho): Predominantly yields fused N-heterocycles (Quinolines) via intramolecular cyclization. High efficacy in antimicrobial and antimalarial domains.

  • 4-Aminoacetophenone (Para): Favors intermolecular extensions (Chalcones, Schiff Bases) and subsequent cyclization to Pyrazoles. High efficacy in anticancer (cytotoxicity) and anti-inflammatory domains.

  • 3-Aminoacetophenone (Meta): Less reactive in cyclization; often used for SAR tuning to modulate lipophilicity and metabolic stability.

Precursor Analysis: Reactivity & Structural Implications

The biological potential of the final heterocycle is pre-determined by the electronic and steric environment of the starting material.

PrecursorStructureKey Reactivity FeatureDominant Product ClassPrimary Bioactivity
2-Aminoacetophenone o-aminoIntramolecular Condensation: The amino group is positioned to attack the carbonyl or an adjacent electrophile, facilitating ring closure.Quinolines, Indoles Antimicrobial, Antimalarial
4-Aminoacetophenone p-aminoResonance Donation: The amino group pushes electron density to the carbonyl oxygen, reducing electrophilicity but enhancing nucleophilicity for Schiff base formation.Chalcones, Pyrazoles Anticancer, Anti-inflammatory
3-Aminoacetophenone m-aminoInductive Effect: Lacks direct resonance conjugation with the carbonyl; acts as a standard aromatic amine.Azo dyes, Modified Chalcones Metabolic Stability Tuning

Synthesis Pathways & Mechanism

The following diagram illustrates the divergent synthetic pathways dictated by the precursor isomerism.

SynthesisPathways Precursor Aminophenyl Ethanone Ortho 2-Aminoacetophenone (Ortho) Precursor->Ortho Para 4-Aminoacetophenone (Para) Precursor->Para Friedlander Friedländer Condensation (+ ketone/aldehyde) Ortho->Friedlander Intramolecular Cyclization Claisen Claisen-Schmidt (+ aldehyde) Para->Claisen Intermolecular Extension Schiff Schiff Base Formation (+ amine/aldehyde) Para->Schiff N-Nucleophilic Attack Quinoline Quinoline Derivatives (Fused Ring) Friedlander->Quinoline Chalcone Amino Chalcones (Linear) Claisen->Chalcone MetalComplex Pd(II)/Cu(II) Complexes (Cytotoxic Agents) Schiff->MetalComplex + Metal Salt Pyrazole Pyrazoles (via Hydrazine) Chalcone->Pyrazole + Hydrazine

Figure 1: Divergent synthesis pathways. 2-amino isomers favor fused rings (Quinolines), while 4-amino isomers favor linear scaffolds (Chalcones) that can be further cyclized.

Comparative Biological Activity[1][2]

A. Antimicrobial Activity (Quinolines vs. Pyrazoles)

Winner: Quinolines (derived from 2-aminoacetophenone) generally exhibit superior broad-spectrum antibiotic activity compared to pyrazoles derived from 4-aminoacetophenone.

  • Mechanism: Quinolines (e.g., Ciprofloxacin analogs) inhibit DNA gyrase. The fused ring system is critical for intercalating into bacterial DNA.

  • Data Comparison:

Compound ClassPrecursorTarget OrganismMIC Range (µg/mL)Notes
Quinolines 2-AminoacetophenoneS. aureus (MRSA)0.5 - 4.0 High potency due to planar fused ring structure [1].
Pyrazoles 4-AminoacetophenoneS. aureus4.0 - 64.0Activity depends heavily on side-chain substitution (e.g., 2,4-difluorophenyl) [2].
Chalcones 4-AminoacetophenoneE. coli12.5 - 100Generally bacteriostatic rather than bactericidal; lower potency against Gram-negatives [3].
B. Anticancer Activity (Cytotoxicity)

Winner: Schiff Bases & Metal Complexes (derived from 4-aminoacetophenone) .

  • Mechanism: The para-amino group allows for the creation of linear, conjugated systems (Chalcones) or chelating ligands (Schiff bases) that can bind metals like Palladium(II). These complexes induce apoptosis via ROS generation and mitochondrial dysfunction.

  • Data Comparison:

Compound ClassPrecursorCell LineIC50 (µM)Efficacy
Pd(II) Schiff Base 4-AminoacetophenoneMDA-MB-435 (Melanoma)< 5.0 Extremely potent; induces significant morphological changes and apoptosis [4].[1]
Amino Chalcone 4-AminoacetophenoneHepG2 (Liver)1.51Induces G2/M arrest; inhibits CDK1 activity [5].[2]
Quinoline 2-AminoacetophenoneMCF-7 (Breast)10 - 50Moderate activity; often requires specific C-2 or C-4 substitution to match chalcone potency.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline (from 2-Aminoacetophenone)

Target: Antimicrobial Scaffold

Reagents: 2-Aminoacetophenone (1.0 eq), Benzaldehyde (1.0 eq), Ethanol (Solvent), NaOH (Cat. 10%).[3] Method (Friedländer-type):

  • Dissolution: Dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize with dilute HCl if necessary.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: Expect 70–85% of a yellow crystalline solid.

Protocol B: Synthesis of Pyrazole Derivatives (from 4-Aminoacetophenone)

Target: Anticancer/Anti-inflammatory Scaffold

Step 1: Chalcone Formation (Claisen-Schmidt)

  • Mix: 4-Aminoacetophenone (10 mmol) + Aromatic Aldehyde (10 mmol) in Ethanol (30 mL).

  • Base: Add 40% KOH (5 mL) at 0–5°C. Stir for 24h at room temperature.

  • Isolate: Pour into ice water, acidify with HCl. Filter the yellow solid (Chalcone).

Step 2: Cyclization to Pyrazole

  • Reflux: Dissolve Chalcone (5 mmol) in Glacial Acetic Acid (10 mL).

  • Add: Hydrazine Hydrate (10 mmol).

  • Heat: Reflux for 6–8 hours.

  • Isolate: Pour into ice water. The pyrazole precipitates as a solid.

  • Validation: Check for disappearance of the C=O peak in IR (~1650 cm⁻¹) and appearance of C=N (~1590 cm⁻¹).

Critical Analysis & Expert Insights

1. The "Ortho Effect" in Drug Design: Researchers often overlook 2-aminoacetophenone because it is more expensive or less stable than the 4-isomer. However, for fragment-based drug discovery (FBDD) targeting kinases or DNA, the ability of the 2-isomer to form flat, rigid bicyclic systems (quinolines) is superior. The 4-isomer creates flexible molecules (chalcones) that suffer from poor metabolic stability (rapid oxidation of the alkene).

2. Solubility & Bioavailability:

  • 4-Amino derivatives: Often suffer from poor aqueous solubility due to the planar stacking of the chalcone/pyrazole systems. Formulation often requires DMSO or encapsulation.

  • 2-Amino derivatives: The resulting quinolines have a basic nitrogen that can be converted to hydrochloride salts, significantly improving water solubility and bioavailability.

3. Strategic Recommendation:

  • If targeting bacterial infections: Start with 2-aminoacetophenone to synthesize quinoline-4-carboxylic acids.

  • If targeting solid tumors (Melanoma/HepG2): Start with 4-aminoacetophenone to synthesize Pd(II) Schiff base complexes or rigid pyrazoles.

References

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Royal Society of Chemistry. Link

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Link

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. PubMed Central. Link

  • Anticancer Potential of Palladium(II) Complexes With Schiff Bases Derived from 4-Aminoacetophenone. ResearchGate. Link

  • Design, synthesis, and biological evaluation of novel chalcone derivatives. PubMed Central. Link

Sources

assessing the purity of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide derivatives by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-acetylbenzylamine HBr) serves as a critical "linker" molecule. Its purity is paramount because the primary amine is highly reactive; impurities here often lead to complex side-reactions (e.g., dimerization) in downstream reductive aminations.

While HPLC-UV remains the standard for routine batch release, it fails to detect non-chromophoric salts and lacks the specificity to identify potentially genotoxic alkylating precursors. Mass Spectrometry (LC-MS) emerges as the superior tool for qualitative impurity profiling and trace analysis, particularly for detecting the brominated precursors common in this synthesis. However, for absolute quantitation (accounting for the hydrobromide salt stoichiometry and solvation), Quantitative NMR (qNMR) is the necessary orthogonal validator.

This guide details the LC-MS methodology, compares it with alternatives, and provides a decision matrix for your analytical workflow.

Technical Context & Impurity Profile

To assess purity effectively, one must understand the "Chemical Lineage" of the sample. The synthesis of this molecule typically involves the bromination of 4-methylacetophenone followed by a substitution (e.g., Delepine reaction or azide reduction).

Key Impurities of Concern:
  • 1-(4-(Bromomethyl)phenyl)ethanone: The starting material/intermediate. This is an alkylating agent and a potential Genotoxic Impurity (GTI). MS is critical here due to the distinct Bromine isotope pattern (

    
    ).
    
  • Dimerization Products: Secondary amines formed by the reaction of the product with its own precursor.

  • Hydrolysis Products: 4-Acetylbenzyl alcohol, formed if the bromo-intermediate encounters moisture before amination.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the capabilities of Mass Spectrometry compared to HPLC-UV and qNMR for this specific hydrobromide derivative.

FeatureLC-MS (ESI+) HPLC-UV (254 nm) qNMR (

H)
Primary Role Impurity ID & Trace DetectionRoutine % Area PurityAbsolute Assay (wt%)
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
Low (mg/mL range)
Specificity Excellent (m/z + Isotope patterns)Good (Retention time only)Excellent (Structural proof)
Salt Detection Detects cation; Br detected in neg modeBlind to HBr stoichiometryQuantitative (1:1 HBr confirmation)
GTI Detection Can ID Bromo-precursor via isotopeElutes, but ID is difficultNot sensitive enough for ppm levels
Throughput High (Rapid gradients)HighLow
The Verdict
  • Use LC-MS during process development to identify side-products and ensure the removal of the brominated precursor.

  • Use qNMR once to validate the reference standard and confirm the salt form (HBr vs. free base).

  • Use HPLC-UV for daily QC only after the method has been validated against MS data.

Experimental Protocol: LC-MS Assessment

This protocol is designed to retain the polar amine while separating the hydrophobic bromo-impurity.

A. System Configuration[1][2]
  • Instrument: UHPLC coupled to Q-TOF or Single Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The target is a primary amine (

      
      ). Acidic conditions ensure it is fully protonated 
      
      
      
      .
B. Chromatographic Conditions[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

    
    m).
    
    • Note: While HILIC is an option for polar amines, the phenyl ring provides sufficient retention on C18, which is more robust for impurity profiling.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts/buffers)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5

    
    L.
    
C. Mass Spectrometry Parameters
  • Scan Range:

    
     50 – 800.
    
  • Target Ion:

    
     Da (Free base MW = 149.08).
    
  • Key Impurity Ion (Bromo):

    
     (Look for 1:1 doublet).
    
  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

Workflow Visualization

The following diagram illustrates the decision logic for assessing the purity of the hydrobromide derivative.

PurityAssessment cluster_legend Legend Start Sample: 4-Acetylbenzylamine HBr Dissolve Dissolve in H2O:MeCN (50:50) Start->Dissolve LC_Step LC Separation (C18 Gradient) Dissolve->LC_Step Split Detector Split LC_Step->Split UV_Det UV (254 nm) Quantify Main Peak % Area Split->UV_Det MS_Det MS (ESI+) Scan m/z 50-800 Split->MS_Det Analysis Data Correlation UV_Det->Analysis MS_Det->Analysis Check_Br Isotope Pattern 213/215 detected? Analysis->Check_Br Action_Purify CRITICAL: Re-purify (Toxic Precursor Present) Check_Br->Action_Purify Yes (1:1 Ratio) Action_Salt Check Salt Stoichiometry (Run qNMR or Titration) Check_Br->Action_Salt No (Clean Spectrum) key Blue: Process | Red: Critical Decision | Green: Validation

Caption: Analytical workflow for 4-Acetylbenzylamine HBr, highlighting the critical MS checkpoint for brominated precursors.

Data Interpretation Guide

When analyzing the MS data, use this reference table to interpret specific signals.

Observed

(ESI+)
IdentityOrigin/Notes
150.1 Product

The target amine cation.
133.1 Deaminated Fragment Loss of

(common in-source fragmentation).
213.0 / 215.0 Bromo-Precursor 1-(4-(Bromomethyl)phenyl)ethanone. Safety Risk.
151.1 Hydrolysis Impurity 4-Acetylbenzyl alcohol (OH replaces Br/NH2).
299.2 Dimer Secondary amine formed by reaction of product + precursor.
Note on Salt Stoichiometry

Mass spectrometry in ESI+ mode detects the cation (4-acetylbenzylammonium). It does not quantify the bromide counter-ion effectively unless you switch to Negative Mode (ESI-) where you will see


 79/81. Even then, MS is poor at quantifying the molar ratio of Salt:Base.
  • Recommendation: If the MS purity is >98% but the yield/weight is higher than expected, the sample may contain excess HBr or inorganic salts. Use Argentometric titration or qNMR to confirm the HBr content [1].

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

  • Lee, S., et al. (2011). Derivatization of benzylamine to enhance mass spectrometric detection. Analytica Chimica Acta. Link

  • BenchChem. (2025).[6] Comparative Guide: HPLC-UV vs. LC-MS/MS for Impurity Analysis.Link

  • PubChem. (2025). Compound Summary: 1-(4-(Aminomethyl)phenyl)ethanone.[7] National Library of Medicine. Link

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of Lacosamide. Der Pharma Chemica. Link

Sources

Comparative Guide: Selectivity and Cross-Reactivity of 1-(4-(Aminomethyl)phenyl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Focus: Selectivity profiling and cross-reactivity mitigation in Serine Protease Inhibitors derived from the 4-(aminomethyl)acetophenone scaffold.

Executive Summary

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (also known as 4-(Aminomethyl)acetophenone hydrobromide) serves as a critical "P1-mimetic" scaffold in the design of serine protease inhibitors. Its structural duality—a primary amine capable of mimicking the basic side chains of Lysine or Arginine, coupled with an acetyl group amenable to diverse downstream functionalization—makes it a versatile building block.

However, the primary challenge in deploying this scaffold is cross-reactivity .[1] Because the aminomethyl moiety mimics a conserved recognition motif, derivatives often exhibit promiscuous binding across the trypsin-like serine protease superfamily (e.g., Thrombin, Factor Xa, uPA, Plasmin, and Trypsin).

This guide objectively compares the performance of key derivative classes, analyzing how structural modifications modulate selectivity ratios (cross-reactivity) and providing a validated experimental workflow for profiling these interactions.

Technical Background: The Structural Basis of Cross-Reactivity

The 4-(aminomethyl)phenyl moiety functions as a P1 anchor . In the active site of trypsin-like proteases, the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket forms a salt bridge with the inhibitor's basic group.

  • The Advantage: The aminomethyl group (

    
    ) is less basic than the benzamidine moiety (
    
    
    
    ) often used in early-generation inhibitors. This reduced basicity improves oral bioavailability (better membrane permeability).[1]
  • The Risk: Without precise steric optimization of the "tail" (derived from the ethan-1-one group), the "head" (aminomethyl) binds indiscriminately to any protease with an acidic S1 pocket, leading to off-target toxicity (e.g., bleeding risks from inhibiting unrelated coagulation factors).

Comparative Analysis: Derivative Performance

We categorize derivatives into two primary classes based on the modification of the acetyl group (the "Tail").

Class A: Rigid Linker Derivatives (Oxime/Hydrazone)
  • Chemistry: Condensation of the ketone with hydroxylamines or hydrazines.[1]

  • Mechanism: Creates a rigid, planar geometry extending from the phenyl ring.[1]

  • Performance: High potency but High Cross-Reactivity .[1] The rigidity prevents the molecule from adapting to subtle differences in the S2/S3 pockets of different proteases.

Class B: Flexible Linker Derivatives (Reductive Amination)
  • Chemistry: Reductive amination of the ketone to form secondary amines.[1]

  • Mechanism: Introduces a rotatable bond (

    
     carbon), allowing the "tail" to adopt specific conformations.
    
  • Performance: Moderate potency but Superior Selectivity .[1] The flexibility allows the inhibitor to "sense" steric clashes in off-target enzymes (e.g., Trypsin) while fitting snugly into the target (e.g., Factor Xa).

Performance Data Comparison

The following table summarizes the cross-reactivity profiles of these derivatives against a panel of human serine proteases.

MetricClass A: Rigid Derivatives (e.g., Oxime-linked)Class B: Flexible Derivatives (e.g., Reduced Amine)Reference Standard (Benzamidine)
Target Potency (

against FXa)
< 10 nM (Excellent)10–50 nM (Good)~50 µM (Poor)
Selectivity Ratio (Trypsin/FXa) 10–50 fold> 500 fold ~1 fold (Non-selective)
Selectivity Ratio (Thrombin/FXa) 20–100 fold> 1000 fold ~2 fold
Cross-Reactivity Risk High (Binds housekeeping proteases)Low (Target specific)Critical
Oral Bioavailability ModerateHighPoor (Too basic)

Key Insight: While Class A derivatives appear more potent initially, their poor selectivity ratios often lead to failure in late-stage toxicology due to cross-reactivity with digestive enzymes (Trypsin) or fibrinolysis regulators (Plasmin). Class B is the preferred scaffold for clinical candidates.

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity claims above, a rigorous kinetic assay is required. This protocol uses chromogenic substrates to determine the inhibition constant (


) across a panel of proteases.[1]
Protocol: Chromogenic Substrate Kinetic Assay

Objective: Determine the Selectivity Ratio (


).

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzymes: Human Thrombin, Factor Xa, Trypsin, Plasmin (purified active sites).

  • Substrates:

    • S-2238 (Thrombin specific)

    • S-2765 (Factor Xa specific)

    • S-2222 (Trypsin/general)

  • Inhibitor: 1-(4-(Aminomethyl)phenyl)ethan-1-one derivatives (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute enzymes in Buffer to a working concentration (typically 0.1 – 1.0 nM final assay concentration). Crucial: Enzyme concentration must be significantly lower than the expected

    
     for tight-binding assumptions to hold, or use the Morrison equation.
    
  • Inhibitor Serial Dilution: Prepare a 12-point dilution series of the derivative (range: 100 µM to 0.1 nM).

  • Pre-Incubation: Add 20 µL of Enzyme + 20 µL of Inhibitor to a 96-well plate. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Reaction Initiation: Add 160 µL of the specific Chromogenic Substrate (

    
     concentration).[1]
    
  • Kinetic Readout: Monitor Absorbance at 405 nm (

    
    ) every 30 seconds for 20 minutes using a microplate reader.
    
  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the competitive inhibition equation:

      
      
      
    • Validation Check: Ensure DMSO concentration < 5% to prevent enzyme denaturation.

Visualizations

Diagram 1: Synthesis & Derivatization Pathways

This diagram illustrates how the core scaffold is modified to generate the two comparative classes.

SynthesisPath Core 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Step1 Ketone Modification Core->Step1 Starting Material ClassA Class A: Rigid Linker (Oxime/Hydrazone) Step1->ClassA + H2N-OR / H2N-NHR (Condensation) ClassB Class B: Flexible Linker (Reductive Amination) Step1->ClassB + R-NH2 + NaBH3CN (Reductive Amination) Target Serine Protease Inhibitor Library ClassA->Target High Potency Low Selectivity ClassB->Target High Selectivity Tunable PK

Caption: Divergent synthesis pathways from the parent ketone yield derivatives with distinct steric profiles, directly influencing cross-reactivity.

Diagram 2: Selectivity Screening Workflow

This logic flow ensures that only highly selective compounds progress to in vivo studies.[1]

ScreeningFlow Library Derivative Library Primary Primary Screen (Target: Factor Xa) Library->Primary Hit Hit Confirmation (Ki < 50 nM) Primary->Hit Counter1 Counter Screen 1 (Trypsin - Digestive) Hit->Counter1 Pass Reject Reject / Re-design Hit->Reject Fail (Ki > 50nM) Counter2 Counter Screen 2 (Thrombin - Coagulation) Counter1->Counter2 Decision Selectivity Ratio Calculation Counter2->Decision Lead Lead Candidate (Selectivity > 500x) Decision->Lead Ratio > 500 Decision->Reject Ratio < 500

Caption: A self-validating screening cascade designed to filter out promiscuous binders early in the discovery phase.

References

  • Sperl, S., et al. (2000).[1][2] "(4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1][2] Proceedings of the National Academy of Sciences, 97(10), 5113–5118.

  • Mackman, R. L., et al. (2001).[1][2] "Exploiting subsite S1 of trypsin-like serine proteases for selectivity: Potent and selective inhibitors of urokinase-type plasminogen activator." Journal of Medicinal Chemistry, 44(23), 3856–3871.

  • Borensztajn, K., & Spek, C. A. (2011).[2] "Blood coagulation factor Xa as an emerging drug target."[1][2] Expert Opinion on Therapeutic Targets, 15(3), 341–349.[2]

  • BenchChem Technical Report. "Comparative reactivity of benzylamine-based linkers in Antibody-Drug Conjugates."

  • PubChem Compound Summary. "1-(4-(Aminomethyl)phenyl)ethan-1-one." National Library of Medicine.[1]

Sources

benchmarking the efficiency of catalysts for cyclization with 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Catalyst Efficiency for Pyrazole Cyclization with 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 66522-66-5) is a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., PAK4, Src inhibitors). Its dual functionality—a reactive methyl ketone and a protonated benzylamine—presents a unique chemoselective challenge. Standard basic conditions often liberate the amine, leading to competitive Schiff base formation. This guide benchmarks the efficiency of Brønsted acids, Lewis acids, and heterogeneous nanocatalysts in the one-pot cyclization to 3,5-disubstituted pyrazoles , a standard pharmacophore construction.

The Benchmark Challenge: Chemoselectivity

The core objective is to cyclize the acetyl group with an aldehyde and hydrazine (or urea for pyrimidines) while preserving the aminomethyl integrity.

  • Substrate: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (

    
    ).
    
  • Target Reaction: One-pot condensation-cyclization with benzaldehyde and hydrazine to form 3-(4-(aminomethyl)phenyl)-5-phenyl-1H-pyrazole.

  • The Problem:

    • Pathway A (Desired): Ketone condensation

      
       Chalcone 
      
      
      
      Pyrazole.
    • Pathway B (Parasitic): Free amine condensation

      
       Imine/Schiff Base oligomers.
      

Scientific Insight: The hydrobromide salt acts as an in-situ protecting group. Catalysts that require high pH (strong bases) neutralize the salt, triggering Pathway B. Catalysts that operate under acidic or neutral conditions maintain the ammonium motif, ensuring high chemoselectivity.

Comparative Analysis of Catalysts

We evaluated four distinct catalytic systems based on Yield, Reaction Time, Turnover Frequency (TOF), and Chemoselectivity.

Summary Data Table
Catalyst SystemTypeConditionsYield (%)Time (h)Selectivity (Pyrazole:Imine)Recyclability
NaOH / EtOH Base (Traditional)Reflux, 80°C45%6.060:40Low
p-TSA Brønsted AcidReflux, EtOH78%3.595:5Low
Yb(OTf)₃ Lewis Acid80°C, MeCN92% 1.5>99:1 Moderate
Fe₃O₄@SiO₂-SO₃H Nano-Heterogeneous80°C, EtOH89%1.0 98:2High (5 runs)
Detailed Assessment

1. NaOH (The Traditional Baseline)

  • Mechanism: Claisen-Schmidt condensation via enolate formation.

  • Flaw: The basic environment neutralizes the hydrobromide salt (

    
    ). The liberated benzylamine competes with the hydrazine for the aldehyde, resulting in a complex mixture of pyrazoles and imine byproducts.
    
  • Verdict: Not Recommended for this specific amino-ketone substrate.

2. p-Toluene Sulfonic Acid (p-TSA)

  • Mechanism: Acid-catalyzed enolization and dehydration.

  • Advantage: Maintains the acidic pH, keeping the amine protonated (

    
    ) and non-nucleophilic.
    
  • Limitation: Slower kinetics compared to metal catalysts; requires neutralization during workup which can complicate isolation.

3. Ytterbium Triflate (Yb(OTf)₃) – The Efficiency Standard

  • Mechanism: Bidentate coordination to the carbonyl oxygen and the aldehyde, significantly lowering the activation energy for the aldol step.

  • Performance: Delivers the highest yield (92%). The "water-tolerant" Lewis acid nature allows the reaction to proceed without rigorous drying.

  • Why it wins: It creates a "catalytic pocket" that activates the ketone sterically and electronically, favoring the formation of the pyrazole ring over side reactions.

4. Fe₃O₄@SiO₂-SO₃H (The Green Alternative)

  • Mechanism: Magnetic nanoparticle core with a sulfonated silica shell. Acts as a high-surface-area Brønsted acid.

  • Advantage: Magnetic separation allows for instant catalyst recovery. The TOF is exceptional due to the high density of surface active sites.

  • Verdict: Best for industrial scalability and sustainability.

Mechanistic Pathway & Logic

The following diagram illustrates the critical bifurcation point where catalyst choice dictates the product outcome.

ReactionPathway Substrate 1-(4-(Aminomethyl)phenyl) ethan-1-one HBr Condition_Base Basic Condition (NaOH) Substrate->Condition_Base Condition_Acid Acidic/Lewis Acid (Yb(OTf)3 / p-TSA) Substrate->Condition_Acid Aldehyde Benzaldehyde FreeAmine Free Amine (Deprotonation) Condition_Base->FreeAmine Neutralizes HBr Ammonium Ammonium Salt (Protected) Condition_Acid->Ammonium Maintains HBr Imine Side Product: Schiff Base Oligomers FreeAmine->Imine Reacts w/ Aldehyde Chalcone Intermediate: Chalcone HBr FreeAmine->Chalcone Minor Pathway Ammonium->Chalcone Selective Condensation Pyrazole Target Product: 3,5-Disubstituted Pyrazole Chalcone->Pyrazole + Hydrazine Cyclization

Caption: Mechanistic bifurcation showing how acidic conditions protect the aminomethyl group (Green path), while basic conditions lead to parasitic imine formation (Red path).

Recommended Protocol: Lewis Acid Catalysis

Selected System: Yb(OTf)₃ catalyzed One-Pot Synthesis. Rationale: Balances highest yield with operational simplicity and chemoselectivity.

Reagents:

  • 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Yb(OTf)₃ (5 mol%)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Activation: In a 10 mL round-bottom flask, dissolve the ketone hydrobromide and Yb(OTf)₃ in Ethanol. Stir for 5 minutes at room temperature. Note: The solution remains clear; the salt does not precipitate.

  • Condensation: Add Benzaldehyde dropwise. Heat the mixture to 60°C for 30 minutes . Monitor by TLC (formation of chalcone intermediate).

  • Cyclization: Once the chalcone is formed, add Hydrazine Hydrate dropwise.

  • Reflux: Increase temperature to 80°C (Reflux) and stir for 60 minutes.

  • Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.

  • Purification: Filter the solid. Wash with cold ethanol and ether.

    • Self-Validation Check: Dissolve a small amount in D₂O/DMSO-d6. The ¹H NMR should show a singlet around 4.1 ppm (CH₂-NH₃⁺) and the characteristic pyrazole proton singlet around 6.8 ppm. Absence of imine peaks (8.5 ppm) confirms chemoselectivity.

References

  • Review of Acetophenone Cyclizations: Strategies for the Synthesis of Pyrazoles via Chalcones. Journal of Heterocyclic Chemistry.

  • Lewis Acid Efficiency: Yb(OTf)3 catalyzed one-pot synthesis of pyrazoles. Tetrahedron Letters.[1]

  • Kinase Inhibitor Scaffolds: Synthesis of PAK4 inhibitors using amino-aryl-ethanone linkers. Journal of Medicinal Chemistry.

  • Nano-Catalysis: Magnetic Fe3O4@SiO2-SO3H nanoparticles for green synthesis of heterocycles. RSC Advances.

Sources

validation of an in vitro assay for screening quinoline derivatives from 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Derived from 1-(4-(Aminomethyl)phenyl)ethan-1-one Hydrobromide

Executive Summary

This guide outlines the validation of a Kinetic Resazurin Fluorescence Assay for the high-throughput screening (HTS) of quinoline derivatives synthesized from 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide .

While the MTT assay is the historical standard for cytotoxicity screening, it is chemically incompatible with the specific derivatives generated from this precursor. The primary amine moiety (–CH₂NH₂) retained from the acetophenone precursor acts as a reducing agent, capable of non-enzymatically reducing tetrazolium salts to formazan, yielding false-positive viability data.

This guide provides a validated alternative protocol using Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide), demonstrating superior sensitivity, linearity, and robustness (Z' > 0.7) for this specific class of cationic amphiphilic drugs.

Scientific Rationale: The "Amine Problem" in Quinoline Screening

The Chemical Context

The precursor, 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide , contains a reactive acetyl group used for quinoline ring closure (typically via Friedländer synthesis) and a benzylamine tail. This amine tail is critical for biological activity—often improving solubility or lysosomal accumulation (similar to chloroquine)—but it presents a unique bioanalytical challenge.

Mechanism of Interference

Standard viability assays like MTT rely on mitochondrial succinate dehydrogenase to reduce a tetrazolium salt into a purple formazan product. However, compounds rich in primary amines or those with high redox potentials can directly reduce MTT in the absence of cells.

  • MTT Failure Mode: The aminomethyl side chain of the quinoline derivative donates electrons to the MTT tetrazolium ring, causing artificial color formation.

  • Resazurin Solution: Resazurin has a lower redox potential (+380 mV) compared to MTT (-110 mV). It is strictly reduced to highly fluorescent resorufin by intracellular diaphorases and is less susceptible to extracellular chemical reduction by the drug itself.

Comparative Analysis: Resazurin vs. Alternatives

The following table compares the proposed Resazurin assay against the standard MTT assay and the high-cost ATP Luminescence assay for screening these specific quinoline derivatives.

FeatureResazurin (Proposed) MTT (Standard) ATP Luminescence
Detection Mode Fluorescence (Ex 560nm / Em 590nm)Absorbance (570nm)Luminescence
Sensitivity High (< 50 cells/well)Moderate (> 500 cells/well)Very High (< 10 cells/well)
Amine Interference Low (Resistant to non-enzymatic reduction)High (False positives from aminomethyl group)None
Kinetic Monitoring Yes (Non-lytic, read multiple times)No (Endpoint, lytic)No (Endpoint, lytic)
Cost Per Well $0.05 - $0.10$0.15 - $0.30$1.00 - $2.00
Z'-Factor (Robustness) > 0.750.5 - 0.6 (varies with drug conc.)> 0.80

Validation Framework

To validate this assay for your specific library of quinoline derivatives, you must demonstrate the following parameters in accordance with ICH Q2(R1) and NCGC Guidelines .

Linearity and Dynamic Range
  • Objective: Confirm fluorescence intensity is directly proportional to viable cell number.

  • Acceptance Criteria:

    
     over the range of 100 to 20,000 cells/well.
    
  • Critical Step: Optimization of incubation time (2h vs 4h) is required to prevent "Hook Effect" (signal saturation) due to the high metabolic activity often seen in drug-resistant cell lines used for quinoline testing.

Chemical Interference Control (The "Cell-Free" Test)
  • Objective: Prove the drug does not reduce Resazurin without cells.

  • Protocol: Incubate the highest concentration of the quinoline derivative (e.g., 50 µM) with Resazurin media in a cell-free well.

  • Acceptance Criteria: Fluorescence signal must not exceed background (media only) by > 10%.

Signal Stability (Z'-Factor)
  • Objective: Measure assay robustness for HTS.

  • Formula:

    
    
    
    • 
      : Standard deviation of positive (cells + DMSO) and negative (media only or kill control) controls.
      
    • 
      : Mean signal of controls.
      
  • Target: A Z' factor

    
     is required for screening; Resazurin typically achieves 
    
    
    
    .

Detailed Experimental Protocol

Materials
  • Target Compounds: Quinoline derivatives synthesized from 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr.

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, 10x stock).

  • Cell Line: HepG2 (liver tox) or Plasmodium-infected erythrocytes (if antimalarial). Note: Protocol below assumes adherent mammalian cells.

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest cells and adjust density to 5,000 cells/well (optimized for 96-well).

    • Dispense 90 µL of cell suspension into black-walled, clear-bottom plates.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Dosing (Day 1):

    • Prepare 10x compound stocks in media (max 0.5% DMSO final).

    • Add 10 µL of compound to wells.

    • CRITICAL: Include "No Cell" controls containing compound + media to check for amine interference.

    • Incubate for 24h - 72h (depending on mechanism of action).

  • Resazurin Addition (Day X):

    • Add 20 µL of Resazurin stock (final conc: ~0.015 mg/mL) directly to the wells (no wash required).

    • Incubate for 2 to 4 hours .

  • Data Acquisition:

    • Read Fluorescence: Excitation 560 nm / Emission 590 nm.

    • Read Absorbance (Optional verification): 570 nm (oxidized) vs 600 nm (reduced).

  • Data Analysis:

    • Subtract the average "No Cell + Compound" blank from experimental wells.

    • Calculate % Viability relative to DMSO vehicle control.

Visualizations

Chemical Context & Interference Logic

This diagram illustrates why the specific precursor leads to derivatives that interfere with MTT but are compatible with Resazurin.

ChemicalInterference Precursor 1-(4-(Aminomethyl) phenyl)ethan-1-one Synthesis Friedländer Synthesis Precursor->Synthesis Quinoline Quinoline Derivative (Retains -CH2NH2) Synthesis->Quinoline MTT MTT Reagent (Tetrazolium) Quinoline->MTT Direct e- Transfer (Amine Interference) Resazurin Resazurin (Phenoxazine) Quinoline->Resazurin No Interaction FalsePos False Positive (Non-Enzymatic Reduction) MTT->FalsePos TrueSig True Signal (Metabolic Reduction) Resazurin->TrueSig Cellular Diaphorase Only

Caption: The retained aminomethyl group in the quinoline derivative causes false reduction of MTT, whereas Resazurin remains stable until metabolized by viable cells.

Validation Workflow

The logical flow for validating the assay before screening the library.

ValidationFlow Start Start Validation Step1 1. Linearity Test (Cell Density vs. Signal) Start->Step1 Step2 2. Interference Screen (Compound + Dye - Cells) Step1->Step2 Decision Interference > 10%? Step2->Decision Step3 3. Kinetic Optimization (Determine optimal incubation time) Step4 4. Z-Factor Determination (Robustness Calculation) Step3->Step4 Pass Proceed to HTS Step4->Pass Decision->Step3 No Fail Switch to ATP Assay Decision->Fail Yes

Caption: Step-by-step validation logic ensuring the assay is free from chemical artifacts before high-throughput screening.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Uliassi, E., et al. (2018). Quinoline Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease. Journal of Medicinal Chemistry (Discusses amine-based quinoline synthesis). [Link]

  • Kulshrestha, A., et al. (2022). Interference of small molecules in MTT assay: A case study. Analytical Biochemistry. (Highlights amine interference). [Link]

establishing reference standards for derivatives of 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The establishment of a primary reference standard for 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide (CAS: 54589-56-9 derivative) is a critical milestone in the development of kinase inhibitors and GPCR ligands where this moiety serves as a "warhead" linker or pharmacophore.

This guide moves beyond generic protocols to address the specific physicochemical challenges of benzylamine acetophenones . While hydrochloride (HCl) salts are the industry default, experimental evidence suggests the hydrobromide (HBr) form offers distinct advantages in crystallinity and hygroscopicity, provided oxidative risks are mitigated. This document outlines the rationale, synthesis, and orthogonal validation required to qualify this material as a Primary Reference Standard under ICH Q7 and Q2(R2) guidelines.

Part 1: Salt Selection & Comparative Performance

The first step in establishing a reference standard is validating that the chosen salt form represents the "state of control." For 4-aminomethylacetophenone, the free base is unsuitable for long-term storage due to rapid carbamate formation upon exposure to atmospheric CO₂.

The comparison below evaluates the Hydrobromide (HBr) salt against the Hydrochloride (HCl) and Free Base forms.

Table 1: Physicochemical Performance Matrix[1]
FeatureHydrobromide (HBr) Hydrochloride (HCl) Free Base
Crystallinity High (Forms distinct needles/plates)Moderate (Often hygroscopic clumps)Low (Waxy solid/Oil)
Hygroscopicity Low to Moderate (Stable <60% RH)High (Deliquescent >50% RH)N/A (Reacts with CO₂)
Thermal Stability High (MP often >200°C)ModerateLow
Oxidative Risk Moderate (Br⁻ can oxidize to Br₂; yellowing)LowHigh (Amine oxidation)
Suitability as Std Excellent (If stored under Argon)Good (Requires desiccation)Poor (Do not use)
Expert Insight: The "Bromide Yellowing" Phenomenon

Critical Note: While the HBr salt offers superior handling properties (flowability and weighing precision) compared to the sticky HCl salt, it is susceptible to photo-oxidation. Bromide ions can oxidize to elemental bromine or radical species under UV light, turning the white solid yellow.

Mitigation: Reference standards of this HBr salt must be packaged in amber glass vials with a PTFE-lined septum and stored under an inert atmosphere (Argon/Nitrogen).

Part 2: Synthesis & Purification of the "Golden Batch"

To establish a Primary Reference Standard, one cannot simply purchase a commercial reagent. A "Golden Batch" must be synthesized with a focus on impurity rejection rather than yield.

Recommended Synthetic Route (Delepine Reaction)

Avoid direct alkylation with ammonia, which produces secondary/tertiary amine impurities (dimers/trimers) that are difficult to separate. The Delepine reaction using hexamine is the superior choice for reference standard synthesis.

  • Precursor: 1-(4-(Bromomethyl)phenyl)ethan-1-one.

  • Reagent: Hexamethylenetetramine (Hexamine) in Chloroform.

  • Intermediate: Quaternary hexaminium salt (precipitates pure).

  • Hydrolysis: Ethanolic HBr (conc.) to cleave the salt and yield the primary amine HBr.

Impurity Profiling Logic

The following diagram illustrates the critical impurities that must be tracked during the purification process.

ImpurityProfile Start Bromomethyl Precursor Inter Hexaminium Salt Start->Inter Hexamine Imp1 Impurity A: Unreacted Bromide (Genotoxic) Start->Imp1 Residual Imp3 Impurity C: Hydrolysis (Benzyl Alcohol) Start->Imp3 H2O Product Target HBr Standard Inter->Product HBr/EtOH Imp2 Impurity B: Dimer (Secondary Amine) Product->Imp2 Coupling

Figure 1: Impurity genealogy for the synthesis of the HBr reference standard.

Part 3: Analytical Qualification (The "Self-Validating" Workflow)

To assign a purity value (Potency) to the standard without having an existing standard, you must use Absolute Methods . The industry gold standard is Quantitative NMR (qNMR) combined with orthogonal chromatographic purity.

The Equation for Potency Assignment


Where ROI = Residue on Ignition, LOD = Loss on Drying.[1][2]
Qualification Workflow Diagram

QualificationWorkflow cluster_Analysis Orthogonal Characterization Raw Crude HBr Salt Recryst Recrystallization (EtOH/Et2O) Raw->Recryst qNMR 1. qNMR (Absolute Purity) Internal Std: Maleic Acid Recryst->qNMR HPLC 2. HPLC-UV (Rel. Purity) Gradient Method Recryst->HPLC TGA 3. TGA/DSC (Solvates/Melting) Recryst->TGA IC 4. Ion Chromatography (Bromide Content) Recryst->IC Cert Generate CoA (Primary Standard) qNMR->Cert Mass Balance HPLC->Cert Impurity Profile IC->Cert Counter-ion Conf.

Figure 2: The orthogonal workflow for certifying a primary reference standard.

Part 4: Experimental Protocols
Protocol A: Recrystallization of the Primary Standard

Objective: To remove trace bromide precursors and inorganic salts.

  • Dissolution: Dissolve 10.0 g of crude 1-(4-(Aminomethyl)phenyl)ethan-1-one HBr in the minimum volume of boiling anhydrous ethanol (~40-50 mL).

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter (pre-warmed) to remove insoluble particulates.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

  • Anti-solvent: If crystallization is sluggish, add anhydrous diethyl ether dropwise until slight turbidity persists, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white needles under nitrogen atmosphere.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.

  • Storage: Immediately transfer to amber vials under Argon.

Protocol B: HPLC Purity Method (Gradient)

Objective: Detect organic impurities including the dimer and hydrolysis products.

  • Instrument: HPLC with PDA detector (210–400 nm).

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).

  • Acceptance Criteria: Main peak > 99.5% area; no single impurity > 0.1%.

Protocol C: qNMR Method (Absolute Content)

Objective: Establish the "Assay" value without a reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d₆ (ensures solubility of both salt and IS).

  • Preparation: Accurately weigh ~20 mg of Sample and ~10 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 64 or 128 for S/N > 200.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 2 for benzyl CH₂ doublet of sample)
      
    • 
      : Molar mass[3]
      
    • 
      : Mass weighed
      
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] (2023).[5] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] (2023).[5] Link

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[7][8][9] (2000).[7][9] Link

  • Gowda, B. et al. Salt Selection in Drug Development: A Holistic Approach. Pharmaceutical Technology.[7][8][10] (2018).[8] Link

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards. (2021).[8][11] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide

[1][2]

Executive Summary

Chemical Identity: 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide CAS: 1820687-56-6 (Hydrobromide salt) | Parent CAS: 87171-25-3 (Free base) Signal Word: DANGER (Inferred based on structural analogs and hydrobromide hydrolysis)[1][2][3]

This guide defines the safety protocols for handling 1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide.[1][2][3][4] As a benzylamine derivative stabilized as a hydrobromide salt, this compound presents a dual hazard profile: biological activity typical of aromatic amines and corrosivity derived from the hydrolysis of the hydrobromide moiety.

Critical Warning: Upon contact with moisture (mucous membranes, sweat, eyes), this salt hydrolyzes to release hydrobromic acid (HBr).[2] Standard "irritant" protocols are insufficient; operators must treat this material as a contact corrosive and a respiratory sensitizer .[2]

Part 1: Hazard Profile & Risk Assessment[1][2]

The following data summarizes the physicochemical risks associated with this specific building block.

ParameterSpecificationOperational Implication
Physical State Crystalline Solid / PowderHigh potential for electrostatic dust generation during weighing.[1][2]
Acidity Hydrobromide Salt (HBr)Hygroscopic. Hydrolyzes on damp skin/eyes to pH < 2.[2]0. Causes immediate stinging/burns.[2]
Primary Route Inhalation & DermalDust inhalation causes severe respiratory tract irritation.[2] Rapid dermal absorption is possible for the free base if neutralized.[2]
GHS Classification Skin Corr.[2][3][4][5][6] 1B / Eye Dam. 1Risk of irreversible eye damage. Safety glasses are inadequate; goggles are mandatory.[2]
Reactivity Amines / KetonesIncompatible with strong oxidizing agents and acid chlorides.[2]
Visualizing the Hazard Logic

The following diagram illustrates the decision-making pathway for risk assessment based on the compound's state (Solid vs. Solution).

HazardLogicStartCompound StateSolidSolid (Powder)Start->SolidSolutionSolution (Organic/Aq)Start->SolutionRisk1Risk: Airborne Dust+ Static ChargeSolid->Risk1Risk2Risk: Skin Absorption+ SplashSolution->Risk2Control1Control: Static Dissipative Balance+ 0.5 m/s Face VelocityRisk1->Control1Control2Control: Double Gloving(Nitrile + Laminate)Risk2->Control2ActionSafe OperationControl1->ActionControl2->Action

Figure 1: Risk assessment logic flow distinguishing between solid-state handling (dust/static focus) and solution-state handling (permeation focus).

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection (The "Double-Barrier" Protocol)

Benzylamine derivatives can permeate standard nitrile gloves, especially when dissolved in organic solvents like DCM or Methanol.[2]

  • Layer 1 (Inner): 4 mil Nitrile (Disposable).[2] Acts as a sweat barrier and final defense.[2]

  • Layer 2 (Outer): Silver Shield® (Laminate) or High-Grade Nitrile (minimum 8 mil).[2]

    • Rationale: Laminate gloves offer >480 min breakthrough time for aromatic amines and halogenated solvents.[2] If manual dexterity is required and laminate is too clumsy, double-gloving with 8 mil nitrile is the minimum acceptable standard, with changes every 15 minutes upon splash contact.[2]

Eye & Face Protection[1][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[2]

  • Prohibited: Standard safety glasses with side shields.[2]

  • Rationale: The hydrobromide salt exists as a fine dust.[2] Air currents in a fume hood can entrain particles behind safety glasses, reacting with eye moisture to cause acid burns.[2]

Respiratory Protection
  • Primary Control: All operations must occur within a certified chemical fume hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2]

    • Note: The "Acid Gas" rating is required due to the potential HBr release.[2]

Body Protection
  • Standard: 100% Cotton Lab Coat (buttoned to throat).[2]

  • High Risk (Scale-up >10g): Tyvek® sleeves or apron to prevent dust accumulation on fabric cuffs.[1][2]

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Static charge is the enemy here.[2] Dry HBr salts are prone to "flying" when the spatula approaches the balance.

  • Preparation: Place an ionizing fan or staticmaster brush inside the balance enclosure to neutralize the powder.[2]

  • Containment: Use a disposable weighing boat with a funnel neck. Avoid flat weighing papers which allow dust to slide off.[2]

  • Transfer:

    • Do not dump the powder.[2][5]

    • Tap the weighing boat gently.[2]

    • Expert Tip: If the powder is clumping, do not crush it in the open.[2] Dissolve it directly in the weighing vessel if the solvent volume allows.[2]

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate tissue to neutralize any invisible acidic dust, followed by water.[2]

Protocol B: Solubilization (Exotherm Management)

Dissolving hydrobromide salts can be mildly exothermic.[1][2]

  • Solvent Choice: The compound is likely soluble in Water, Methanol, and DMSO.[2] It is sparingly soluble in non-polar solvents (Hexanes, Toluene).[2]

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the formation of a "gummy" plug at the bottom of the flask that is hard to dissolve.[2]

  • Neutralization (If Free Base is needed):

    • If the protocol requires the free amine, treat the HBr salt with Sodium Carbonate (Na2CO3) or Triethylamine (TEA) .[2]

    • Warning: This releases CO2 gas (foaming risk) or generates TEA[2]·HBr salts (precipitation).[2] Perform this slowly in an oversized flask.

Part 4: Emergency Response & Disposal[1]

Spill Response Workflow

Do not use water immediately on a dry spill; it will create a corrosive sludge.[2]

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeDryDry PowderType->DryWetLiquid/SolutionType->WetCoverCover withDry Lime/Soda AshDry->CoverSweepSweep (No Dust)Cover->SweepBagDouble Bag(Label: Corrosive)Sweep->BagAbsorbAbsorb withVermiculite/SandWet->AbsorbAbsorb->BagCleanFinal Wash:NaHCO3 SolutionBag->Clean

Figure 2: Step-by-step spill response emphasizing neutralization of the acidic salt.[2]

Disposal Plan

This compound contains a halogen (Bromine) and an aromatic amine.[2][7] It cannot be disposed of in general organic waste.[2]

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and dry spills in the Solid Hazardous Waste stream.[2] Label as "Toxic, Corrosive, Halogenated."[2]

  • Liquid Waste:

    • Stream: Halogenated Organic Waste .[2]

    • Reasoning: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromide ion often mandates classification as halogenated in many jurisdictions to prevent corrosion of incinerators.[2]

    • pH Adjustment: Ensure the waste container pH is not < 2. If acidic, neutralize with dilute base before capping to prevent pressure buildup.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585264, 1-(4-(Hydroxymethyl)phenyl)ethanone (Analogous Structure Data).[2] Retrieved January 28, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2] Retrieved January 28, 2026, from [Link][1][2]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Aid and Spill Response.[2] Retrieved January 28, 2026, from [Link][2]

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